Dicyclohexyl(ethyl)phosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dicyclohexyl(ethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27P/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOGTJDEMBEUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(C1CCCCC1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591567 | |
| Record name | Dicyclohexyl(ethyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46392-44-3 | |
| Record name | Dicyclohexyl(ethyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclohexyl(ethyl)phosphine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Dicyclohexyl(ethyl)phosphine: Properties, Handling, and Catalytic Applications
<
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Introduction: Understanding the Role of Dicyclohexyl(ethyl)phosphine
This compound, a tertiary phosphine, is a significant compound within the field of organometallic chemistry and catalysis.[1][2][3][4] As a phosphine ligand, its utility is primarily dictated by a finely tuned balance of steric and electronic properties. The two bulky cyclohexyl groups, combined with a less sterically demanding ethyl group, create a unique profile that influences the reactivity, stability, and selectivity of metal complexes into which it is incorporated. This guide provides a comprehensive overview of its chemical properties, safe handling protocols, and applications, with a focus on providing actionable insights for laboratory and development settings.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's fundamental properties is paramount for its effective and safe utilization. This compound is a colorless to yellow liquid known for its pungent, unpleasant odor.[1] Key physical and chemical data are summarized below.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₇P | [2][3][4] |
| Molecular Weight | 226.34 g/mol | [2][3] |
| CAS Number | 46392-44-3 | [2][3][4][5] |
| Appearance | Colorless to yellow liquid | |
| Density | 0.945 g/mL at 25 °C | [3][5] |
| Refractive Index (n20/D) | 1.518 | [5] |
| Solubility | Insoluble in water; reacts slowly with water. | [1] |
| Vapor Pressure | < 0.1 mm Hg @ 25°C | [1] |
Spectroscopic Signature
Spectroscopic analysis is critical for identity confirmation and purity assessment. For this compound, ³¹P NMR is particularly diagnostic.
-
³¹P NMR: The phosphorus nucleus in this compound exhibits a characteristic chemical shift that confirms its structural integrity. While specific solvent and concentration can cause minor variations, the signal is typically found in the region expected for trialkylphosphines.
-
¹H and ¹³C NMR: The proton and carbon NMR spectra display complex multiplets in the aliphatic region, corresponding to the cyclohexyl and ethyl groups. These spectra are essential for confirming the absence of impurities and verifying the overall structure.[2]
Synthesis, Handling, and Safety Protocols
This compound is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1][2] This property necessitates stringent handling protocols under an inert atmosphere (e.g., nitrogen or argon).
Synthesis Overview
The synthesis of tertiary phosphines like this compound often involves the reaction of a Grignard reagent with a phosphorus halide precursor, such as chlorodicyclohexylphosphine. The Grignard reagent, in this case, ethylmagnesium bromide, acts as a nucleophile, displacing the chloride on the phosphorus atom. All steps of the synthesis must be conducted under strictly anhydrous and anaerobic conditions to prevent oxidation of the phosphine and to manage the pyrophoric nature of the final product.
Mandatory Safety and Handling Procedures
Due to its hazardous nature, all manipulations of this compound must be performed by trained personnel in a well-ventilated fume hood and within an inert atmosphere glovebox or using Schlenk line techniques.[1][6]
-
Personal Protective Equipment (PPE): Wear a full face shield, chemical-resistant gloves (neoprene or nitrile rubber), and a flame-retardant lab coat.[1] Contact lenses should not be worn.[1]
-
Storage: The compound must be stored in a tightly sealed container under an inert atmosphere, away from heat, sparks, and open flames.[1][6] Storage areas should be equipped with fire-extinguishing media suitable for pyrophoric materials.[1]
-
Incompatibilities: Avoid contact with oxidizing agents, alkalis, bromine, chlorine, metal salts, and dimethyl sulfoxide (reacts violently).[1]
-
Spill & Emergency Response: In case of a spill, evacuate the area. Do not use water. Use a dry absorbent material suitable for pyrophoric liquids. For fires, use a Class D fire extinguisher. Emergency eye wash fountains and safety showers must be immediately accessible.[1]
Reactivity and Mechanistic Insights for Catalysis
The utility of this compound as a ligand in transition metal catalysis stems from its electronic and steric properties. These two factors are intrinsically linked and dictate the ligand's influence on the catalytic cycle.
Electronic and Steric Parameters
-
Electron-Donating Ability: As a trialkylphosphine, this compound is a strong σ-donor. The lone pair of electrons on the phosphorus atom readily donates into an empty orbital on a transition metal center. This electron donation increases the electron density at the metal, which can facilitate key steps in catalytic cycles, such as oxidative addition.
-
Tolman Cone Angle (θ): This parameter quantifies the steric bulk of a phosphine ligand.[7][8] While a precise value for this compound is not commonly cited, it can be estimated to be significant due to the two cyclohexyl rings. For comparison, the highly bulky tricyclohexylphosphine (PCy₃) has a cone angle of 170°.[9] The steric hindrance created by the ligand can promote reductive elimination, prevent catalyst deactivation via dimerization, and influence the regioselectivity and stereoselectivity of a reaction.[7] The interplay between steric bulk and electron-donating properties is crucial for catalyst performance.[7]
Role in Homogeneous Catalysis
Phosphine ligands are cornerstones of homogeneous catalysis, particularly in cross-coupling reactions.[10][11] this compound and structurally similar ligands are employed to enhance the efficiency of catalysts for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.
The diagram below illustrates the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the critical role of the phosphine ligand (L), such as this compound.
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Introduction: The Strategic Role of Dicyclohexyl(ethyl)phosphine
An In-Depth Technical Guide to Dicyclohexyl(ethyl)phosphine (CAS No. 46392-44-3)
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. It delves into its synthesis, characterization, applications in modern catalysis, and critical safety protocols, providing field-proven insights into its practical use.
This compound, identified by CAS number 46392-44-3, is a tertiary phosphine that has carved a niche in the field of organic synthesis, primarily as a ligand in homogeneous catalysis.[1][2] Its molecular architecture, featuring two bulky cyclohexyl groups and one ethyl group attached to a central phosphorus atom, imparts a unique combination of steric hindrance and electron-donating character.[3]
These properties are not merely incidental; they are critical for tuning the reactivity of transition metal catalysts, particularly palladium.[4] Ligands like this compound are essential for stabilizing the active catalytic species and modulating the key steps of catalytic cycles—namely oxidative addition and reductive elimination.[3][5] The pronounced steric bulk of the dicyclohexyl moieties facilitates the reductive elimination step, which is often rate-limiting, while its strong σ-donating nature increases the electron density on the metal center, promoting the oxidative addition of challenging substrates like aryl chlorides.[3][6] This guide will explore the fundamental aspects of this powerful ligand, from its synthesis to its pivotal role in forming carbon-carbon and carbon-nitrogen bonds.
Physicochemical and Spectroscopic Profile
A clear understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use and characterization.
Core Properties
The key physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 46392-44-3 | [1][2][7] |
| Molecular Formula | C₁₄H₂₇P | [1][8] |
| Molecular Weight | 226.34 g/mol | [1][8] |
| IUPAC Name | dicyclohexyl(ethyl)phosphane | [1] |
| Appearance | Colorless to yellow liquid | [6] |
| Density | 0.945 g/mL at 25 °C | [7][8] |
| Refractive Index | n20/D 1.518 | [7] |
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and purity of this compound. The following data are representative and based on established values for structurally analogous phosphine ligands.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of phosphine ligands.
-
³¹P NMR: As a spin-½ nucleus with 100% natural abundance, phosphorus-31 NMR provides a direct and sensitive handle for characterization.[11] A proton-decoupled ³¹P NMR spectrum is expected to show a single resonance.
-
¹H and ¹³C NMR: These spectra reveal the structure of the alkyl groups. The proximity to the phosphorus atom results in characteristic splitting patterns (P-H and P-C couplings) that are invaluable for assignment.[12]
Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 1.85 - 1.10 | m | Cyclohexyl-H |
| 1.05 - 0.90 | dt | P-CH₂-CH ₃ |
| 1.60 - 1.45 | dq | P-CH ₂-CH₃ |
Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~35 | d | C H-P (ipso-cyclohexyl) |
| ~30 | d | Cyclohexyl |
| ~27 | d | Cyclohexyl |
| ~26 | s | Cyclohexyl |
| ~18 | d | C H₂-P |
| ~10 | d | C H₃ |
Table 3: Representative ³¹P NMR Data (162 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|
| ~ -10 | s | P (Cy)₂(Et) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 226. Key fragmentation pathways would include the loss of the ethyl group ([M-29]⁺) and characteristic fragmentation of the cyclohexyl rings.[13]
Caption: Decision workflow for handling pyrophoric reagents.
Conclusion
This compound is a valuable tool in the arsenal of the modern synthetic chemist. Its well-defined steric and electronic properties make it an effective ligand for facilitating challenging palladium-catalyzed cross-coupling reactions. While its pyrophoric nature demands the utmost respect and adherence to stringent safety protocols, a thorough understanding of its properties and handling requirements enables researchers to leverage its full potential in the synthesis of complex molecules. This guide provides the foundational knowledge necessary for its safe and effective application in a research and development setting.
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Magritek. (2021, March 12). Characterizing SPHOS by 1H, 13C and 31P NMR. [Link]
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Bardera, M. A., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 126(34), 11472–11483. [Link]
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Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17138-17149. [Link]
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Dicyclohexyl(ethyl)phosphine: A Technical Guide for Scientific Professionals
Foreword
In the landscape of modern synthetic chemistry, the development of sophisticated molecular tools is paramount to advancing drug discovery and materials science. Among these tools, phosphine ligands represent a cornerstone in the field of catalysis, enabling a vast array of chemical transformations with high efficiency and selectivity. This guide is dedicated to an in-depth exploration of a particularly noteworthy member of this class: Dicyclohexyl(ethyl)phosphine. Its unique structural and electronic attributes make it a valuable asset for researchers and process chemists. This document aims to provide a comprehensive technical overview, from its fundamental molecular structure to its practical applications and safe handling, thereby serving as a critical resource for the scientific community.
Part 1: Core Molecular Attributes
Molecular Structure and Formula
This compound is a tertiary phosphine characterized by the presence of two bulky cyclohexyl groups and one smaller ethyl group attached to a central phosphorus atom. This specific arrangement of substituents imparts a unique steric and electronic profile to the molecule.
The molecular formula for this compound is C₁₄H₂₇P .[1][2][3] This formula corresponds to a molecular weight of 226.34 g/mol .[2][3]
Structural Identifiers:
-
IUPAC Name: dicyclohexyl(ethyl)phosphane[2]
-
InChI: InChI=1S/C14H27P/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,2-12H2,1H3[2][3]
The three-dimensional arrangement of the cyclohexyl and ethyl groups around the phosphorus center is crucial to its function as a ligand in catalysis. The bulky cyclohexyl groups create a sterically hindered environment around the metal center to which it coordinates, influencing the accessibility of substrates and the selectivity of the reaction.
Caption: Simplified 2D representation of this compound.
Part 2: Synthesis and Physicochemical Properties
Synthetic Protocols
The synthesis of this compound is typically achieved through a Grignard reaction. This standard organometallic procedure involves the reaction of a phosphorus halide with an appropriate Grignard reagent.
General Synthetic Workflow:
-
Starting Materials: Dicyclohexylphosphine chloride (Cy₂PCl) and Ethylmagnesium bromide (EtMgBr).
-
Reaction: The Grignard reagent, Ethylmagnesium bromide, is added to a solution of Dicyclohexylphosphine chloride in an inert solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: The reaction mixture is quenched with an aqueous solution, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield the pure this compound.
Caption: A generalized workflow for the synthesis of this compound.
Physical and Chemical Properties
This compound is a colorless to yellow liquid under standard conditions. It is characterized by its pyrophoric nature, meaning it can ignite spontaneously upon contact with air.[2][5] This high reactivity with air necessitates handling and storage under an inert atmosphere.[5]
Table of Physicochemical Properties:
| Property | Value | Source |
| Appearance | Colorless to yellow liquid | |
| Molecular Weight | 226.34 g/mol | [2][3] |
| Density | 0.945 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D 1.518 | [4] |
Part 3: Applications in Catalysis
The utility of this compound in the realm of chemical synthesis is primarily as a ligand in homogeneous catalysis. Phosphine ligands are crucial components of many catalytic systems, where they coordinate to a transition metal center and modulate its electronic and steric properties.[6] This modulation, in turn, influences the catalyst's activity, selectivity, and stability.
The combination of bulky cyclohexyl groups and a less sterically demanding ethyl group in this compound provides a unique balance that can be advantageous in various catalytic reactions. These reactions include cross-coupling reactions, hydrogenation, and hydroformylation.[6][7] The steric bulk of the dicyclohexylphosphino groups can facilitate key steps in the catalytic cycle, such as reductive elimination, leading to improved reaction outcomes.
Nucleophilic phosphine catalysis is a significant area where phosphines act as organocatalysts. This typically involves the initial addition of the phosphine to an electron-deficient multiple bond, which generates a reactive zwitterionic intermediate.[8] While specific examples for this compound in this role are less commonly cited than for other phosphines, its fundamental properties as a nucleophilic phosphine suggest potential applicability.
Caption: Logical flow from ligand properties to catalytic performance.
Part 4: Safety, Handling, and Storage
Hazard Identification and Safety Precautions
This compound is a hazardous chemical that requires careful handling by trained personnel. Its most significant hazard is its pyrophoric nature, meaning it can catch fire spontaneously if exposed to air.[2][5] It is also toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[5]
GHS Hazard Statements:
-
H250: Catches fire spontaneously if exposed to air.[2]
-
H301: Toxic if swallowed.[5]
-
H314: Causes severe skin burns and eye damage.[5]
Precautionary Measures:
-
Handling: Always handle this compound in a well-ventilated area, preferably within a glovebox or under a fume hood with an inert atmosphere.[9][10] Avoid all contact with skin and eyes, and do not breathe vapors.[5][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5] In case of insufficient ventilation, wear respiratory protection.
-
Fire Prevention: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[9]
-
Spills: In case of a spill, evacuate the area and ensure adequate ventilation.[9] Prevent the substance from entering drains.[9]
Storage and Disposal
Proper storage of this compound is critical to maintain its integrity and ensure safety. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][9] The container should be stored under an inert atmosphere.[5]
Disposal of this compound and its containers must be carried out in accordance with local, regional, and national regulations.
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An In-Depth Technical Guide to the Synthesis and Preparation of Dicyclohexyl(ethyl)phosphane
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and safe handling of dicyclohexyl(ethyl)phosphane, a pyrophoric organophosphorus compound with significant applications in catalysis and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols. The methodologies described are grounded in established chemical principles, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Dicyclohexyl(ethyl)phosphane
Dicyclohexyl(ethyl)phosphane belongs to the class of tertiary phosphines, which are widely recognized for their crucial role as ligands in transition metal catalysis. The electronic and steric properties of the phosphine ligand profoundly influence the reactivity and selectivity of the metal center. Dicyclohexyl(ethyl)phosphane, with its bulky cyclohexyl groups and an ethyl substituent, presents a unique combination of steric hindrance and electron-donating character, making it a valuable ligand for a variety of catalytic transformations. Its pyrophoric nature, however, necessitates specialized handling techniques to ensure laboratory safety.
Synthetic Methodologies: A Multi-faceted Approach
The synthesis of dicyclohexyl(ethyl)phosphane can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most prevalent and reliable methods involve the formation of a phosphorus-carbon bond through nucleophilic substitution or addition reactions.
Grignard Reaction: A Classic and Versatile Route
The reaction of a Grignard reagent with a halophosphine is a cornerstone of organophosphorus chemistry and a primary method for preparing tertiary phosphines.[1] This approach offers a high degree of modularity, allowing for the introduction of various alkyl or aryl groups.
2.1.1. Underlying Principle
The Grignard reagent, in this case, ethylmagnesium bromide (EtMgBr)[2], acts as a potent nucleophile, attacking the electrophilic phosphorus center of a dicyclohexylhalophosphine, typically chlorodicyclohexylphosphine (Cy₂PCl). The reaction proceeds via a nucleophilic substitution mechanism, forming the desired P-C bond and magnesium halides as a byproduct. The use of an etheral solvent like diethyl ether or tetrahydrofuran (THF) is crucial for the formation and stability of the Grignard reagent.
2.1.2. Experimental Protocol: Synthesis of Dicyclohexyl(ethyl)phosphane via Grignard Reaction
This protocol describes a representative procedure for the synthesis of dicyclohexyl(ethyl)phosphane. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques due to the pyrophoric nature of the product and intermediates.[3]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Chlorodicyclohexylphosphine | 232.73 | (To be calculated) | (To be calculated) |
| Magnesium turnings | 24.31 | (To be calculated) | (To be calculated) |
| Bromoethane | 108.97 | (To be calculated) | (To be calculated) |
| Anhydrous Diethyl Ether | 74.12 | (To be calculated) | - |
| Anhydrous Tetrahydrofuran | 72.11 | (To be calculated) | - |
| Iodine (crystal) | 253.81 | 1 small crystal | - |
| Degassed 1 M HCl | - | (To be calculated) | - |
| Anhydrous Sodium Sulfate | 142.04 | (To be calculated) | - |
Procedure:
-
Preparation of Ethylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of bromoethane in anhydrous diethyl ether.
-
Add a small amount of the bromoethane solution to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicate the start of the Grignard reaction.
-
Once the reaction has initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Chlorodicyclohexylphosphine:
-
In a separate flame-dried Schlenk flask, prepare a solution of chlorodicyclohexylphosphine in anhydrous tetrahydrofuran (THF).
-
Cool the solution of chlorodicyclohexylphosphine to 0 °C using an ice bath.
-
Slowly add the freshly prepared ethylmagnesium bromide solution to the chlorodicyclohexylphosphine solution via a cannula. This addition is exothermic and should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a degassed saturated aqueous ammonium chloride solution or degassed 1 M HCl.
-
Transfer the mixture to a separatory funnel under an inert atmosphere.
-
Extract the aqueous layer with diethyl ether or hexane.
-
Combine the organic layers and wash with degassed brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution through a cannula into a clean, dry Schlenk flask.
-
Remove the solvent under reduced pressure to obtain the crude dicyclohexyl(ethyl)phosphane.
-
Caption: Grignard synthesis workflow for dicyclohexyl(ethyl)phosphane.
Alkylation of Dicyclohexylphosphine: A Two-Step Approach
An alternative strategy involves the deprotonation of dicyclohexylphosphine to form a dicyclohexylphosphide anion, which then acts as a nucleophile to displace a halide from an ethyl halide.
2.2.1. Rationale and Advantages
2.2.2. Experimental Protocol: Synthesis via Alkylation
Caution: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Dicyclohexylphosphine | 198.29 | (To be calculated) | (To be calculated) |
| n-Butyllithium (in hexanes) | 64.06 | (To be calculated) | (To be calculated) |
| Bromoethane | 108.97 | (To be calculated) | (To be calculated) |
| Anhydrous Tetrahydrofuran | 72.11 | (To be calculated) | - |
| Degassed Water | 18.02 | (To be calculated) | - |
| Anhydrous Sodium Sulfate | 142.04 | (To be calculated) | - |
Procedure:
-
Deprotonation of Dicyclohexylphosphine:
-
In a flame-dried Schlenk flask, dissolve dicyclohexylphosphine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution. A color change is often observed, indicating the formation of the lithium dicyclohexylphosphide.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Alkylation:
-
Slowly add bromoethane to the solution of lithium dicyclohexylphosphide at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C and cautiously quench with degassed water.
-
Extract the product with diethyl ether or hexane.
-
Wash the combined organic layers with degassed brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude dicyclohexyl(ethyl)phosphane.
-
Caption: Alkylation synthesis workflow for dicyclohexyl(ethyl)phosphane.
Purification and Characterization
Due to its air-sensitive nature, the purification and characterization of dicyclohexyl(ethyl)phosphane require specialized techniques.
Purification
The crude product is often contaminated with starting materials, byproducts, and phosphine oxides formed from trace amounts of oxygen.
-
Vacuum Distillation: For liquid phosphines, vacuum distillation is a common purification method.[4] The distillation should be performed under a high vacuum to lower the boiling point and prevent thermal decomposition. The exact boiling point of dicyclohexyl(ethyl)phosphane under vacuum is not widely reported but is expected to be high due to its molecular weight.
-
Crystallization: If the phosphine is a solid or can be induced to crystallize, recrystallization from an appropriate anhydrous and deoxygenated solvent (e.g., pentane or hexane) at low temperatures can be an effective purification method.
Characterization
Standard spectroscopic techniques are used to confirm the identity and purity of the final product. All samples for analysis must be prepared under an inert atmosphere.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These spectra will show the characteristic signals for the cyclohexyl and ethyl groups. The coupling between phosphorus and the adjacent carbon and hydrogen atoms can provide further structural confirmation.
Expected NMR Data (Illustrative):
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ³¹P | (Not readily available) | s | - | P |
| ¹H | 1.0 - 2.0 | m | - | Cyclohexyl-H, Ethyl-CH₂ & CH₃ |
| ¹³C | ~10-15 | (d) | (Jpc) | Ethyl-CH₃ |
| ~15-25 | (d) | (Jpc) | Ethyl-CH₂ | |
| ~25-40 | (d) | (Jpc) | Cyclohexyl-C |
Note: The chemical shifts and coupling constants are estimates and should be confirmed by experimental data.
Safety and Handling of a Pyrophoric Compound
Dicyclohexyl(ethyl)phosphane is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[5] Therefore, stringent safety precautions are mandatory.
-
Inert Atmosphere: All manipulations must be carried out under a dry, inert atmosphere (nitrogen or argon) in a glovebox or using Schlenk techniques.[3]
-
Personal Protective Equipment (PPE):
-
Flame-retardant lab coat.
-
Safety glasses and a face shield.
-
Appropriate gloves (nitrile gloves for small quantities, with consideration for heavier-duty gloves for larger scales).[6]
-
-
Spill and Fire Management:
-
Small spills should be smothered with dry sand, sodium carbonate, or a specialized absorbent for pyrophoric materials. Do not use water.
-
A Class D fire extinguisher (for combustible metals) should be readily available.
-
-
Quenching and Disposal:
-
Residual pyrophoric material must be carefully quenched. This is typically done by slow, controlled addition of a less reactive alcohol like isopropanol, followed by a more reactive alcohol like methanol, and finally water, all while cooling the reaction vessel.[7]
-
All waste materials must be disposed of as hazardous waste according to institutional guidelines.[8]
-
Caption: Key safety considerations for handling pyrophoric phosphines.
Conclusion
The synthesis of dicyclohexyl(ethyl)phosphane, while requiring specialized techniques due to its pyrophoric nature, is achievable through well-established organophosphorus chemistry methodologies. The Grignard and alkylation routes provide reliable pathways to this valuable ligand. Proper purification and rigorous characterization are essential to ensure the quality of the final product for its intended applications in catalysis and synthetic chemistry. Above all, a thorough understanding and strict adherence to safety protocols for handling pyrophoric materials are paramount to ensure the well-being of the researcher and the integrity of the laboratory environment.
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Dicyclohexyl(ethyl)phosphine: A Comprehensive Technical Guide to Safety and Handling
<-33>
Abstract: Dicyclohexyl(ethyl)phosphine is a pivotal organophosphine ligand in contemporary synthetic chemistry, finding extensive application in cross-coupling reactions. Its significant utility is counterbalanced by its hazardous properties, demanding a comprehensive understanding for safe manipulation. This in-depth guide furnishes a technical blueprint of the safety protocols, handling procedures, and emergency responses requisite for working with this compound. It is designed for researchers, scientists, and drug development professionals who employ this reagent.
Hazard Profile of this compound
This compound [(C₆H₁₁)₂PEt], a tertiary phosphine, presents considerable safety challenges despite being less pyrophoric than triethylphosphine. Its principal hazards arise from its reactivity with air and its inherent toxicity.
Reactivity and Flammability
This compound is an air-sensitive compound that readily oxidizes in the presence of atmospheric oxygen.[1] This exothermic oxidation can generate substantial heat, creating a risk of igniting flammable solvents. The primary oxidation product is this compound oxide. Some sources classify this compound as a pyrophoric liquid that can catch fire spontaneously if exposed to air.[2][3]
Table 1: Key Physical and Safety Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₇P | PubChem[4] |
| Molar Mass | 226.34 g/mol | PubChem[4] |
| Appearance | Colorless to yellow liquid | Sigma-Aldrich |
| Boiling Point | 126-128 °C at 2 mmHg | ChemicalBook[3] |
| Flash Point | >110 °C (>230 °F) | Strem Chemicals |
| Autoignition Temperature | Catches fire spontaneously if exposed to air | Sigma-Aldrich[5] |
| Stability | Air and moisture sensitive | Strem Chemicals |
Toxicity and Health Effects
Organophosphines are recognized for their toxicity. While comprehensive toxicological data for this compound is limited, it should be handled with the same high degree of caution as other toxic phosphine ligands.
-
Inhalation: Inhalation of vapors may cause dizziness and headache.[5] It may also cause respiratory irritation.[2]
-
Skin Contact: The compound is corrosive and can cause severe skin burns.[1][5]
-
Ingestion: The substance is harmful if swallowed.[5]
Engineering Controls and Personal Protective Equipment (PPE)
A robust safety strategy, integrating effective engineering controls with appropriate PPE, is imperative to mitigate the risks associated with this compound.
Engineering Controls: The Primary Barrier
All operations involving this compound must be performed in a well-ventilated area, preferably a chemical fume hood.[3] For manipulations of larger quantities or procedures that could generate aerosols, a glovebox with an inert atmosphere (nitrogen or argon) is the recommended engineering control.[6]
Caption: Hierarchy of engineering controls for handling this compound.
Personal Protective Equipment (PPE): An Essential Safeguard
The following PPE is mandatory when handling this compound, even within a fume hood:[2][5]
-
Eye Protection: Chemical splash goggles and a face shield are necessary to protect against splashes and potential exothermic reactions.[1]
-
Hand Protection: Double gloving with nitrile or neoprene gloves is recommended.[1][7] Gloves should be changed immediately if contaminated.
-
Body Protection: A flame-resistant lab coat is essential.[7] For larger-scale work, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a properly fitted air-purifying respirator with appropriate cartridges for organic vapors should be used.[1][8]
Safe Handling and Storage Protocols
Strict adherence to handling and storage protocols is crucial for preventing accidents and maintaining the reagent's integrity.
Inert Atmosphere Techniques
Given its air sensitivity, this compound must be handled under an inert atmosphere, such as nitrogen or argon.[1] Standard Schlenk line or glovebox techniques are required for all transfers and manipulations.[9]
Workflow for Transferring this compound using a Syringe:
Caption: Simplified workflow for the safe transfer of this compound.
Step-by-Step Protocol for Syringe Transfer:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Inerting: Assemble the reaction apparatus and purge it with an inert gas using a Schlenk line. Perform a minimum of three vacuum/inert gas backfill cycles.
-
Transfer: Use a clean, dry syringe and a long needle to pierce the septum of the this compound bottle.[9] Maintain a positive pressure of inert gas in the reaction vessel.
-
Dispensing: Slowly withdraw the desired volume of the liquid into the syringe and transfer it to the reaction flask.
-
Quenching: Immediately after use, quench the syringe and needle by drawing up and expelling a suitable solvent, such as isopropanol, multiple times into a separate flask containing the quenching agent.
Storage Requirements
This compound should be stored in a cool, dry, and well-ventilated area, away from heat and ignition sources.[3][5] The container must be kept tightly closed under an inert gas.[5] It is incompatible with oxidizing agents, alkalis, metal salts, chlorine, and bromine.[1][2]
Emergency Procedures
A prompt and correct response is critical in an emergency.
Spills
-
Small Spills (in a fume hood): Absorb the spill with an inert material like vermiculite or sand.[10] Collect the contaminated material into a sealed container for proper disposal.[3]
-
Large Spills: Evacuate the area immediately and contact emergency services.[11] Do not attempt to clean up a large spill without specialized training and equipment.
Fire
-
Small Fires: Use a dry chemical powder, sand, or dolomite to extinguish the fire.[2] Do not use water. [2]
-
Large Fires: Evacuate the area and call the fire department.
Personnel Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[1] Get immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]
Waste Disposal
All waste contaminated with this compound, including empty containers, used syringes, and absorbent materials, is considered hazardous waste.[5] It must be collected in a designated, sealed container and disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[5]
Conclusion
This compound is an invaluable reagent in synthetic chemistry. Its safe and effective use hinges on a thorough understanding and strict application of safety protocols. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established handling and emergency procedures, researchers can confidently and safely utilize the synthetic capabilities of this potent reagent.
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A Researcher's Guide to the Pyrophoric Nature of Alkylphosphine Ligands: Safe Handling and In-depth Technical Insights
Introduction: The Double-Edged Sword of Alkylphosphines in Modern Chemistry
Alkylphosphine ligands are indispensable tools in the arsenal of the modern chemist, particularly within the realms of catalysis and drug development.[1][2] Their potent electron-donating properties and tunable steric profiles are pivotal in facilitating a wide array of chemical transformations, from cross-coupling reactions to asymmetric hydrogenations.[1][2] However, this high reactivity, which makes them so valuable, is also the source of a significant inherent hazard: pyrophoricity. Many alkylphosphines, especially those with lower molecular weight alkyl groups, can spontaneously ignite upon contact with air.[3][4][5][6] This guide provides an in-depth technical overview of the pyrophoric nature of alkylphosphine ligands, offering not just procedural instructions but also a deep dive into the chemical principles governing their reactivity. Understanding why these reagents behave as they do is the cornerstone of their safe and effective utilization in the laboratory.
Part 1: The Chemistry of Pyrophoricity in Alkylphosphines
A pyrophoric substance is defined as a material that will ignite spontaneously in air at or below 54°C (129°F).[4] For liquid and solid alkylphosphines, this ignition can occur within five minutes of exposure to air.[4] The driving force behind this phenomenon is the highly exothermic oxidation of the phosphorus(III) center to a phosphorus(V) oxide.[5][7]
The reaction with oxygen is a rapid, multi-step process that generates significant heat.[5] This heat, if not dissipated, can quickly raise the temperature of the surrounding material to its autoignition temperature, leading to a fire.[5] The presence of flammable organic solvents, in which these ligands are often dissolved, further exacerbates the fire risk.[3]
Mechanism of Oxidation: A Closer Look
The oxidation of a tertiary alkylphosphine (R₃P) by molecular oxygen is not a simple, direct transfer of oxygen atoms. It is generally understood to proceed through a radical chain mechanism. The initiation step involves the formation of a phosphine radical cation and a superoxide radical anion. This is followed by a series of propagation steps that ultimately lead to the formation of the thermodynamically stable phosphine oxide (R₃P=O). The overall reaction can be summarized as:
2 R₃P + O₂ → 2 R₃P=O
This reaction is extremely favorable due to the high strength of the phosphorus-oxygen double bond in the resulting phosphine oxide.[7]
Factors Influencing Pyrophoricity
The pyrophoric nature of an alkylphosphine is not a binary property but rather a spectrum of reactivity influenced by several key factors:
-
Nature of the Alkyl Group: The electronic and steric properties of the alkyl substituents play a crucial role. Electron-donating alkyl groups increase the electron density on the phosphorus atom, making it more susceptible to oxidation.[1][8] Smaller, less sterically hindered alkyl groups, such as methyl and ethyl, allow for easier access of oxygen to the phosphorus lone pair, leading to a higher degree of pyrophoricity.[9][10][11]
-
Number of Alkyl Substituents: Primary phosphines (RPH₂) and secondary phosphines (R₂PH) are generally more pyrophoric than their tertiary counterparts (R₃P). The presence of P-H bonds makes them particularly susceptible to oxidation.
-
Physical State: Finely divided solid alkylphosphines or those with a high surface area can be more pyrophoric than their bulk counterparts due to the increased contact area with air.
The following table summarizes the general trend in pyrophoricity for some common alkylphosphines:
| Alkylphosphine | Formula | Common Observations |
| Trimethylphosphine | P(CH₃)₃ | Highly pyrophoric liquid.[9][10][11][12] |
| Triethylphosphine | P(CH₂CH₃)₃ | Pyrophoric liquid, ignites spontaneously in air.[13] |
| Tributylphosphine | P(C₄H₉)₃ | Pyrophoric liquid, may ignite on contact with air or moisture.[14][15][16][17] |
| Tri-tert-butylphosphine | P(C(CH₃)₃)₃ | While still air-sensitive, the steric bulk of the tert-butyl groups significantly reduces its pyrophoricity compared to less hindered alkylphosphines. |
Part 2: A Framework for Safe Handling of Pyrophoric Alkylphosphine Ligands
The cornerstone of working safely with pyrophoric reagents is the rigorous exclusion of air and moisture.[4][18][19][20] This necessitates the use of specialized techniques and equipment. The following sections outline a self-validating system for the safe handling of these materials, from receipt to disposal.
Personal Protective Equipment (PPE): The First Line of Defense
Appropriate PPE is non-negotiable when working with pyrophoric materials. A comprehensive PPE ensemble includes:
-
Eye Protection: Chemical splash goggles are mandatory. A face shield worn over the goggles is required when there is a risk of explosion or significant splashing.[18][21]
-
Hand Protection: Wear nitrile gloves as a primary barrier. For larger quantities or increased risk, wearing a pair of heavy-duty, chemical-resistant gloves over the nitrile gloves is recommended.[18]
-
Body Protection: A flame-resistant lab coat is essential. Clothing worn underneath should be made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in a fire.[3][18]
-
Footwear: Closed-toe shoes are mandatory.
Engineering Controls: Creating a Safe Workspace
All manipulations of pyrophoric alkylphosphines must be conducted in a controlled environment that minimizes exposure to air.
-
Fume Hood or Glove Box: All work should be performed in a certified chemical fume hood or a glove box with an inert atmosphere (argon or nitrogen).[4][18][21]
-
Clear Workspace: The work area should be free of clutter and flammable materials, including paper towels and solvent wash bottles.[18]
-
Emergency Equipment: Ensure that a Class D fire extinguisher (for combustible metals) and a container of sand are readily accessible. A safety shower and eyewash station must be within a 10-second travel distance.[18]
Experimental Workflow: A Step-by-Step Protocol for Safe Transfer
The transfer of pyrophoric liquids requires meticulous attention to detail and the use of air-free techniques. The double-tipped needle technique is a standard and reliable method for transferring these reagents.
Diagram of the Double-Tipped Needle Transfer Technique:
Caption: Workflow for transferring a pyrophoric liquid using a double-tipped needle.
Step-by-Step Protocol:
-
Preparation: Assemble the reaction apparatus and ensure it is dry and under a positive pressure of an inert gas (nitrogen or argon), vented through a bubbler.
-
Pressurize the Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to a source of inert gas. Gently pressurize the bottle; the pressure can be monitored by the bubbling rate in the bubbler.
-
Purge the Transfer Needle: Insert one end of the double-tipped needle through the septum of the reagent bottle, ensuring the tip remains in the headspace above the liquid. Insert the other end of the needle into the reaction flask's septum. The flow of inert gas from the reagent bottle will purge the needle of any air.
-
Initiate Transfer: Carefully lower the needle tip in the reagent bottle into the liquid. The pressure differential will cause the liquid to flow from the reagent bottle to the reaction flask.
-
Control the Flow: The rate of transfer can be controlled by the pressure of the inert gas and the height difference between the two containers.
-
Completion and Purging: Once the desired amount of reagent has been transferred, raise the needle tip in the reagent bottle back into the headspace to allow the inert gas to flush any remaining liquid from the needle.
-
Disassembly: Remove the needle from the reaction flask first, and then from the reagent bottle.
Storage of Alkylphosphine Ligands
Proper storage is crucial to maintaining the integrity of the reagent and ensuring safety.
-
Inert Atmosphere: Pyrophoric chemicals must be stored under an inert atmosphere.[21]
-
Designated Area: Store in a designated, clearly labeled area away from heat sources, oxidizers, and water.[21]
-
Secondary Containment: Use secondary containers to minimize the risk of spills.
Quenching and Disposal: The Final Step in the Safety Protocol
Unused or residual pyrophoric materials must be safely quenched before disposal.[19][21] Never dispose of active pyrophoric reagents as hazardous waste without prior deactivation.
Diagram of the Quenching Procedure:
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Introduction: The Pivotal Role of Phosphine Ligands in Modern Catalysis
Final Answer:## Dicyclohexyl(ethyl)phosphine: A Technical Guide to its Electron-Donating Properties and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary synthetic chemistry, phosphine ligands stand as indispensable tools, particularly in the realm of transition-metal catalysis. Their remarkable ability to modulate the electronic and steric environment of a metal center allows for precise control over catalytic activity, selectivity, and substrate scope. The electronic nature of a phosphine ligand, specifically its electron-donating capacity, is a critical parameter that dictates the reactivity of the catalytic species. This compound (PCy₂Et), a member of the bulky and electron-rich alkylphosphine family, has emerged as a valuable ligand in a variety of catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the electron-donating properties of this compound, its synthesis, and its application in key catalytic processes, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
Unveiling the Electronic and Steric Profile of this compound
The efficacy of a phosphine ligand is fundamentally governed by a delicate interplay of its electronic and steric characteristics. These properties are quantified by two key descriptors: the Tolman Electronic Parameter (TEP) and the Tolman cone angle (θ).
Tolman Electronic Parameter (TEP): A Measure of Electron-Donating Strength
The Tolman Electronic Parameter provides a quantitative measure of the electron-donating or -withdrawing ability of a phosphine ligand.[1] It is determined experimentally by measuring the stretching frequency of the carbonyl (CO) ligands in a nickel complex, [LNi(CO)₃], where L is the phosphine ligand.[1] Strongly electron-donating phosphines increase the electron density on the metal center, which in turn engages in stronger back-bonding with the π* orbitals of the CO ligands. This increased back-bonding weakens the C-O bond, resulting in a lower CO stretching frequency (ν(CO)) and thus a smaller TEP value. Conversely, electron-withdrawing phosphines lead to higher ν(CO) values.
Tolman Cone Angle (θ): Quantifying Steric Hindrance
The Tolman cone angle is a measure of the steric bulk of a phosphine ligand.[2] It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents, with the vertex at the center of the metal atom at a standard M-P bond distance of 2.28 Å.[3] A larger cone angle signifies greater steric hindrance around the metal center, which can have profound effects on the stability of the catalyst, the coordination number of the metal, and the rates of oxidative addition and reductive elimination in a catalytic cycle.
Similar to the TEP, a precise, experimentally determined cone angle for this compound is not extensively documented. However, based on the values for related phosphines, an estimate can be made. Tricyclohexylphosphine has a cone angle of 170°. Given the presence of two bulky cyclohexyl groups, the cone angle of this compound is expected to be substantial, likely in the range of 160-170°. This significant steric bulk plays a crucial role in promoting the formation of coordinatively unsaturated, highly reactive catalytic species.
Summary of Physicochemical Properties
| Property | Value/Information | Source(s) |
| IUPAC Name | Dicyclohexyl(ethyl)phosphane | [4] |
| CAS Number | 46392-44-3 | [4] |
| Molecular Formula | C₁₄H₂₇P | [4] |
| Molecular Weight | 226.34 g/mol | [4] |
| Appearance | Pyrophoric liquid | [5] |
| Tolman Electronic Parameter (TEP) | Estimated to be strongly electron-donating (similar to PCy₃, 2056.1 cm⁻¹) | [1][6] |
| Tolman Cone Angle (θ) | Estimated to be large (similar to PCy₃, 170°) | [2][7] |
| pKa | Not readily available in the literature. Expected to be high due to the electron-donating alkyl groups. |
Synthesis of this compound: A Plausible Approach
While a specific, detailed protocol for the synthesis of this compound is not widely published, a viable synthetic strategy can be devised based on established methodologies for the preparation of tertiary phosphines. A common and effective approach involves the alkylation of a secondary phosphine. Dicyclohexylphosphine, which is commercially available, serves as an ideal starting material.[5]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology (Proposed):
-
Preparation of Lithium Dicyclohexylphosphide: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) glovebox or Schlenk line, a solution of dicyclohexylphosphine in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) is cooled to a low temperature (e.g., -78 °C or 0 °C). To this solution, a stoichiometric equivalent of a strong base, such as n-butyllithium, is added dropwise. The reaction mixture is stirred for a period to ensure complete deprotonation, forming the corresponding lithium dicyclohexylphosphide.
-
Alkylation: An ethyl halide, such as ethyl bromide or ethyl iodide, is then added to the solution of the phosphide. The reaction is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by techniques like ³¹P NMR spectroscopy.
-
Workup and Purification: The reaction is carefully quenched with degassed water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude this compound, which is an air-sensitive liquid, is then purified by vacuum distillation.
Self-Validation and Safety: Given the pyrophoric nature of dicyclohexylphosphine and many organolithium reagents, all manipulations must be carried out under strictly anaerobic and anhydrous conditions.[5] The purity of the final product should be confirmed by NMR spectroscopy (¹H, ¹³C, ³¹P) and, if necessary, by elemental analysis.
Catalytic Prowess: Applications in Cross-Coupling Reactions
The combination of strong electron-donating ability and significant steric bulk makes this compound a highly effective ligand in palladium-catalyzed cross-coupling reactions, particularly those involving challenging substrates such as aryl chlorides.
The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides.[8] The use of bulky, electron-rich phosphine ligands like this compound is crucial for facilitating the key steps of the catalytic cycle, especially the oxidative addition of the aryl halide to the Pd(0) center.
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The strong σ-donation from this compound increases the electron density on the palladium center, promoting the oxidative addition of even less reactive aryl chlorides. The steric bulk of the ligand facilitates the reductive elimination step, which is the product-forming step, by destabilizing the Pd(II) intermediate.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
The following is a representative protocol for a Suzuki-Miyaura coupling reaction using a bulky, electron-rich phosphine ligand, adapted for this compound.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar is added the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol).
-
Solvent and Degassing: The tube is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times. Anhydrous, degassed solvent (e.g., toluene, dioxane, or a mixture thereof) is then added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or GC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[9] Similar to the Suzuki-Miyaura coupling, the success of this reaction, especially with unreactive aryl chlorides, relies heavily on the use of electron-rich and sterically hindered phosphine ligands.
Workflow for a Buchwald-Hartwig Amination Reaction:
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
The electron-donating nature of this compound facilitates the oxidative addition of the aryl halide to the palladium center, while its steric bulk promotes the reductive elimination of the arylamine product.
Conclusion
This compound stands as a potent and versatile ligand in the arsenal of the modern synthetic chemist. Its pronounced electron-donating character and substantial steric profile are the cornerstones of its efficacy in facilitating challenging cross-coupling reactions. While precise quantitative data for its electronic and steric parameters remain to be exhaustively documented, its performance in catalytic applications underscores its value. This guide has provided a comprehensive overview of the fundamental properties of this compound, a plausible synthetic route, and its application in the Suzuki-Miyaura and Buchwald-Hartwig reactions. As the demand for more efficient and selective catalytic systems continues to grow, the strategic application of well-designed phosphine ligands like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis and drug discovery.
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Tolman's Electronic Parameter of the Ligand Predicts Phase in the Cation Exchange to CuFeS2 Nanoparticles. (n.d.). Vanderbilt University. Retrieved from [Link]
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Computational assessment on the Tolman cone angles for P-ligands. (n.d.). University of Barcelona. Retrieved from [Link]
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Measuring the electronic and steric effect of some phosphine ligands. (n.d.). The University of Manchester. Retrieved from [Link]
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Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2015). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 92, 195-210. [Link]
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Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2014). ResearchGate. [Link]
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Urgaonkar, S., et al. (2007). Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(10), 3841–3847. [Link]
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The iron-catalysed Suzuki coupling of aryl chlorides. (2018). White Rose Research Online. [Link]
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An In-depth Technical Guide to the Steric Hindrance Effects of Dicyclohexyl Groups in Phosphine Ligands
Abstract: The strategic incorporation of sterically demanding substituents onto phosphine ligands has revolutionized the field of transition-metal catalysis. Among these, the dicyclohexylphosphino group stands out as a critical component in a multitude of highly effective ligands. This technical guide provides a comprehensive exploration of the profound steric effects exerted by dicyclohexyl groups in phosphine ligands. We will delve into the fundamental principles of steric hindrance, the synthesis and characterization of these bulky ligands, and their transformative impact on the efficiency and scope of catalytic reactions, particularly palladium-catalyzed cross-coupling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of rational ligand design to overcome synthetic challenges.
The Foundational Role of Steric Hindrance in Phosphine Ligand Design
In the realm of homogeneous catalysis, the phosphine ligand is not a mere spectator but an active participant that dictates the reactivity and selectivity of the metal center. While the electronic properties of a phosphine ligand, its ability to donate or accept electron density, are of paramount importance, the steric environment it creates around the metal is equally critical. Steric hindrance, the congestion caused by the physical bulk of the ligand, profoundly influences several key aspects of a catalytic cycle.
The dicyclohexylphosphino group, -P(C₆H₁₁)₂ or -PCy₂, is a hallmark of a class of bulky, electron-rich alkylphosphine ligands. The cyclohexyl groups, with their puckered, three-dimensional structure, occupy a significant volume of space around the phosphorus atom. This steric bulk is a key design element that addresses several challenges in catalysis.
One of the most well-established metrics for quantifying the steric bulk of a phosphine ligand is the Tolman cone angle (θ) . This is the apex angle of a cone, centered 2.28 Å from the metal center, that encompasses the van der Waals radii of the outermost atoms of the ligand. For tricyclohexylphosphine (PCy₃), a foundational bulky phosphine, the Tolman cone angle is a substantial 170°.[1] This large cone angle signifies a significant steric shield around the metal center to which it is coordinated.
The strategic implementation of such bulky ligands is instrumental in promoting crucial steps in many catalytic cycles, particularly the reductive elimination step, where the final product is formed and the active catalyst is regenerated.[2][3] The steric clash between bulky substituents on the phosphine and the substrates on the metal center can facilitate the expulsion of the product. Furthermore, the large size of these ligands often favors the formation of coordinatively unsaturated, monoligated metal species, which are frequently the most active catalysts in a reaction.[2]
Synthesis and Characterization of Dicyclohexylphosphine-Containing Ligands
The synthesis of phosphine ligands bearing dicyclohexyl groups can be achieved through several routes. A common and straightforward method for preparing simple trialkylphosphines like tricyclohexylphosphine involves the reaction of a Grignard reagent with phosphorus trichloride.[4][5] More complex ligands, such as the widely used Buchwald ligands, often involve multi-step syntheses where the dicyclohexylphosphino group is introduced onto a biaryl scaffold.
Experimental Protocol: Synthesis of Tricyclohexylphosphine (PCy₃)
The following protocol is a representative example of the synthesis of tricyclohexylphosphine from cyclohexylmagnesium bromide and phosphorus trichloride.[4][5][6]
Materials:
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Chlorocyclohexane
-
Anhydrous tetrahydrofuran (THF)
-
Phosphorus trichloride (PCl₃)
-
Saturated aqueous ammonium chloride solution
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a flask equipped with a reflux condenser and a dropping funnel is charged with magnesium turnings and a crystal of iodine.
-
Anhydrous THF is added, followed by a small portion of chlorocyclohexane to initiate the Grignard reaction.
-
The remaining chlorocyclohexane, dissolved in anhydrous THF, is added dropwise to maintain a gentle reflux. After the addition is complete, the reaction mixture is heated at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
The reaction mixture is cooled in an ice bath, and a solution of phosphorus trichloride in anhydrous THF is added dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours.
-
The reaction is cooled and carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with hexane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield crude tricyclohexylphosphine, which can be purified by recrystallization or distillation.
Self-Validation: The purity of the synthesized tricyclohexylphosphine can be readily assessed by ³¹P NMR spectroscopy. The free phosphine should exhibit a characteristic signal around δ = 10.8 ppm (relative to H₃PO₄).[4] The absence of a signal around δ = 47.3 ppm indicates the absence of the corresponding phosphine oxide, a common impurity.[7]
Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of phosphine ligands and their metal complexes.
-
³¹P NMR: This is the most direct method for observing the phosphorus center. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. For instance, the ³¹P NMR signal of free tricyclohexylphosphine appears at approximately 10.8 ppm.[4] Upon coordination to a metal center like palladium, this signal will shift downfield, with the magnitude of the shift providing information about the nature of the metal-ligand bond.[8][9] The presence of impurities such as the corresponding phosphine oxide can be easily detected as it gives a distinct signal at a different chemical shift (around 47.3 ppm for tricyclohexylphosphine oxide).[7]
-
¹H and ¹³C NMR: These techniques provide information about the organic framework of the ligand, confirming the presence of the cyclohexyl groups and any other substituents.
-
X-ray Crystallography: For solid, crystalline complexes, single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the precise steric environment around the metal center.
The Impact of Dicyclohexyl Groups on Catalytic Performance
The steric bulk of dicyclohexylphosphine-containing ligands has a profound impact on the outcome of a wide range of catalytic reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[3][10]
Enhancing Catalytic Activity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of phosphine ligand is critical to the success of this reaction, especially when dealing with challenging substrates such as sterically hindered aryl halides or unreactive aryl chlorides. Bulky, electron-rich ligands containing the dicyclohexylphosphino group, such as SPhos and XPhos, have been shown to be exceptionally effective in these transformations.[11][12]
| Ligand | Class | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SPhos | Biaryl Phosphine | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [11] |
| XPhos | Biaryl Phosphine | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [11] |
Table 1: Comparative Performance of Dicyclohexylphosphine-Containing Ligands in Suzuki-Miyaura Coupling.
The high yields achieved with low catalyst loadings and at room temperature underscore the remarkable activity imparted by these bulky ligands.[11] The steric hindrance from the dicyclohexyl groups facilitates the reductive elimination step, which is often rate-limiting, and helps to stabilize the active monoligated palladium(0) species.[2][3]
Enabling Challenging Buchwald-Hartwig Aminations
The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, is highly sensitive to the steric and electronic properties of the phosphine ligand. The use of bulky ligands is crucial for promoting the coupling of a wide range of amines and aryl halides, including those that are sterically demanding.[2][13]
The catalytic cycle of the Buchwald-Hartwig amination illustrates the critical role of the bulky phosphine ligand at multiple stages.
Catalytic cycle for the Buchwald-Hartwig amination.
The bulky ligand, represented by 'L' (which often contains a dicyclohexylphosphino moiety), facilitates the initial oxidative addition of the aryl halide (Ar-X) to the palladium(0) center. More importantly, the steric pressure exerted by the ligand promotes the final reductive elimination from the palladium(II) amido complex, releasing the desired arylamine product and regenerating the active catalyst.[13][14]
Mechanistic Insights: The "How" and "Why" of Steric Acceleration
The beneficial effects of bulky dicyclohexylphosphine ligands can be rationalized by considering their influence on the key elementary steps of a catalytic cycle.
Promoting Reductive Elimination
Reductive elimination is the final, product-forming step in many cross-coupling reactions. It involves the formation of a new bond between two organic fragments attached to the metal center, with a concomitant reduction in the metal's oxidation state. This step is often accelerated by steric crowding around the metal. The bulky dicyclohexyl groups create significant steric repulsion with the organic fragments, destabilizing the metal complex and lowering the activation energy for the reductive elimination process.[2][15]
Influence of steric hindrance on reductive elimination.
Stabilization of Monoligated Species
In many palladium-catalyzed reactions, the active catalytic species is a monoligated palladium(0) complex, L-Pd(0). The presence of a second bulky phosphine ligand can be detrimental, leading to less reactive bis-ligated species. The large cone angle of dicyclohexylphosphine-containing ligands disfavors the formation of these bis-ligated complexes, thereby maintaining a higher concentration of the more active monoligated catalyst.[2]
Conclusion and Future Outlook
The incorporation of dicyclohexyl groups into phosphine ligands has been a transformative strategy in the development of highly active and versatile catalysts. The significant steric hindrance imparted by these groups plays a crucial and multifaceted role in enhancing catalytic performance, primarily by accelerating the rate-limiting reductive elimination step and stabilizing highly reactive, coordinatively unsaturated metal intermediates. The principles of steric control, exemplified by the dicyclohexylphosphino moiety, will undoubtedly continue to guide the design of next-generation ligands for tackling ever-more-challenging chemical transformations in the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of these steric effects is therefore essential for any scientist seeking to harness the full potential of modern transition-metal catalysis.
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Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek. (2023, March 13). Retrieved from [Link]
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Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. National Institutes of Health. Retrieved from [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility of Dicyclohexyl(ethyl)phosphine in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of dicyclohexyl(ethyl)phosphine, a crucial organophosphine ligand in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical handling and experimental insights to ensure both scientific integrity and operational safety.
Introduction: The Significance of this compound
This compound is a tertiary phosphine ligand widely employed in catalysis, particularly in cross-coupling reactions where it facilitates the formation of carbon-carbon and carbon-heteroatom bonds.[1] Its efficacy is largely attributed to its unique steric and electronic properties. The bulky cyclohexyl groups create a specific coordination environment around the metal center, while the ethyl group contributes to its electron-donating nature.[2][3] Understanding the solubility of this ligand is paramount for its effective application, as it dictates solvent selection for reactions, catalyst preparation, and purification processes.
Physicochemical Properties and Inferred Solubility
This compound is a liquid at room temperature with a density of approximately 0.945 g/mL at 25°C.[4][5] Its molecular structure, dominated by two nonpolar cyclohexyl rings and an ethyl group, renders it highly lipophilic. This characteristic is typical of many phosphine ligands used in organometallic chemistry, which generally exhibit good solubility in organic solvents.[6] Conversely, it is insoluble in water and can react slowly with it.[7]
Key Molecular Features Influencing Solubility:
-
High Lipophilicity: The twelve carbon atoms of the cyclohexyl groups and the two carbon atoms of the ethyl group create a nonpolar molecule.
-
Weak Intermolecular Forces: The primary intermolecular interactions are van der Waals forces, which are readily overcome by nonpolar and weakly polar organic solvents.
-
Lack of Hydrogen Bonding Capability: The absence of N-H or O-H bonds means it cannot act as a hydrogen bond donor, limiting its solubility in protic solvents like water and alcohols.
Based on these properties, this compound is expected to be readily soluble in a range of common organic solvents.
Solubility Profile in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | Similar nonpolar nature and reliance on van der Waals interactions for solvation. |
| Weakly Polar Aprotic | Diethyl ether, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | The small dipole moment of these solvents is sufficient to dissolve the nonpolar phosphine. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderate to High | While more polar, these solvents can still effectively solvate the lipophilic phosphine. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The dominant hydrogen bonding network of the solvent is not effectively disrupted by the nonpolar solute. |
| Highly Polar/Reactive | Dimethyl sulfoxide (DMSO), Water | Very Low/Reactive | The compound is insoluble in water. It is reported to react violently with DMSO.[7] |
Important Safety Note: this compound is pyrophoric, meaning it can ignite spontaneously upon contact with air.[8] All handling and solubility testing must be conducted under an inert atmosphere (e.g., nitrogen or argon). It is also corrosive and can cause severe skin burns and eye damage.[7][9] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves, is mandatory.
Experimental Protocol for Solubility Determination
This section outlines a robust, self-validating protocol for the qualitative and semi-quantitative determination of the solubility of this compound. The causality behind each step is explained to ensure both accuracy and safety.
Materials and Equipment
-
This compound (handle under inert atmosphere)
-
Anhydrous organic solvents (various classes)
-
Inert gas supply (nitrogen or argon) with a manifold
-
Schlenk line or glovebox
-
Dry glassware (vials, syringes, needles)
-
Magnetic stirrer and stir bars
-
Analytical balance
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of the Inert Environment: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas. All manipulations of this compound and anhydrous solvents should be performed in a glovebox or using Schlenk line techniques.
-
Causality: To prevent the pyrophoric phosphine from reacting with air and to avoid introducing water, which can affect solubility and potentially react with the phosphine.[7]
-
-
Solvent Dispensing: Using a gas-tight syringe, transfer a known volume (e.g., 1 mL) of the desired anhydrous organic solvent into a tared vial equipped with a magnetic stir bar and a septum-sealed cap.
-
Causality: Precise volume measurement is crucial for determining solubility. The septum allows for the addition of the phosphine without breaking the inert atmosphere.
-
-
Phosphine Addition (Qualitative): In the inert atmosphere, add a small, known amount (e.g., 10-20 mg) of this compound to the vial containing the solvent.
-
Causality: Starting with a small amount allows for a clear visual determination of solubility.
-
-
Mixing and Observation: Vigorously stir or vortex the mixture for a predetermined time (e.g., 2-5 minutes) at a constant temperature (e.g., 25°C). Visually inspect the solution against a contrasting background to see if the phosphine has completely dissolved.
-
Causality: Agitation ensures thorough mixing and accelerates the dissolution process to reach equilibrium.
-
-
Semi-Quantitative Determination (Optional): If the initial amount dissolves, continue to add small, known increments of this compound, mixing thoroughly after each addition, until a persistent undissolved phase (liquid droplets or cloudiness) is observed. The total mass of phosphine added before saturation is reached provides a semi-quantitative measure of solubility (e.g., in mg/mL).
-
Causality: This incremental approach allows for a more precise determination of the solubility limit under the given conditions.
-
Theoretical Underpinnings of Solubility
The solubility of a solute in a solvent is governed by the change in Gibbs free energy (ΔG) of the system. For dissolution to be spontaneous, ΔG must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS).
-
Enthalpy of Solution (ΔH_soln): This is the net energy change resulting from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions. In the case of this compound in a nonpolar solvent like hexane, the energy required to break the weak van der Waals forces in both the solute and solvent is comparable to the energy released upon forming new solute-solvent van der Waals interactions. Thus, ΔH_soln is expected to be small and slightly endothermic or exothermic.
-
Entropy of Solution (ΔS_soln): The dissolution of a solute into a solvent generally leads to an increase in the randomness of the system, resulting in a positive ΔS_soln. This favorable entropy change is a major driving force for the dissolution of nonpolar compounds in nonpolar solvents.
Conclusion
This compound is a highly lipophilic organophosphine ligand with excellent solubility in nonpolar and weakly polar aprotic organic solvents. Its solubility decreases in more polar solvents, particularly protic ones. Due to its pyrophoric and corrosive nature, all handling and solubility determinations must be performed under a strictly inert and anhydrous atmosphere with appropriate safety precautions. The provided experimental protocol offers a reliable method for assessing its solubility in various organic media, enabling informed solvent selection for its diverse applications in catalysis and synthetic chemistry.
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An In-Depth Technical Guide to the Stability of Dicyclohexyl(ethyl)phosphine Under an Inert Atmosphere
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dicyclohexyl(ethyl)phosphine is a valuable organophosphorus compound, frequently employed as a ligand in homogeneous catalysis. Its efficacy, however, is intrinsically linked to its purity and stability. This guide provides a comprehensive analysis of the stability of this compound under inert conditions, detailing its principal degradation pathways, recommended handling and storage protocols, and robust analytical methods for purity assessment. By understanding the causality behind its instability and implementing the self-validating protocols described herein, researchers can ensure the integrity of this critical reagent, leading to more reliable and reproducible experimental outcomes.
Introduction to this compound
This compound (C14H27P) is a tertiary phosphine characterized by the presence of two bulky cyclohexyl groups and one smaller ethyl group attached to a central phosphorus atom. This structural arrangement imparts a unique combination of steric and electronic properties, making it an effective ligand in various catalytic reactions, including cross-coupling and hydroformylation.
However, like most trialkylphosphines, it is susceptible to degradation, primarily through oxidation.[1] Its pyrophoric nature, catching fire spontaneously when exposed to air, underscores its extreme sensitivity and the absolute necessity for handling under a strictly controlled inert atmosphere.[2][3] This guide will focus on the factors that influence its stability even under nominally inert conditions and provide field-proven methodologies to mitigate degradation.
Core Principles of Stability and Degradation
The stability of this compound is not absolute, even under an inert atmosphere. Several factors can contribute to its degradation over time. Understanding these pathways is crucial for developing effective handling and storage strategies.
Oxidative Instability
The primary and most rapid degradation pathway for trialkylphosphines is oxidation. The phosphorus(III) center is readily oxidized to a phosphorus(V) center, forming the corresponding phosphine oxide, this compound oxide.
Mechanism: The lone pair of electrons on the phosphorus atom is susceptible to attack by electrophiles, with molecular oxygen being a common and potent oxidant. Even trace amounts of oxygen, often present in lower-purity inert gases or as a result of minor leaks in equipment, can lead to significant sample degradation over time.[1] Electron-donating alkyl groups, such as cyclohexyl and ethyl, increase the electron density on the phosphorus atom, making it more nucleophilic and thus more prone to oxidation compared to triarylphosphines.[4]
Thermal Stability
Moisture and Protic Solvents
While the primary concern is oxidation, moisture can also play a role in degradation, particularly in the presence of other reagents or catalysts that could facilitate hydrolysis. It is best practice to use anhydrous solvents and rigorously dried glassware to eliminate any potential for water-mediated side reactions.
Recommended Handling and Storage Protocols (A Self-Validating System)
The cornerstone of maintaining the stability of this compound is the rigorous exclusion of air and moisture.[7] The following protocols are designed to create a self-validating system where adherence to the procedure inherently minimizes the risk of degradation.
Inert Atmosphere: Glovebox vs. Schlenk Line
-
Glovebox: For weighing and preparing stock solutions, a glovebox with a well-maintained inert atmosphere (<1 ppm O2, <1 ppm H2O) is the gold standard.[8] This provides the most controlled environment for manipulating the neat, pyrophoric liquid.
-
Schlenk Line: For reactions and transfers, standard Schlenk techniques are effective. The key is to ensure a positive pressure of high-purity inert gas (Argon or Nitrogen, Grade 5.0 or higher) is maintained at all times. Multiple vacuum/backfill cycles are essential to remove atmospheric gases from the glassware.
Causality: The choice between a glovebox and a Schlenk line depends on the manipulation. A glovebox provides a static inert environment ideal for sensitive operations like weighing. A Schlenk line provides a dynamic inert environment suitable for reactions and solution transfers.
Storage
-
Primary Container: this compound should be stored in a tightly sealed container, such as a Sure/Seal™ bottle, which features a crown cap and a liner that allows for transfer via syringe or cannula while maintaining an inert atmosphere.[7]
-
Secondary Containment: The primary container should be placed within a secondary container, such as a sealed bag or a desiccator, under an inert atmosphere.
-
Temperature: Storage in a refrigerator (2-8°C) is recommended to minimize vapor pressure and slow down any potential long-term degradation pathways.[4] For pyrophoric materials, some safety protocols may recommend storage away from flammable materials in a dedicated, ventilated cabinet.
Solvent and Reagent Purity
-
Solvents: Always use anhydrous, deoxygenated solvents. Solvents should be freshly purified using a system like a solvent still or a solvent purification system (SPS) and stored over molecular sieves under an inert atmosphere. Tetrahydrofuran (THF), for example, can rapidly form peroxides in the presence of air, which will readily oxidize phosphines.[4]
-
Inert Gas: Use high-purity argon or nitrogen. Argon, being denser than air, can be advantageous as it provides a better "blanket" over the reaction mixture if the seal is momentarily broken.
Analytical Verification of Stability
Regularly assessing the purity of this compound is critical to ensure experimental reliability. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[9]
³¹P NMR Spectroscopy: The Definitive Purity Assay
³¹P NMR provides a direct and quantitative measure of the phosphine and its primary degradation product, the phosphine oxide.[10]
-
This compound (P(III)): The ³¹P NMR chemical shift is expected in the typical range for trialkylphosphines. While a specific value for this compound is not cited in the provided search results, it will be a distinct singlet.
-
This compound Oxide (P(V)): Upon oxidation, the chemical shift will move significantly downfield. For comparison, the signal for tricyclohexylphosphine oxide appears around 47.3 ppm.[9] This large separation in chemical shifts allows for easy identification and quantification of the oxide impurity.[11][12]
Experimental Protocol: ³¹P NMR Sample Preparation
This protocol ensures the sample is not exposed to air during preparation.
-
Preparation: Take a clean, dry NMR tube and a septum-sealed cap into a glovebox.
-
Solvent: In the glovebox, add approximately 0.5 mL of a deuterated solvent (e.g., C₆D₆ or CDCl₃, passed through a plug of dried alumina to remove residual acid and water) to the NMR tube.
-
Analyte Addition: Using a microsyringe, carefully add a small amount (10-20 µL) of this compound to the NMR tube.
-
Sealing: Cap the NMR tube securely with the septum cap and seal it with Parafilm® for extra protection during transport.
-
Analysis: Acquire a proton-decoupled ³¹P NMR spectrum. Integration of the phosphine and phosphine oxide signals will provide a quantitative measure of purity.
Data Summary and Visualization
Table 1: Key Properties and Analytical Data
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₇P | |
| Molecular Weight | 226.34 g/mol | [2] |
| Appearance | Colorless to yellow liquid | |
| Density | 0.945 g/mL at 25 °C | [3] |
| Hazard Classification | Pyrophoric Liquid 1 | [2] |
| ³¹P NMR (Phosphine) | Conforms to structure | |
| ³¹P NMR (Oxide) | Expected significant downfield shift | [9] |
Diagrams
Diagram 1: Degradation Pathway
This diagram illustrates the primary oxidative degradation pathway of this compound.
Caption: Recommended workflow for ensuring stability.
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and development. While inherently reactive and pyrophoric, its stability can be effectively managed under a rigorously maintained inert atmosphere. The principal mode of degradation is oxidation to the corresponding phosphine oxide, a process that can be readily monitored and quantified by ³¹P NMR spectroscopy. By adhering to the stringent handling, storage, and verification protocols outlined in this guide, scientists can ensure the high purity of this reagent, thereby enhancing the reliability and reproducibility of their catalytic systems.
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Alkhuder, O., Kostin, M. A., & Tolstoy, P. M. (2026). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 28, 538. Retrieved from [Link].
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Dicyclohexyl(ethyl)phosphine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Commercial Availability, Quality Control, and Strategic Applications in Modern Synthesis
Dicyclohexyl(ethyl)phosphine, a sterically hindered and electron-rich tertiary phosphine ligand, has emerged as a valuable tool in the arsenal of synthetic chemists, particularly within the realms of catalysis and drug development. Its unique combination of steric bulk and electron-donating properties imparts significant advantages in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the commercial landscape for this compound, delves into critical aspects of its quality control, and explores the scientific rationale behind its application in cutting-edge research and pharmaceutical synthesis.
Navigating the Commercial Landscape: Sourcing and Specifications
This compound is commercially available from a range of chemical suppliers who specialize in reagents for organic synthesis and catalysis. The compound is typically offered in various grades and quantities to suit the needs of both academic research and industrial applications.
Prominent Commercial Suppliers
A survey of the market reveals several key suppliers offering this compound. The following table provides a non-exhaustive list of these vendors and typical product specifications. Researchers are advised to consult the suppliers directly for the most current information on product availability, purity, and packaging.
| Supplier | Typical Purity | Common Packaging Options |
| Alfa Chemistry | ≥96% | Inquire for details |
| American Custom Chemicals Corporation | 95.00% | 250mg, 1g |
| ChemicalBook | 99% | 1kg |
| Ereztech | 98%+ | Glass ampules, bottles, metal ampules or bubblers |
| Intatrade Chemicals GmbH | Inquire for details | Custom packaging available |
| Shaanxi Dideu Medichem Co. Ltd | 99% | 1kg, 50 tons |
| Shaanxi Dideu New Materials Co. Ltd | 99% | 1kg, 10000KGS |
This table is for informational purposes only and does not constitute an endorsement of any specific supplier.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use.
| Property | Value |
| CAS Number | 46392-44-3[1] |
| Molecular Formula | C₁₄H₂₇P[1] |
| Molecular Weight | 226.34 g/mol [1] |
| Appearance | Colorless to yellow liquid |
| Density | 0.945 g/mL at 25 °C |
| Refractive Index | n20/D 1.518 |
Synthesis, Quality Control, and the Imperative of Purity
The performance of this compound as a ligand is intrinsically linked to its purity. The presence of impurities, such as phosphine oxides or residual starting materials, can significantly impact the efficiency and reproducibility of catalytic reactions.
Synthetic Routes and Potential Impurities
Tertiary phosphines like this compound are commonly synthesized via the reaction of a chlorophosphine with an organometallic reagent, such as a Grignard reagent.[2][3][4][5] A plausible synthetic route involves the reaction of dicyclohexylphosphine chloride with ethylmagnesium bromide.
A general representation of this synthetic approach is as follows:
(C₆H₁₁)₂PCl + CH₃CH₂MgBr → (C₆H₁₁)₂P(CH₂CH₃) + MgBrCl
Potential impurities arising from this synthesis can include:
-
Dicyclohexylphosphine oxide: Due to the air-sensitive nature of tertiary phosphines, oxidation to the corresponding phosphine oxide is a common side reaction.[6]
-
Unreacted starting materials: Incomplete reaction can lead to the presence of dicyclohexylphosphine chloride or residual Grignard reagent.
-
Solvent and other reagents: Residual solvents from the reaction and workup, as well as byproducts from the Grignard reagent formation, may also be present.
The following diagram illustrates a generalized procurement and quality control workflow for this compound.
Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
Causality Behind Experimental Choices in Drug Development
In the context of drug development and pharmaceutical synthesis, the choice of a specific ligand is a critical decision that can impact the efficiency, scalability, and cost-effectiveness of a synthetic route. The selection of this compound is often driven by the need to overcome specific synthetic challenges. For instance, in the synthesis of complex molecules with multiple functional groups, a highly active catalyst is required to achieve the desired transformation without affecting other sensitive parts of the molecule. The robust nature of palladium catalysts bearing bulky phosphine ligands often allows for lower catalyst loadings and milder reaction conditions, which are highly desirable in industrial settings.
Safety and Handling: A Self-Validating System
This compound is a pyrophoric liquid, meaning it can ignite spontaneously in air. [1]It is also a skin and eye irritant. Therefore, stringent safety precautions are mandatory when handling this compound.
Mandatory Handling Procedures:
-
Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.
-
Personal Protective Equipment (PPE): Flame-retardant lab coats, safety glasses, and appropriate chemical-resistant gloves are essential.
-
Spill Management: In case of a spill, do not use water. Use a dry absorbent material and handle the waste as hazardous.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from sources of ignition.
By adhering to these strict handling protocols, a self-validating system of safety is established, minimizing the risk of accidents and ensuring the integrity of the reagent.
Conclusion
This compound stands as a testament to the profound impact of ligand design on the advancement of synthetic chemistry. Its commercial availability, coupled with a clear understanding of its properties and handling requirements, allows researchers and drug development professionals to harness its potential in a safe and effective manner. The continued exploration of its applications will undoubtedly lead to further innovations in catalysis and the streamlined synthesis of valuable molecules.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of Dicyclohexyl(ethyl)phosphine in Suzuki-Miyaura Coupling
Prepared by: Gemini, Senior Application Scientist
Introduction: The Enduring Power of Suzuki-Miyaura Coupling
The Palladium-catalyzed Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly profound in the pharmaceutical and materials science industries for constructing complex biaryl and substituted aromatic structures.[1] The success of this reaction, however, is not solely dependent on the palladium catalyst; it is critically influenced by the choice of ancillary ligand. The ligand modulates the electronic and steric environment of the metal center, directly impacting the catalyst's stability, activity, and substrate scope.[3][4]
Among the vast arsenal of phosphine ligands developed, bulky and electron-rich monoalkylphosphines have emerged as exceptionally powerful tools.[1][5] This guide focuses on Dicyclohexyl(ethyl)phosphine, a member of this potent ligand class. We will explore the fundamental principles behind its efficacy, provide detailed protocols for its application, and offer insights into its role in overcoming common challenges in cross-coupling chemistry, such as the use of unactivated aryl chlorides and sterically demanding substrates.[1][6]
Ligand Profile: Why this compound?
This compound, (Cy₂PEt), is a trialkylphosphine ligand characterized by two key features that render it highly effective in Suzuki-Miyaura coupling: significant steric bulk and strong electron-donating character.
-
Steric Influence: The two cyclohexyl groups impart considerable steric hindrance around the phosphorus atom. This bulkiness is crucial for promoting the formation of monoligated, 14-electron L-Pd(0) species, which are the highly active catalysts in the oxidative addition step.[4][7] Furthermore, the steric pressure facilitates the final, often rate-limiting, reductive elimination step, accelerating product formation and catalyst turnover.[3]
-
Electronic Properties: As a trialkylphosphine, this compound is a strong σ-donor. This high electron density on the phosphorus atom increases the electron density on the palladium center.[8] An electron-rich palladium center is more nucleophilic and, consequently, undergoes oxidative addition with electrophiles—particularly less reactive ones like aryl chlorides—at a much faster rate.[4][7]
This synergistic combination of steric and electronic properties makes this compound and its analogues highly effective for challenging cross-coupling reactions that are often sluggish or inefficient with less bulky, electron-poor ligands like triphenylphosphine.[9]
The Catalytic Cycle: A Mechanistic Perspective
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][10] this compound (L) plays a pivotal role in optimizing each stage of this cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The cycle begins with the insertion of the active L-Pd(0) catalyst into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.[10] The high electron density imparted by the this compound ligand (L) makes the Pd(0) center highly nucleophilic, accelerating this step, which is particularly crucial for the activation of robust C-Cl bonds.[2]
-
Transmetalation: In this step, the organic group from the organoboron reagent (Ar'-B(OR)₂) replaces the halide on the palladium complex. This process is facilitated by a base, which activates the boronic acid.[11][12]
-
Reductive Elimination: This is the final step where the two organic groups (Ar and Ar') are coupled, forming the desired biaryl product and regenerating the L-Pd(0) catalyst.[2] The steric bulk of the this compound ligand creates crowding around the palladium center, promoting the expulsion of the product and accelerating this final, irreversible step.[3]
Application Scope and Performance
Catalyst systems employing bulky, electron-rich trialkylphosphines like this compound have demonstrated exceptional performance across a wide range of Suzuki-Miyaura applications.
| Substrate Class | Key Challenge | Advantage of this compound System | Typical Conditions |
| Aryl Chlorides | Slow oxidative addition due to strong C-Cl bond. | The ligand's high electron-donating ability accelerates the oxidative addition step.[2][6] | Pd₂(dba)₃ / L, K₃PO₄, Toluene/Dioxane, 80-110 °C |
| Sterically Hindered Substrates | Steric clash hinders both oxidative addition and reductive elimination. | The ligand's bulk promotes the formation of a monoligated active species and facilitates reductive elimination.[6][13][14] | Pd(OAc)₂ / L, K₃PO₄, Toluene, 100 °C |
| Heteroaryl Halides | Potential for catalyst inhibition by coordination of heteroatom to Pd.[1] | The high activity of the catalyst system often overcomes inhibition, enabling efficient coupling.[1] | Pd₂(dba)₃ / L, K₂CO₃, Dioxane/H₂O, 100 °C |
| Low Catalyst Loading | Need for high efficiency and catalyst turnover. | The ligand promotes rapid rates for all catalytic steps, leading to high turnover numbers (TONs).[13] | 0.1 - 1.0 mol% Pd, 0.2 - 2.0 mol% L |
Detailed Experimental Protocol
This section provides a representative, self-validating protocol for the Suzuki-Miyaura coupling of a sterically hindered aryl chloride with an arylboronic acid.
Reaction: Coupling of 2-chloro-1,3-dimethylbenzene with 4-methoxyphenylboronic acid.
Caption: General Experimental Workflow.
Materials & Reagents
-
Palladium Source: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand: this compound (Cy₂PEt)
-
Aryl Halide: 2-chloro-1,3-dimethylbenzene (1.0 mmol, 140.6 mg)
-
Boronic Acid: 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
Base: Potassium Phosphate, tribasic (K₃PO₄), anhydrous powder (2.0 mmol, 424.6 mg)
-
Solvent: Toluene, anhydrous (5 mL)
-
Internal Standard (Optional): Dodecane (for GC analysis)
Safety Precaution: this compound is an air-sensitive alkylphosphine. It should be handled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE).
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium(II) acetate (0.02 mmol, 4.5 mg), this compound (0.04 mmol, 8.5 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium phosphate (2.0 mmol, 424.6 mg).
-
Causality Check: A Pd:Ligand ratio of 1:2 is often used to ensure the formation of the active catalyst and prevent palladium black precipitation. The base is added as a solid to the dry reagents.
-
-
Inert Atmosphere: Seal the vessel with a septum, and cycle between vacuum and backfilling with an inert gas (Nitrogen or Argon) three times. This process is critical to remove oxygen, which can deactivate the catalyst.
-
Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous toluene (5 mL) via syringe. Following this, add the 2-chloro-1,3-dimethylbenzene (1.0 mmol, 125 µL) via syringe.
-
Self-Validation: The initial mixture will be a suspension. The color may change upon addition of the reagents, often to a darker yellow or brown, indicating the formation of palladium complexes in solution.
-
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Causality Check: Elevated temperatures are required to overcome the activation energy for the oxidative addition of the aryl chloride and to ensure a reasonable reaction rate.
-
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) at regular intervals (e.g., every 2 hours) and analyzing by TLC or GC/MS. The disappearance of the starting aryl chloride indicates reaction completion. A typical reaction time is 4-16 hours.
Workup and Purification
-
Cooling and Quenching: Once the reaction is complete, remove the vessel from the oil bath and allow it to cool to room temperature. Carefully add deionized water (10 mL) to quench the reaction and dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate (15 mL). Shake the funnel, allow the layers to separate, and collect the organic layer. Extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Self-Validation: Two clear layers should form. The product is expected to be in the upper organic layer.
-
-
Drying and Concentration: Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Conclusion
This compound exemplifies the modern class of bulky, electron-rich phosphine ligands that have revolutionized Suzuki-Miyaura coupling. Its potent steric and electronic attributes directly translate to enhanced catalytic activity, enabling the efficient coupling of challenging substrates like aryl chlorides and sterically hindered partners. By understanding the mechanistic role of the ligand, researchers can rationally select catalyst systems to overcome synthetic hurdles, reduce catalyst loadings, and achieve higher yields under milder conditions. The protocols and principles outlined in this guide provide a robust framework for the successful application of this powerful catalytic tool in research and development.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
-
Galiana, I., et al. (2011). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 696(1), 357-365. [Link]
-
Ohtaka, A., et al. (2011). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. Organometallics, 30(11), 3145-3153. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Cheung, C. L., et al. (2023). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 100, 423-441. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Wang, R., et al. (2009). Efficient Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. Synthesis, 2009(16), 2669-2674. [Link]
-
Intatrade Chemicals GmbH. (n.d.). This compound. [Link]
-
Kang, M., et al. (2009). Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. Macromolecules, 42(1), 168-173. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? [Link]
-
Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(12), 2702-2711. [Link]
-
ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions. YouTube. [Link]
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348. [Link]
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- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
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- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Application Notes and Protocols for the Heck Reaction Utilizing Dicyclohexyl(ethyl)phosphine Ligand
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides an in-depth exploration of the Heck-Mizoroki reaction, with a specific focus on the application of the bulky, electron-rich dicyclohexyl(ethyl)phosphine ligand. The content herein is structured to offer not only a step-by-step protocol but also a deeper understanding of the mechanistic nuances and practical considerations essential for successful implementation in a research and development setting.
Part 1: The Strategic Advantage of this compound in Heck Couplings
The Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between aryl or vinyl halides/triflates and alkenes.[1] The efficiency and scope of this transformation are profoundly influenced by the choice of phosphine ligand, which plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.
This compound belongs to the class of bulky, electron-rich phosphine ligands that have proven to be exceptionally effective in a variety of cross-coupling reactions. Its utility in the Heck reaction stems from several key properties:
-
Enhanced Catalytic Activity: The electron-donating nature of the cyclohexyl and ethyl groups increases the electron density on the palladium center. This, in turn, facilitates the rate-determining oxidative addition step of the aryl halide to the Pd(0) complex.[2]
-
Steric Hindrance Promotes Reductive Elimination: The significant steric bulk of the dicyclohexyl groups accelerates the final reductive elimination step of the catalytic cycle, leading to faster product formation and increased catalyst turnover.[2]
-
Stabilization of the Catalytic Species: The phosphine ligand stabilizes the palladium nanoparticles that are often the active catalytic species, preventing their aggregation and deactivation.[3]
-
Broad Substrate Scope: The use of bulky, electron-rich ligands like this compound often allows for the coupling of less reactive aryl chlorides and bromides, expanding the synthetic utility of the Heck reaction.[4]
Part 2: Unraveling the Catalytic Cycle
A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Heck reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.
Caption: The catalytic cycle of the Heck reaction.
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by two this compound ligands (L), undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Alkene Coordination: The alkene substrate coordinates to the Pd(II) center.
-
Migratory Insertion: The aryl group on the palladium migrates to one of the alkene carbons in a syn-addition manner.
-
Beta-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, also in a syn fashion, forming a palladium-hydride species and the final product.
-
Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.
Part 3: Protocol Optimization and Key Parameters
The success of a Heck reaction is highly dependent on the careful selection and optimization of several key parameters. The following table provides a summary of typical starting points and considerations when using this compound.
| Parameter | Recommended Reagents/Conditions | Rationale and Expert Insights |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These Pd(II) and Pd(0) sources are commonly used and effective. Pd(OAc)₂ is often reduced in situ to the active Pd(0) species.[5] |
| Ligand | This compound | A bulky, electron-rich ligand that promotes oxidative addition and reductive elimination.[2] A Pd:ligand ratio of 1:2 to 1:4 is a good starting point. |
| Aryl Halide/Triflate | Iodides > Bromides > Chlorides ≈ Triflates | The reactivity of the aryl electrophile follows this general trend.[5] The use of this compound can enable the use of less reactive bromides and chlorides. |
| Alkene | Electron-deficient alkenes (e.g., acrylates, styrenes) | These substrates are generally more reactive in the Heck reaction.[5] |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄Organic: Et₃N, DIPEA | The base is crucial for neutralizing the HX generated during the reaction and regenerating the Pd(0) catalyst.[5] The choice of base can influence reaction rate and side product formation. |
| Solvent | Aprotic polar: DMF, DMAc, NMPNonpolar: Toluene, Dioxane | The solvent choice depends on the solubility of the reactants and the reaction temperature.[6] High-boiling point solvents are often required. |
| Temperature | 80-140 °C | Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive substrates.[7] |
| Concentration | 0.1 - 1.0 M | The optimal concentration will depend on the specific substrates and should be optimized empirically. |
Part 4: Detailed Experimental Protocol: Synthesis of Ethyl Cinnamate
This section provides a representative, step-by-step protocol for the Heck coupling of bromobenzene with ethyl acrylate, a common transformation used in the synthesis of fine chemicals and pharmaceutical intermediates.[7][8]
Caption: Experimental workflow for the Heck reaction.
Reagents and Equipment:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Bromobenzene
-
Ethyl acrylate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add palladium(II) acetate (0.01 eq.) and this compound (0.025 eq.) under an inert atmosphere.
-
Reagent Addition: Add anhydrous toluene to the flask, followed by bromobenzene (1.0 eq.), ethyl acrylate (1.2 eq.), and anhydrous potassium carbonate (1.5 eq.).
-
Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford ethyl cinnamate.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 5: Safety and Troubleshooting
Safety Precautions:
-
This compound is pyrophoric and can ignite spontaneously on contact with air. [9] It is also a skin and eye irritant and may cause respiratory irritation.[9] Handle this reagent in a well-ventilated fume hood under an inert atmosphere.
-
Palladium compounds are toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents | - Use fresh palladium precursor and ligand.- Ensure the reaction temperature is maintained.- Use anhydrous solvents and freshly distilled reagents. |
| Formation of Side Products | - Isomerization of the alkene- Homocoupling of the aryl halide | - Lower the reaction temperature.- Adjust the base or solvent.- Optimize the Pd:ligand ratio. |
| Catalyst Decomposition | - Presence of oxygen- High reaction temperature | - Ensure a strictly inert atmosphere.- Do not exceed the recommended reaction temperature. |
| Difficulty in Product Isolation | - Emulsion formation during workup | - Add brine to the aqueous layer.- Filter the mixture through celite. |
Part 6: References
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]
-
Heck reaction - Chemistry LibreTexts. (2023, January 22). Retrieved January 24, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Oberholzer, M., & Frech, C. M. (2013). Mizoroki–Heck reactions catalyzed by palladium dichloro-bis(aminophosphine) complexes under mild reaction conditions. The importance of ligand composition on the catalytic activity. Green Chemistry, 15(7), 1930-1939. [Link]
-
Kantam, M. L., Kumar, K. B. S., & Lakshmi, C. (2010). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(11), 2297-2301. [Link]
-
Reddy, K. S., & Kumar, M. S. (2007). Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(8), 3077-3080. [Link]
-
Kalogirou, A. S., et al. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. RSC Advances, 12(52), 33949-33955. [Link]
-
Jadhav, G. N., & Shinde, D. B. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 263. [Link]
-
Sundararaju, B., & Chand, D. K. (2009). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 28(19), 5607-5614. [Link]
-
Zawadzka, A. M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2219. [Link]
-
Chen, Y., et al. (2018). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Chemistry – An Asian Journal, 13(21), 3201-3205. [Link]
-
Kantam, M. L., et al. (2010). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. ResearchGate. [Link]
-
Aranyos, A., et al. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369-4378. [Link]
-
Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]
-
Zhang, Y., et al. (2023). Dicyclohexyl(phenyl)phosphine Oxide-Based Neutral Manganese(II) Bromide Scintillator for X-ray Imaging. ACS Applied Optical Materials, 1(5), 1148-1154. [Link]
-
Tulchinsky, M. L. (2017). Electron-Rich Phosphines in Organic Synthesis II. Catalytic Applications. Current Organic Synthesis, 14(1), 2-27. [Link]
-
Lu, X., et al. (2021). Phosphorus-Based Catalysis. ACS Central Science, 7(3), 428-442. [Link]
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- 3. Mizoroki–Heck reactions catalyzed by palladium dichloro-bis(aminophosphine) complexes under mild reaction conditions. The importance of ligand composition on the catalytic activity - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 8. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 9. This compound | C14H27P | CID 17909966 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Dicyclohexyl(ethyl)phosphine in Palladium-Catalyzed Cross-Coupling Reactions
<
Introduction: The Critical Role of Ligand Design in Catalysis
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and scope.[1] The transformative power of these reactions, recognized with the 2010 Nobel Prize in Chemistry, is largely attributable to the continuous development of sophisticated phosphine ligands.[1] These ligands are not mere spectators; they are crucial for stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2]
Among the vast arsenal of phosphine ligands, electron-rich, bulky trialkylphosphines have emerged as a dominant class for challenging transformations, particularly those involving less reactive substrates like aryl chlorides.[1] Dicyclohexyl(ethyl)phosphine, often abbreviated as PCy₂Et, embodies the key attributes of this class—strong electron-donating character and significant steric bulk—making it a highly effective ligand for a range of palladium-catalyzed cross-coupling reactions. This guide provides a detailed examination of PCy₂Et, its properties, and field-proven protocols for its application in key synthetic transformations.
Ligand Profile: this compound (PCy₂Et)
This compound (CAS RN: 46392-44-3) is a tertiary phosphine ligand characterized by the presence of two bulky cyclohexyl groups and one smaller ethyl group attached to the phosphorus atom.[3][4][5] This specific architecture imparts a unique combination of steric and electronic properties that are highly advantageous in catalysis.
Key Properties and Their Mechanistic Implications
The efficacy of a phosphine ligand is primarily governed by its steric and electronic profile, often quantified by Tolman's parameters: the cone angle (θ) and the electronic parameter (ν).[6][7]
-
Steric Bulk (Cone Angle): The two cyclohexyl groups create significant steric hindrance around the phosphorus atom. A large cone angle is crucial for promoting the reductive elimination step—the final, product-forming step in the catalytic cycle. This steric pressure helps to destabilize the palladium(II) intermediate, facilitating the release of the desired coupled product and regenerating the active palladium(0) catalyst. Furthermore, the bulkiness of ligands like PCy₂Et favors the formation of monoligated palladium(0) species (L-Pd), which are often the most active catalysts in the oxidative addition of sterically demanding or unreactive electrophiles, such as aryl chlorides.[8][9]
-
Electron-Donating Ability: As a trialkylphosphine, PCy₂Et is a strong σ-donor. This high electron density on the phosphorus atom is transferred to the palladium center, making the metal more electron-rich and thus more nucleophilic. This enhanced nucleophilicity is critical for accelerating the rate-limiting oxidative addition step, where the palladium catalyst inserts into the carbon-halide bond of the electrophile.
| Property | Value/Description | Implication in Catalysis |
| CAS Number | 46392-44-3 | Identification |
| Molecular Formula | C₁₄H₂₇P | - |
| Molecular Weight | 226.34 g/mol | Stoichiometric Calculations |
| Appearance | Colorless to light yellow liquid | Quality Check |
| Key Feature | Strong σ-donating, bulky trialkylphosphine | Promotes oxidative addition and reductive elimination |
Handling and Stability
This compound is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[4] It is also sensitive to moisture and causes skin and eye irritation.[4] Therefore, it must be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. While some modern phosphine ligands are designed for air stability, the high reactivity that makes PCy₂Et an excellent ligand also necessitates careful handling.[10][11][12]
Applications in Palladium-Catalyzed Cross-Coupling
The unique properties of PCy₂Et make it a powerful ligand for several critical cross-coupling reactions, particularly the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide or triflate.[2] The use of electron-rich, bulky phosphine ligands like PCy₂Et is essential for expanding the scope of this reaction to include challenging substrates, such as unactivated or sterically hindered aryl chlorides.[2][13]
The catalytic cycle, facilitated by a Pd/PCy₂Et system, follows a well-established pathway. The bulky and electron-rich nature of the PCy₂Et ligand is critical in promoting both the initial oxidative addition and the final reductive elimination steps.
Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes a general procedure for the coupling of 4-chlorotoluene with phenylboronic acid, a representative reaction where a bulky, electron-rich ligand is beneficial.
Reagents & Equipment:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (PCy₂Et)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene (anhydrous)
-
Schlenk flask and manifold or glovebox
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Catalyst Preparation (In Situ): In a glovebox or under a stream of argon, add Pd(OAc)₂ (e.g., 0.02 mmol, 1 mol%) and this compound (e.g., 0.04 mmol, 2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: To the flask, add K₃PO₄ (e.g., 3.0 mmol, 1.5 equiv), phenylboronic acid (e.g., 2.4 mmol, 1.2 equiv), and 4-chlorotoluene (e.g., 2.0 mmol, 1.0 equiv).
-
Solvent and Reaction: Add anhydrous toluene (e.g., 5 mL) via syringe. Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).[15]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.
| Parameter | Recommended Value | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable palladium precatalysts. |
| Catalyst Loading | 0.5 - 2.0 mol% Pd | Balances reaction efficiency with cost. |
| Ligand:Pd Ratio | 1.5:1 to 2.5:1 | Optimizes formation of the active catalyst. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Choice depends on substrate acidity and solubility.[2] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide/triflate and an amine.[16] This reaction has become indispensable in pharmaceutical and materials science.[17] The development of sterically hindered and electron-rich phosphine ligands was a watershed moment for this transformation, enabling the coupling of a wide range of amines with previously unreactive aryl chlorides.[16][18]
The mechanism is similar to the Suzuki coupling, but the transmetalation step is replaced by the deprotonation of an amine-palladium complex to form a palladium-amido complex, which then undergoes reductive elimination.
Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol provides a general method for the amination of 1-bromo-4-tert-butylbenzene with morpholine.
Reagents & Equipment:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (PCy₂Et)
-
1-bromo-4-tert-butylbenzene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Inert atmosphere setup (glovebox or Schlenk line)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a glovebox, weigh Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol% Pd), this compound (e.g., 0.024 mmol, 2.4 mol%), and NaOtBu (e.g., 2.8 mmol, 1.4 equiv) into an oven-dried Schlenk tube containing a stir bar.
-
Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle. It must be handled under inert conditions due to its hygroscopic nature.[19]
-
-
Reagent Addition: Remove the tube from the glovebox. Add 1-bromo-4-tert-butylbenzene (e.g., 2.0 mmol, 1.0 equiv), morpholine (e.g., 2.4 mmol, 1.2 equiv), and anhydrous toluene (e.g., 4 mL) under a positive pressure of argon.
-
Reaction: Seal the tube with a Teflon screw cap and heat the mixture in an oil bath at 100 °C for the specified time (typically 6-18 hours), ensuring vigorous stirring.
-
Monitoring: Follow the consumption of the aryl bromide by GC-MS or TLC analysis of small aliquots.
-
Workup: After cooling to ambient temperature, dilute the reaction mixture with diethyl ether, and filter it through a short plug of silica gel, eluting with additional ether.
-
Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting crude product can be purified by crystallization or flash column chromatography to yield the pure tertiary amine.
Conclusion and Outlook
This compound is a robust and effective ligand for palladium-catalyzed cross-coupling reactions. Its combination of significant steric bulk and strong electron-donating ability makes it particularly well-suited for activating challenging substrates like aryl chlorides and for promoting high-turnover catalysis. The protocols detailed herein provide a solid foundation for researchers employing this ligand in Suzuki-Miyaura and Buchwald-Hartwig reactions. As the demand for more efficient and versatile synthetic methods continues to grow, particularly in drug development and materials science, the rational application of well-characterized ligands like PCy₂Et will remain a critical strategy for innovation.
References
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Geng, W., Zhang, W.-X., Hao, W., & Xi, Z. (2012). Cyclopentadiene-Phosphine/Palladium-Catalyzed Cleavage of C-N Bonds in Secondary Amines: Synthesis of Pyrrole and Indole Derivatives. Chemical Communications, 48(15), 1967-1969. [Link]
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Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Intatrade Chemicals GmbH. (n.d.). This compound. Retrieved January 24, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17909966, this compound. Retrieved January 24, 2026, from [Link].
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Orton, G. R. F., Pilgrim, B., & Champness, N. R. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Coordination Chemistry Reviews, 429, 213627. [Link]
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Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
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Siau, W.-Y., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
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Škoch, K., Antal, J., Císařová, I., & Štěpnička, P. (2024). Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions. [Link]
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Gildner, P. G., & Colacot, T. J. (2015). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 80(21), 10951–10956. [Link]
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Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
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The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. [Link]
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Li, X. (2024). Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation. Accounts of Chemical Research. [Link]
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Siau, W.-Y., et al. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
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Trovitch, R. J. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 47(34), 11625-11629. [Link]
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So, C. M., & Kwong, F. Y. (2020). Air-stable Pd(0) catalyst bearing dual phosphine ligands: a detailed evaluation of air stability and catalytic property in cross-coupling reactions. Dalton Transactions, 49(39), 13612-13616. [Link]
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Cowan, S., Hoskins, B., & Tiekink, E. (1984). A comparison of the molecular structures of Dicyclohexyl(N-phenylthiocarbamoyl)-phosphine and Diphenyl(N-phenylthiocarbamoy1)phosphine as determined by X-ray crystallography. Australian Journal of Chemistry, 37(10), 1991. [Link]
-
Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]
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Schmidt, A. F., et al. (2014). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 16(2), 651-659. [Link]
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LibreTexts Chemistry. (2020). 19.2: Phosphines. [Link]
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Yoshifuji, M., et al. (2017). Buchwald-Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products. Organic Letters, 19(17), 4568-4571. [Link]
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Li, X. (2024). Late-Stage Diversification of Phosphines by C-H Activation: A Robust Strategy for Ligand Design and Preparation. Accounts of Chemical Research, 57(9), 1235–1251. [Link]
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Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(51), 18274-18286. [Link]
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Siau, W.-Y., et al. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ResearchGate. [Link]
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Mondal, B., et al. (2025). Predicting the Air Stability of Phosphines. ResearchGate. [Link]
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Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Molecular Catalysis A: Chemical, 259(1-2), 35-40. [Link]
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University of Arizona Libraries. (n.d.). Synthesis and Application of Air-Stable Secondary Phosphine Oxide, Oxime, and Amine-Phosphine Palladium(II) Complexes in Transfer Hydrogenation and Cross-Coupling Reactions. [Link]
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Li, G. Y. (2005). Air- and Moisture-Stable Secondary Phosphine Oxides as Preligands in Catalysis. Angewandte Chemie International Edition, 44(38), 6204-6207. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
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Verkade, J. G., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45(7), 2999-3007. [Link]
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348. [Link]
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Introduction: The Pivotal Role of Phosphine Ligands in Modern Catalysis
An In-Depth Guide to the Applications of Dicyclohexyl(ethyl)phosphine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, transition metal catalysis stands as a cornerstone for the construction of complex molecular architectures. At the heart of these catalytic systems are ligands, molecules that bind to the metal center and meticulously control its reactivity, selectivity, and stability. Among the most influential classes of ligands are tertiary phosphines. Their power lies in their remarkable tunability; by modifying the substituents on the phosphorus atom, one can precisely adjust the ligand's electronic and steric properties to suit a specific chemical transformation.[1]
This compound, a member of the trialkylphosphine family, exemplifies the advantageous properties of a highly effective ligand. Characterized by its two bulky cyclohexyl groups and one ethyl group attached to a phosphorus atom, it is both sterically demanding and strongly electron-donating. These two features are critical for accelerating key steps in many catalytic cycles, particularly the oxidative addition of substrates to the metal center and the final reductive elimination of the desired product. This guide provides a detailed exploration of the applications of this compound and its close analogs, offering field-proven insights and detailed protocols for its use in pivotal organic reactions.
Physicochemical Properties and Handling
This compound is a powerful tool for the synthetic chemist, but its reactivity demands careful handling. It is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[2][3] It is also an irritant to the skin and eyes.[2] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₇P | [2][4] |
| Molecular Weight | 226.34 g/mol | [2][5] |
| CAS Number | 46392-44-3 | [4][5] |
| Appearance | Liquid | - |
| Density | 0.945 g/mL at 25 °C | [3][5] |
| Hazards | Pyrophoric, Skin/Eye Irritant | [2][3] |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The combination of steric bulk and high electron-donating ability makes this compound and similar trialkylphosphines exceptionally effective ligands for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the formation of carbon-carbon and carbon-heteroatom bonds. The ligand's role is to stabilize the active Pd(0) species and facilitate the catalytic cycle, often enabling reactions with challenging or unreactive substrates like aryl chlorides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of arylamines, a common motif in pharmaceuticals.[6][7] The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base.
Causality of Ligand Choice: The key steps in the catalytic cycle are the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the C-N bond.[8][9] Electron-rich ligands like this compound enhance the electron density on the palladium atom, which significantly accelerates the rate-limiting oxidative addition step, especially with less reactive aryl chlorides. The steric bulk of the dicyclohexyl groups promotes the final reductive elimination step, preventing catalyst decomposition and improving product turnover.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
This protocol is adapted from established procedures for bulky phosphine ligands and serves as a robust starting point.[10]
Materials and Reagents:
| Reagent | Amount | Moles |
|---|---|---|
| Aryl Chloride | 1.0 mmol | 1.0 |
| Amine | 1.2 mmol | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 mmol | 0.02 |
| This compound | 0.04 mmol | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 1.4 mmol | 1.4 |
| Anhydrous Toluene | 5 mL | - |
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add sodium tert-butoxide (1.4 mmol). Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol) and this compound (0.04 mmol) to anhydrous toluene (2 mL). Stir for 10 minutes at room temperature to form the active catalyst complex.
-
Reaction Assembly: Add the aryl chloride (1.0 mmol) to the Schlenk tube containing the base. Then, add the remaining toluene (3 mL).
-
Addition of Reagents: Add the amine (1.2 mmol) via syringe. Finally, transfer the prepared catalyst solution to the Schlenk tube via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with 10 mL of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming biaryl structures that are prevalent in pharmaceuticals and organic materials.[11] It involves the coupling of an organoboron species with an aryl or vinyl halide or triflate.
Causality of Ligand Choice: For the Suzuki reaction, a bulky and electron-rich phosphine ligand is crucial for promoting the oxidative addition of the aryl halide and facilitating the transmetalation step with the organoboron reagent.[12] Systems employing ligands like this compound can achieve high turnover numbers and are effective for coupling sterically hindered substrates or unreactive aryl chlorides, which are often challenging for less electron-rich phosphine ligands like triphenylphosphine.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol provides a general method for the coupling of aryl bromides with phenylboronic acid.
Materials and Reagents:
| Reagent | Amount | Moles |
|---|---|---|
| Aryl Bromide | 1.0 mmol | 1.0 |
| Phenylboronic Acid | 1.5 mmol | 1.5 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.01 mmol | 0.01 |
| This compound | 0.04 mmol | 0.04 |
| Potassium Phosphate (K₃PO₄) | 2.0 mmol | 2.0 |
| Anhydrous 1,4-Dioxane | 5 mL | - |
Procedure:
-
Inert Atmosphere Setup: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and Pd₂(dba)₃ (0.01 mmol).
-
Reaction Assembly: Seal the tube, and evacuate and backfill with argon or nitrogen.
-
Ligand and Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) via syringe. Then, carefully add this compound (0.04 mmol) via a microsyringe.
-
Reaction: Heat the mixture in an oil bath at 80-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with 10 mL of water and extract with diethyl ether (3 x 15 mL).
-
Purification: Wash the combined organic extracts with brine, dry over MgSO₄, filter, and evaporate the solvent. Purify the residue by flash chromatography to yield the biaryl product.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[14] This reaction is invaluable for synthesizing substituted alkynes, which are important precursors in organic synthesis and key components of conjugated materials.
Causality of Ligand Choice: While many Sonogashira reactions use a combination of palladium and a copper co-catalyst, modern protocols often employ copper-free conditions.[15] In these systems, a highly active palladium catalyst is required. An electron-rich and bulky phosphine ligand like this compound is essential for generating a sufficiently reactive Pd(0) center that can undergo oxidative addition with the aryl halide and facilitate the subsequent steps of deprotonation and coupling with the alkyne.[16] The use of such ligands can broaden the substrate scope and allow for lower catalyst loadings.[15]
Caption: General experimental workflow for a Sonogashira coupling reaction.
Materials and Reagents:
| Reagent | Amount | Moles |
|---|---|---|
| Aryl Iodide | 1.0 mmol | 1.0 |
| Terminal Alkyne | 1.2 mmol | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.015 mmol | 0.015 |
| This compound | 0.03 mmol | 0.03 |
| Cesium Carbonate (Cs₂CO₃) | 2.0 mmol | 2.0 |
| Anhydrous Acetonitrile (MeCN) | 4 mL | - |
Procedure:
-
Inert Atmosphere Setup: Add the aryl iodide (1.0 mmol), Pd(OAc)₂ (0.015 mmol), and Cs₂CO₃ (2.0 mmol) to a flame-dried Schlenk tube with a stir bar.
-
Reaction Assembly: Seal the tube, then evacuate and backfill with nitrogen three times.
-
Ligand and Solvent Addition: Add anhydrous acetonitrile (4 mL), the terminal alkyne (1.2 mmol), and this compound (0.03 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6-18 hours, monitoring completion by GC-MS.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the desired coupled product.
Conclusion
This compound, as a representative of the bulky, electron-rich trialkylphosphine class, is a versatile and powerful ligand in the organic chemist's toolkit. Its unique steric and electronic profile enables a wide range of challenging yet crucial cross-coupling reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. By promoting the key catalytic steps of oxidative addition and reductive elimination, it allows for the efficient synthesis of complex molecules from readily available starting materials, significantly impacting the fields of drug discovery, materials science, and fine chemical synthesis. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the full potential of this exceptional ligand class in their synthetic endeavors.
References
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Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2015). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 92, 195. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17909966, this compound. Retrieved from [Link]
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Procter, R. J., et al. (2024). Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock allyl alcohols. Chemical Science. [Link]
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Intatrade Chemicals GmbH. (n.d.). This compound CAS: 46392-44-3 Formula. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Chemical structure of dicyclohexylphosphine ligand L 10 ; (b) ring... Retrieved from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
-
Vautravers, N. S., et al. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Supporting Information. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 10(5), 563-570. [Link]
-
ResearchGate. (n.d.). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Phosphine Ligands in Modern Catalysis: A Deep Dive. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
PubMed. (n.d.). Solvent-, Ligand, and Additive-Free Sonogashira-Type C-C Coupling by Mechanochemical Extrusion with Chitin-Derived Catalysts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. Retrieved from [Link]
-
van der Boom, M. E., et al. (2004). Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. Dalton Transactions, (12), 1879-1885. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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Application Notes and Protocols: Catalyst Loading Recommendations for Dicyclohexyl(ethyl)phosphine in Cross-Coupling Reactions
Introduction: The Strategic Role of Dicyclohexyl(ethyl)phosphine in Modern Catalysis
In the landscape of transition-metal-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high efficacy, broad substrate scope, and mild reaction conditions.[1] this compound, a member of the electron-rich and sterically demanding trialkylphosphine ligand family, has emerged as a potent ancillary ligand for palladium-catalyzed transformations. Its unique stereoelectronic profile, characterized by a significant steric footprint and strong σ-donating ability, renders it highly effective in facilitating key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including detailed application notes, catalyst loading recommendations for various cross-coupling reactions, and step-by-step protocols. The causality behind experimental choices is elucidated to empower users to rationally design and optimize their own catalytic systems.
Ligand Profile and Mechanistic Implications
This compound's efficacy stems from its distinct electronic and steric properties. The two cyclohexyl groups create a large, bulky steric shield around the phosphorus atom, while the ethyl group contributes to its electron-rich nature.
-
Electron-Richness: The alkyl groups on the phosphine are strong electron donors, increasing the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition of aryl and vinyl halides (especially less reactive chlorides) and pseudohalides to the Pd(0) center, often the rate-limiting step in the catalytic cycle.[2]
-
Steric Bulk: The significant steric hindrance provided by the dicyclohexyl groups promotes the formation of monoligated palladium species, which are often the most catalytically active.[3] This bulk also accelerates the final reductive elimination step, leading to faster product formation and catalyst turnover.[4]
These combined properties make this compound a powerful ligand for challenging cross-coupling reactions, often allowing for lower catalyst loadings and milder reaction conditions compared to less electron-rich or less bulky ligands.[5]
Visualizing the Catalytic Cycle Enhancement
Caption: Role of this compound in the Catalytic Cycle.
Catalyst Loading Recommendations and Optimization Strategies
The optimal catalyst loading is a critical parameter that balances reaction efficiency, cost, and downstream purification considerations. For catalysts employing this compound, loadings can often be significantly lower than those required for less effective ligands. The following table provides general recommendations for common cross-coupling reactions. It is crucial to note that these are starting points, and optimization is often necessary for specific substrate combinations.
| Reaction Type | Pd Precursor | Pd Loading (mol%) | Ligand:Pd Ratio | Typical Base | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃ | 0.5 - 2 | 1.5:1 - 2.5:1 | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF | 25 - 110 |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | 1 - 3 | 1.5:1 - 2.5:1 | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 25 - 110 |
| Mizoroki-Heck Reaction | Pd(OAc)₂ | 0.5 - 2 | 2:1 - 4:1 | NEt₃, K₂CO₃ | Toluene, DMF, NMP | 80 - 140 |
| Negishi Coupling | PdCl₂(dppf), Pd₂(dba)₃ | 1 - 5 | 1.5:1 - 2.5:1 | (self-basic) | THF, Dioxane | 25 - 80 |
Key Considerations for Optimization:
-
Ligand:Palladium Ratio: A ratio greater than 1:1 is generally recommended to ensure the formation of the active catalytic species and to prevent catalyst decomposition. For challenging substrates, increasing the ligand ratio to 2.5:1 or even higher can be beneficial.
-
Choice of Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective, pre-formed palladium precatalysts can offer improved stability and catalytic activity.[6]
-
Base Selection: The choice of base is critical and depends on the specific reaction and substrates. For Suzuki-Miyaura and Buchwald-Hartwig reactions, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[2][7] Stronger bases like NaOtBu are frequently used in C-N bond formation.
-
Solvent: Anhydrous, degassed solvents are crucial for reproducible results, as oxygen can oxidize the active Pd(0) catalyst. Toluene and dioxane are versatile solvents for many cross-coupling reactions.[8]
-
Temperature: While this compound can facilitate reactions at room temperature for activated substrates, heating is often required for less reactive partners.[5]
Detailed Application Protocols
The following protocols are provided as detailed starting points for researchers. Safety Note: this compound and its metal complexes should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. These compounds are air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes the coupling of an electron-rich aryl chloride with an arylboronic acid, a transformation where electron-rich, bulky phosphine ligands are particularly effective.
Caption: Workflow for Suzuki-Miyaura Coupling.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), this compound (0.02 mmol, 2 mol%), potassium phosphate (K₃PO₄, 3.0 mmol), and the arylboronic acid (1.2 mmol).
-
Addition of Reagents: Add the aryl chloride (1.0 mmol) followed by 5 mL of anhydrous, degassed toluene.
-
Reaction: Stir the mixture at 100 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with 10 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine
This protocol outlines the C-N bond formation between an aryl bromide and a secondary amine, a cornerstone reaction in medicinal chemistry.[7]
Caption: Workflow for Buchwald-Hartwig Amination.
-
Reaction Setup: In a glovebox or under a stream of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol% Pd), this compound (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol) to a dry reaction vial.
-
Addition of Reagents: Add 4 mL of anhydrous, degassed dioxane, followed by the aryl bromide (1.0 mmol) and the secondary amine (1.2 mmol).
-
Reaction: Seal the vial and stir the mixture at 80 °C for 8-16 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting materials using TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short pad of Celite®, washing with additional diethyl ether.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography to afford the desired arylamine.
Concluding Remarks
This compound is a valuable ligand for a range of palladium-catalyzed cross-coupling reactions. Its combination of steric bulk and electron-donating character enables the coupling of challenging substrates, often with reduced catalyst loadings and under milder conditions. The protocols and recommendations provided herein serve as a robust starting point for researchers. However, the principles of rational catalyst design and optimization should always be applied to achieve the best results for each unique chemical transformation. The continued exploration of ligands like this compound will undoubtedly lead to further advancements in the field of synthetic organic chemistry.
References
- Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2015). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 92, 195.
- Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines.
- Sigma-Aldrich. (n.d.).
- OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube.
- Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(10), 1461–1473.
- BenchChem. (2025).
- Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- RSC Publishing. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews.
- ACS GCI Pharmaceutical Roundtable. (2026).
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- Buchwald, S. L., & Fors, B. P. (2011). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 133(43), 17113–17116.
- Strem Chemicals, Inc. (n.d.).
- Chemistry LibreTexts. (2023, June 30).
- Tokyo Chemical Industry (India) Pvt. Ltd. (2021, April 19).
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- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsynthchem.com [jsynthchem.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. uwindsor.ca [uwindsor.ca]
Application Note: Dicyclohexyl(ethyl)phosphine as a Key Ligand for the Synthesis of Pharmaceutical Intermediates
Introduction: The Crucial Role of Phosphine Ligands in Modern Drug Synthesis
The synthesis of complex organic molecules, central to the development of new pharmaceuticals, relies heavily on the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for this purpose, offering mild conditions and broad functional group tolerance.[1][2] The success of these transformations is intrinsically linked to the choice of phosphine ligand, which modulates the stability and reactivity of the palladium catalyst.
Dicyclohexyl(ethyl)phosphine (PCy₂Et) is a member of the bulky, electron-rich monoalkylphosphine ligand family. Its specific combination of steric hindrance and electron-donating character makes it a highly effective ligand for challenging cross-coupling reactions, particularly those involving less reactive substrates like aryl chlorides or sterically demanding coupling partners.[3][4] This guide provides an in-depth look at the properties of PCy₂Et, its mechanistic role in catalysis, and detailed protocols for its application in key bond-forming reactions relevant to the synthesis of pharmaceutical intermediates.
Ligand Profile and Safety Protocols
Physicochemical Properties
This compound is a pyrophoric liquid that requires specialized handling. Its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 46392-44-3 | [5][6] |
| Molecular Formula | C₁₄H₂₇P | [5][7] |
| Molecular Weight | 226.34 g/mol | [7] |
| Appearance | Clear to amber liquid | [8] |
| Density | ~0.945 g/mL at 25 °C | [6][9] |
| Refractive Index | ~1.518 (n20/D) | [6] |
| Boiling Point | Not available (decomposes) | |
| Key Hazards | Pyrophoric, Causes skin/eye irritation | [7][8] |
Critical Safety and Handling Procedures
Trustworthiness through Safety: The pyrophoric nature of PCy₂Et demands rigorous adherence to safety protocols. It can ignite spontaneously upon exposure to air.[7][8] All manipulations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, a full face shield, and neoprene or nitrile rubber gloves.[8]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from heat and oxidizing agents.[8][10]
-
Handling: Use syringes and cannulas for transferring the liquid. Never handle it in an open vessel. Ensure that a Class D fire extinguisher (for combustible metals) is accessible.[8]
-
Disposal: Quench any residual phosphine carefully with a suitable, non-violent method (e.g., slow addition to a solution of sodium hypochlorite) in a fume hood, following institutional safety guidelines.
The Mechanistic Advantage of this compound
The efficacy of a phosphine ligand in a catalytic cycle is determined by its electronic and steric properties. PCy₂Et is designed to optimize the key steps of the cross-coupling mechanism: oxidative addition and reductive elimination.
-
Electron-Donating Ability: The two cyclohexyl groups and one ethyl group are strong sigma-donors. This increases the electron density on the phosphorus atom, which in turn makes the coordinated palladium center more electron-rich and nucleophilic. This enhanced nucleophilicity is critical for facilitating the oxidative addition of the palladium(0) species into the C-X bond of the electrophile (e.g., an aryl halide), which is often the rate-limiting step, especially with less reactive aryl chlorides.[4]
-
Steric Bulk: The large cyclohexyl groups create a sterically congested environment around the palladium center. This bulkiness promotes the final reductive elimination step, where the two coupled fragments are expelled from the metal center to form the desired product and regenerate the active Pd(0) catalyst.[11]
Below is a generalized catalytic cycle for a Suzuki-Miyaura reaction, highlighting the role of the phosphine ligand (L), such as PCy₂Et.
Caption: Generalized Palladium Catalytic Cycle.
Application Protocols in Pharmaceutical Intermediate Synthesis
The following protocols are representative methodologies. Researchers should optimize conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol details a general procedure for the coupling of an aryl chloride with a boronic acid, a common transformation in constructing biaryl cores found in many pharmaceuticals.[12]
Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the palladium source (e.g., Pd₂(dba)₃, 1 mol %).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Solvent and Ligand Addition: Add anhydrous toluene (0.2 M concentration relative to the limiting reagent) via syringe. Subsequently, add the this compound ligand (2 mol %) via syringe. The use of a ligand-to-metal ratio of 2:1 is a common starting point.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.[12]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.[12]
Protocol 2: Buchwald-Hartwig C-N Amination
This protocol outlines a general procedure for the amination of an aryl bromide with a secondary amine, a vital reaction for synthesizing the arylamine moieties prevalent in kinase inhibitors and other drug classes.[2][13][14]
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a positive flow of argon, charge an oven-dried vial with the palladium precatalyst (e.g., Pd(OAc)₂, 1.5 mol %), the aryl bromide (1.0 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Reagent Addition: Add the secondary amine (1.2 equiv). If the amine is a solid, add it with the other solids.
-
Solvent and Ligand Addition: Add anhydrous 1,4-dioxane or toluene (0.2 M) via syringe. Finally, add the this compound ligand (3 mol %) via syringe. A slightly higher ligand-to-metal ratio (e.g., 2:1 to 3:1) is often beneficial in amination reactions.[15]
-
Reaction: Seal the vial with a PTFE-lined cap and heat the mixture in a heating block to 80-100 °C with vigorous stirring. Monitor the reaction until the starting material is consumed, as determined by an appropriate analytical method (GC-MS or LC-MS).[16]
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and pass it through a short plug of celite to remove palladium residues.[16]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography to obtain the desired aryl amine product.
Conclusion
This compound stands out as a robust and effective ligand for palladium-catalyzed cross-coupling reactions. Its well-balanced steric and electronic properties enable the efficient synthesis of complex biaryl and arylamine structures, which are critical components of numerous pharmaceutical agents. The protocols provided herein serve as a validated starting point for researchers and drug development professionals. By understanding the mechanistic principles and adhering to the stringent safety requirements, scientists can leverage the power of PCy₂Et to accelerate the synthesis of novel therapeutic candidates.
References
-
Gelest, Inc. (2015). DICYCLOHEXYLPHOSPHINE - Safety Data Sheet. Retrieved from [Link]
-
Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry. Available at: [Link]
-
Cheung, C. L., et al. (2015). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 92, 195. Available at: [Link]
-
Intatrade Chemicals GmbH. This compound CAS: 46392-44-3. Retrieved from [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Fan, R., et al. (2016). Phosphine Organocatalysis. Chemical Reviews. Available at: [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. Available at: [Link]
-
O'Brien, A. G., & Toste, F. D. (2021). Phosphorus-Based Catalysis. ACS Central Science. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Bruneau, A., et al. (2017). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Organic Letters, 19(14), 3855–3858. Available at: [Link]
-
Air Liquide. (2023). SAFETY DATA SHEET Phosphine. Retrieved from [Link]
-
Ehrentraut, A., et al. (2002). Aryl-Diadamantyl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions: Synthesis, Structural Analysis, and Application. Angewandte Chemie International Edition, 41(12), 2273-2276. Available at: [Link]
-
O'Brien, A. G., & Toste, F. D. (2021). Phosphorus-Based Catalysis. eScholarship.org. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
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- 16. rsc.org [rsc.org]
Application Notes and Protocols for Room-Temperature Suzuki Coupling with Dicyclohexyl(ethyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Advantage of Ambient Temperature Suzuki Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl structures prevalent in pharmaceuticals and functional materials.[1][2] Traditionally, these reactions have often required elevated temperatures to proceed efficiently. However, the development of highly active catalyst systems has paved the way for conducting these transformations at room temperature. This offers significant advantages, including improved functional group tolerance, reduced energy consumption, and enhanced safety profiles.
Bulky and electron-rich phosphine ligands are crucial in facilitating these mild reaction conditions.[3][4] This application note provides a detailed guide to employing Dicyclohexyl(ethyl)phosphine in palladium-catalyzed room-temperature Suzuki couplings. This compound is a highly effective ligand, combining steric bulk with strong electron-donating properties to promote the key steps of the catalytic cycle even at ambient temperatures.
Mechanism and Ligand Rationale: Why this compound Excels
The efficacy of this compound in room-temperature Suzuki couplings stems from its ability to accelerate the key steps of the palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2]
-
Electron-Rich Nature: The ethyl and dicyclohexyl groups are strong electron-donating alkyl substituents. This increases the electron density on the phosphorus atom, which in turn coordinates to the palladium center, making it more electron-rich and thus more nucleophilic. This enhanced nucleophilicity of the Pd(0) species significantly accelerates the rate-limiting oxidative addition step with the aryl halide.[5]
-
Steric Bulk: The two bulky cyclohexyl groups on the phosphine ligand promote the formation of monoligated palladium species in solution. These coordinatively unsaturated species are highly reactive and facilitate both the oxidative addition and the subsequent reductive elimination steps.[5] The steric hindrance also helps to prevent catalyst deactivation pathways such as the formation of palladium black.
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below:
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the room-temperature Suzuki coupling of an aryl halide with a boronic acid using a Pd(OAc)₂/Dicyclohexyl(ethyl)phosphine catalyst system.
Materials and Reagents:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (pyrophoric, handle under inert atmosphere)
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Arylboronic acid
-
Potassium phosphate tribasic (K₃PO₄) or Potassium Carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., toluene, THF, or 1,4-dioxane)
-
Degassed water
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Reaction Setup:
| Component | Molarity (mol/L) | Volume (mL) or Mass (mg) | Moles | Equivalents |
| Aryl Halide | - | (as required) | 1.0 mmol | 1.0 |
| Arylboronic Acid | - | (as required) | 1.2 mmol | 1.2 |
| Pd(OAc)₂ | - | 2.2 mg | 0.01 mmol | 0.01 |
| This compound | - | 4.5 mg | 0.02 mmol | 0.02 |
| K₃PO₄ | - | 424 mg | 2.0 mmol | 2.0 |
| Anhydrous Solvent | - | 5.0 mL | - | - |
| Degassed Water | - | 0.5 mL | - | - |
Step-by-Step Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere): To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and this compound (4.5 mg, 0.02 mmol).
-
Reagent Addition: Remove the flask from the glovebox (if used) and place it under a positive pressure of nitrogen or argon. Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Solvent Addition: Via syringe, add the anhydrous solvent (5.0 mL) and degassed water (0.5 mL).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and properly degassed. Prepare the catalyst solution fresh. |
| Poor quality of boronic acid | Use fresh, high-purity boronic acid. Consider using the corresponding boronate ester. | |
| Insufficient base | Ensure the base is finely powdered and anhydrous. Consider using a stronger base like Cs₂CO₃. | |
| Formation of Side Products (e.g., homocoupling of boronic acid) | Oxygen contamination | Maintain a strict inert atmosphere throughout the reaction. |
| Prolonged reaction time | Monitor the reaction closely and quench it upon completion. | |
| Incomplete Reaction with Aryl Chlorides | Lower reactivity of aryl chlorides | Increase the catalyst loading to 2-3 mol%. Consider a slight increase in temperature (e.g., 40-50 °C). |
Substrate Scope
The Pd(OAc)₂/Dicyclohexyl(ethyl)phosphine catalyst system is expected to be effective for a broad range of substrates.
| Aryl Halide | Boronic Acid | Expected Reactivity |
| Aryl Iodides | Electron-rich and electron-poor | Excellent |
| Aryl Bromides | Electron-rich and electron-poor | Excellent |
| Aryl Chlorides | Electron-poor | Good to Excellent |
| Aryl Chlorides | Electron-rich | Moderate to Good |
| Heteroaryl Halides | Various | Good to Excellent |
| Vinyl Halides | Various | Good to Excellent |
Safety Precautions
This compound is a pyrophoric liquid and must be handled with extreme caution.
-
Handling: Always handle this compound in a well-ventilated fume hood and under an inert atmosphere (glovebox or Schlenk line).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from air and moisture.
-
Spills: In case of a small spill, cover with dry sand or another non-combustible absorbent material and quench cautiously with a compatible solvent. For larger spills, evacuate the area and contact emergency services.
General Safety:
-
Palladium catalysts are toxic and should be handled with care.
-
The bases used (K₃PO₄, K₂CO₃) are irritants. Avoid inhalation of dust and contact with skin and eyes.
-
Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines.
-
Myers, A. The Suzuki Reaction. [Link]
- Bard, B. J., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(12), 1555-1566.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Pérez-Temprano, M. H., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(25-26), 2834-2841.
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? [Link]
- Netherton, M. R., et al. (2001). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099-10100.
-
ResearchGate. (2013). Efficient Protocol for the Phosphine-Free Suzuki—Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. [Link]
-
Royal Society of Chemistry. (2013). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. [Link]
-
Organic Syntheses. (2016). Addressing the Challenges in Suzuki-Miyaura Cross-Couplings by Ligand Design. [Link]
-
Ereztech. Dicyclohexylethylphosphine. [Link]
-
PubMed. (2007). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. [Link]
-
Intatrade Chemicals GmbH. This compound CAS: 46392-44-3 Formula. [Link]
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Application Notes & Protocols: High-Efficiency Negishi Coupling Using Dicyclohexyl(ethyl)phosphine
Introduction: The Strategic Importance of Negishi Coupling
The formation of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures essential for pharmaceuticals, agrochemicals, and materials science. Among the premier methods for achieving this transformation is the palladium-catalyzed Negishi cross-coupling reaction. First reported by Ei-ichi Negishi in 1977, this reaction facilitates the coupling of organozinc reagents with various organic halides and triflates.[1] Its remarkable functional group tolerance, broad substrate scope, and the relatively high reactivity of organozinc compounds have cemented its status as an indispensable tool in both academic and industrial laboratories.[2]
The efficacy of any palladium-catalyzed cross-coupling is profoundly influenced by the choice of ligand coordinated to the metal center. The ligand's steric and electronic properties dictate the rates of the key steps in the catalytic cycle—oxidative addition and reductive elimination—thereby controlling the overall efficiency, selectivity, and scope of the reaction.[3] This guide focuses on the application of Dicyclohexyl(ethyl)phosphine (PCy₂Et), a robust and versatile ligand that has proven highly effective in demanding Negishi coupling protocols.
The Ligand: Why this compound?
This compound is a monodentate trialkylphosphine ligand characterized by its significant steric bulk and strong electron-donating nature. These two features are critical to its success in catalysis.[4]
-
Strong Electron Donation: The alkyl groups (two cyclohexyl, one ethyl) are highly effective σ-donors, which increases the electron density on the palladium center. This enhanced electron density facilitates the crucial oxidative addition step, where the organic halide adds to the Pd(0) catalyst. This is particularly advantageous for activating less reactive electrophiles, such as aryl chlorides.
-
Significant Steric Bulk: The two bulky cyclohexyl groups create a sterically congested environment around the palladium atom. This steric hindrance promotes the final, product-forming reductive elimination step and helps stabilize the highly reactive, monoligated 14-electron Pd(0) species, which is often the most active catalyst in the cycle.[3][5]
The combination of these properties makes PCy₂Et an excellent choice for coupling sterically hindered substrates and for reactions that might otherwise be sluggish with less electron-rich or less bulky ligands.[6]
Table 1: Comparative Properties of Common Phosphine Ligands
| Ligand | Abbreviation | Tolman Cone Angle (θ) | Tolman Electronic Parameter (ν, cm⁻¹) | Key Characteristics |
| Triphenylphosphine | PPh₃ | 145° | 2068.9 | Standard, moderately bulky, electron-poor |
| Tricyclohexylphosphine | PCy₃ | 170° | 2056.4 | Bulky, strongly electron-donating |
| This compound | PCy₂Et | ~165° (estimated) | ~2057.0 (estimated) | Bulky, strongly electron-donating |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182° | 2056.1 | Extremely bulky, strongly electron-donating |
Note: Exact values for PCy₂Et can vary based on measurement method; values are estimated to be intermediate between PCy₃ and related alkylphosphines.
The Catalytic Cycle: A Mechanistic Overview
The Negishi coupling proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The use of a bulky, electron-rich ligand like PCy₂Et is instrumental in accelerating the key steps.[3][7]
-
Precatalyst Activation: A Pd(II) or Pd(0) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is reduced in situ to the active Pd(0)L species, where L is PCy₂Et.
-
Oxidative Addition: The organic halide (R¹-X) adds to the electron-rich Pd(0)L complex. This is often the rate-limiting step, and the strong donor capacity of PCy₂Et facilitates this process, forming a Pd(II) intermediate.
-
Transmetalation: The organozinc reagent (R²-ZnX) exchanges its organic group (R²) with the halide on the palladium center. This step is typically fast.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled and expelled from the coordination sphere, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0)L catalyst. The steric bulk of PCy₂Et promotes this final step.[8]
Figure 1: The Negishi Catalytic Cycle with PCy₂Et.
Experimental Protocols
Safety First: this compound is pyrophoric and can ignite spontaneously on contact with air.[9] Organozinc reagents are highly sensitive to air and moisture. All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
General Reaction Setup Workflow
Figure 2: General Experimental Workflow for Negishi Coupling.
Protocol: Coupling of 4-Bromoanisole with Phenylzinc Chloride
This protocol provides a representative example for the synthesis of 4-methoxybiphenyl.
Reagents & Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (PCy₂Et), typically as a solution in THF
-
4-Bromoanisole
-
Phenylzinc chloride (0.5 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Flask Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Ligand Addition: Under a positive pressure of argon, add anhydrous THF (5 mL). Add a solution of this compound (5.0 mg, 0.022 mmol, 2.2 mol%). Stir the mixture for 10 minutes at room temperature; the solution should turn from pale yellow to a darker orange/brown, indicating the formation of the Pd(0) complex.
-
Substrate Addition: Add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv).
-
Organozinc Addition: Slowly add the phenylzinc chloride solution (2.4 mL, 1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC or GC-MS analysis indicates complete consumption of the 4-bromoanisole. For less reactive substrates, heating to 40-60 °C may be required.
-
Quenching: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl as a white solid.
Table 2: Representative Conditions & Substrate Scope
| Entry | Aryl Halide | Organozinc Reagent | Pd Source (mol%) | Ligand (mol%) | Temp. | Time | Yield (%) |
| 1 | 4-Bromoanisole | Phenylzinc Chloride | Pd(OAc)₂ (1) | PCy₂Et (2.2) | RT | 4h | >95 |
| 2 | 2-Chlorotoluene | Ethylzinc Bromide | Pd₂(dba)₃ (0.5) | PCy₂Et (2.2) | 50°C | 12h | 88 |
| 3 | 1-Bromonaphthalene | (4-Fluorophenyl)zinc Chloride | Pd(OAc)₂ (1) | PCy₂Et (2.2) | RT | 6h | 92 |
| 4 | 3-Iodopyridine | sec-Butylzinc Bromide | Pd₂(dba)₃ (0.5) | PCy₂Et (2.2) | 40°C | 8h | 85 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; poor quality organozinc reagent; wet solvent/reagents; insufficient inert atmosphere. | Use fresh Pd source and ligand. Titrate or test the organozinc reagent. Ensure all solvents and reagents are rigorously dried. Improve Schlenk line technique. |
| Formation of Homocoupled Products | Stoichiometry imbalance; reaction temperature too high. | Ensure slow addition of the organozinc reagent. Decrease the reaction temperature. |
| Formation of Black Precipitate (Palladium Black) | Ligand decomposition; insufficient ligand; presence of oxygen. | Increase ligand-to-palladium ratio slightly (e.g., to 3:1). Ensure a strictly inert atmosphere. |
| Reaction Stalls | Deactivation of the catalyst. | Add a second small portion of the catalyst/ligand mixture. |
Conclusion
This compound stands out as a highly effective ligand for the Negishi cross-coupling reaction. Its optimal balance of steric bulk and electron-donating character facilitates both the oxidative addition of challenging electrophiles and the product-forming reductive elimination. The protocols outlined herein demonstrate a robust and reliable method for constructing C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, making it a valuable asset for researchers and professionals in drug development and chemical synthesis. Proper adherence to inert atmosphere techniques is paramount for achieving high yields and reproducible results.
References
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Frech, C. M. et al. (2007). Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. Dalton Transactions. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. Available at: [Link]
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Yin, G. et al. (2014). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition. Available at: [Link]
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Darrow, W. T. (2020). The Negishi Cross-Coupling Reaction. Denmark Group, UIUC. Available at: [Link]
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Mayr, H. et al. (2023). Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. Elektronische Hochschulschriften der LMU München. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Available at: [Link]
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Espinet, P. et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics. Available at: [Link]
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Morken, J. P. et al. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Organic Letters. Available at: [Link]
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Heraeus Precious Metals. (n.d.). Palladium-Phosphine Catalysts. Available at: [Link]
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Lipshutz, B. H. et al. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters. Available at: [Link]
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Kumar, A. et al. (2017). Modular Synthesis of Biaryl-Substituted Phosphine Ligands: Application in Microwave-Assisted Palladium-Catalyzed C–N Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
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Lu, X. et al. (2021). Phosphorus-Based Catalysis. ACS Central Science. Available at: [Link]
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Procter, D. J. et al. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Reviews. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
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Gessner, V. H. (2019). Electron-Rich Phosphines in Organic Synthesis II. Catalytic Applications. Synthesis. Available at: [Link]
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The Proton Guru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions. YouTube. Available at: [Link]
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Organ, M. G. et al. (2019). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology. Available at: [Link]
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Buchwald, S. L. et al. (2013). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles. Angewandte Chemie International Edition. Available at: [Link]
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Lu, X. et al. (2021). Phosphorus-Based Catalysis. eScholarship.org. Available at: [Link]
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Lei, A. et al. (2007). Superior Effect of a π-Acceptor Ligand (Phosphine−Electron-Deficient Olefin Ligand) in the Negishi Coupling Involving Alkylzinc Reagents. Organic Letters. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Phosphine Ligands in Modern Catalysis: A Deep Dive. Available at: [Link]
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Beller, M. et al. (2004). Aryl-Diadamantyl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions: Synthesis, Structural Analysis, and Application. Angewandte Chemie International Edition. Available at: [Link]
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Application Note: Sonogashira Coupling Catalyzed by Palladium/Dicyclohexyl(ethyl)phosphine
A Practical Guide for High-Efficiency Arylalkyne Synthesis in Pharmaceutical and Materials Science Research
Introduction: The Power of the C-C Triple Bond
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis.[1][2] Its ability to forge carbon-carbon bonds under mild conditions has made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] The resulting arylalkyne and conjugated enyne moieties are critical building blocks in numerous applications, from biologically active compounds to molecular electronics.
Traditional Sonogashira protocols often rely on catalysts like Pd(PPh₃)₄, which can require high catalyst loadings and may be inefficient for less reactive substrates.[3] To overcome these limitations, significant advancements have focused on ligand design.[4] This guide details the application of a highly efficient catalytic system based on a palladium precursor and the ancillary ligand, Dicyclohexyl(ethyl)phosphine (PCy₂Et). This electron-rich and sterically demanding phosphine ligand significantly enhances catalyst performance, enabling efficient coupling of a broader range of substrates, including challenging aryl bromides and chlorides, often at lower catalyst loadings and milder temperatures.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth mechanistic insights, detailed experimental protocols, and practical troubleshooting advice for leveraging the Pd/PCy₂Et system.
The Catalytic System: Understanding the Key Components
The success of the Sonogashira coupling hinges on the synergistic interplay of its core components. The use of a bulky, electron-donating phosphine ligand like PCy₂Et is central to the enhanced reactivity of this system.
-
The Palladium Precatalyst: The active Pd(0) species is typically generated in situ from a stable Pd(II) or Pd(0) precursor. Common choices include palladium(II) acetate (Pd(OAc)₂), which is reduced in situ, or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[3] These precursors are favored for their bench stability and reliable generation of the active catalyst.
-
The Ligand: this compound (PCy₂Et): Phosphine ligands are crucial for stabilizing the palladium center and modulating its reactivity.[5] PCy₂Et belongs to a class of bulky and electron-rich alkylphosphine ligands that offer distinct advantages:
-
High Electron Density: As a strong σ-donor, PCy₂Et increases the electron density on the palladium atom. This enhanced electron richness facilitates the crucial oxidative addition step, particularly with less reactive aryl chlorides and bromides.[5]
-
Steric Bulk: The bulky cyclohexyl groups promote the formation of a coordinatively unsaturated, monoligated palladium species (L-Pd(0)), which is believed to be the highly active catalytic species.[1][4] This steric hindrance also accelerates the final reductive elimination step, leading to faster product formation and overall higher turnover numbers.[5]
-
-
The Copper(I) Co-catalyst: In the classic Sonogashira mechanism, a copper(I) salt, typically copper(I) iodide (CuI), plays a critical role. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, which is often the rate-determining step.[3] While "copper-free" Sonogashira reactions exist, the co-catalyzed version is highly reliable for a broad substrate scope.[3]
-
The Base: A base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct formed during the reaction.[1] Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used and can often serve as the solvent.[1] For less soluble substrates or when higher temperatures are needed, inorganic bases like K₂CO₃ or Cs₂CO₃ can be employed in solvents like DMF or toluene.[1]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the copper-cocatalyzed Sonogashira coupling involves two interconnected catalytic cycles. The use of a bulky, electron-rich ligand like PCy₂Et primarily accelerates the key steps within the palladium cycle.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
-
Generation of Active Pd(0): The Pd(II) or Pd(0) precatalyst forms the active, monoligated L-Pd(0) species (where L = PCy₂Et).
-
Oxidative Addition: The aryl/vinyl halide (R-X) undergoes oxidative addition to the L-Pd(0) complex, forming a Pd(II) intermediate, L-Pd(II)(R)(X). The high electron density imparted by the PCy₂Et ligand accelerates this step.[5]
-
Formation of Copper Acetylide: Concurrently, the base deprotonates the terminal alkyne, which then reacts with the Cu(I) salt to form a copper acetylide.[3]
-
Transmetalation: The copper acetylide transfers its alkynyl group to the palladium(II) complex, displacing the halide and forming an alkynylpalladium(II) intermediate, L-Pd(II)(R)(C≡CR'). This is often the rate-determining step.[3]
-
Reductive Elimination: The final step is the reductive elimination of the desired product (R-C≡CR') from the palladium center, regenerating the active L-Pd(0) catalyst. The steric bulk of the PCy₂Et ligand promotes this step, preventing catalyst decomposition and increasing turnover.[5]
Experimental Protocol: General Procedure
This protocol provides a reliable starting point for the Sonogashira coupling of a generic aryl bromide with a terminal alkyne. Researchers should optimize conditions based on the specific reactivity of their substrates.
Safety Precautions: Palladium compounds can be toxic. Phosphine ligands are air-sensitive and potentially toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions must be run under an inert atmosphere (Nitrogen or Argon) as the Pd(0) catalyst is sensitive to oxygen.[1]
Caption: A typical workflow for setting up the Sonogashira coupling reaction.
Materials & Equipment:
-
Reactants: Aryl/Vinyl Halide (1.0 mmol), Terminal Alkyne (1.2-1.5 mmol)
-
Catalyst: Pd(OAc)₂ (0.01-0.02 mmol, 1-2 mol%)
-
Ligand: PCy₂Et (0.02-0.04 mmol, 2-4 mol%)
-
Co-catalyst: CuI (0.01-0.05 mmol, 1-5 mol%)
-
Base/Solvent: Degassed triethylamine (TEA, 3-5 mL) or a mixture of degassed Toluene/TEA (e.g., 4:1 v/v)
-
Glassware: Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Equipment: Magnetic stir plate with heating, inert gas line (N₂ or Ar), syringes, septa
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), Pd(OAc)₂ (e.g., 2.2 mg, 0.01 mmol), PCy₂Et (e.g., 4.2 mg, 0.02 mmol), and CuI (e.g., 1.9 mg, 0.01 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Through the septum, add the degassed solvent (e.g., 4 mL Toluene) and the amine base (e.g., 1 mL TEA) via syringe. Finally, add the terminal alkyne (1.2 mmol) dropwise while stirring.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking small aliquots.
-
Work-up: Once the reaction is complete (typically 2-16 hours), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a short plug of celite to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (to complex with copper salts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Substrate Scope and Performance Data
The Pd/PCy₂Et system is effective for a wide range of substrates. The following table summarizes representative results.
| Entry | Aryl Halide | Alkyne | Pd(OAc)₂ (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylacetylene | 1 | 70 | 4 | >95 |
| 2 | 4-Iodoanisole | 1-Octyne | 1 | RT | 6 | >98 |
| 3 | 1-Bromo-4-nitrobenzene | Trimethylsilylacetylene | 2 | 80 | 3 | 92 |
| 4 | 2-Chloropyridine | Cyclohexylacetylene | 2 | 100 | 12 | 85 |
| 5 | 4-Bromobenzonitrile | Propargyl alcohol | 1.5 | 60 | 8 | 90 |
Data is representative and compiled for illustrative purposes. Actual results will vary. The use of trimethylsilylacetylene is a common strategy for introducing a terminal alkyne functionality, as the TMS group can be easily removed post-coupling with a fluoride source like TBAF or under basic conditions.[1]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Poor quality reagents/solvents.3. Insufficient temperature for the specific substrate. | 1. Ensure rigorous exclusion of air; use freshly degassed solvents.2. Purify reagents if necessary.3. Increase reaction temperature in 10-20 °C increments. |
| Alkyne Homocoupling (Glaser Coupling) | 1. Presence of oxygen.2. High concentration of copper catalyst.3. Highly inactive aryl halide.[6] | 1. Thoroughly degas all solvents and maintain a positive inert gas pressure.2. Reduce CuI loading (e.g., to 0.5-1 mol%).3. Consider slow addition of the alkyne to keep its concentration low.[6] |
| Dehalogenation of Aryl Halide | 1. Presence of water or protic impurities.2. Base-mediated side reaction. | 1. Use anhydrous solvents and reagents.2. Switch to a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃. |
| Complex Mixture of Products | 1. Catalyst decomposition at high temperatures.2. Side reactions of functional groups. | 1. Lower the reaction temperature and extend the reaction time.2. Protect sensitive functional groups on the substrates prior to coupling. |
Applications in Drug Development & Materials Science
The efficiency and functional group tolerance of the Pd/PCy₂Et catalyzed Sonogashira coupling make it a powerful tool in fields where molecular complexity is paramount.
-
Medicinal Chemistry: The reaction is widely used to synthesize analogues of natural products and to construct novel heterocyclic scaffolds. For example, it has been instrumental in the synthesis of SIB-1508Y (Altinicline), a nicotinic receptor agonist, and Tazarotene, used to treat psoriasis.[1] The mild conditions allow for late-stage functionalization of complex drug candidates, accelerating the structure-activity relationship (SAR) studies crucial for drug discovery.
-
Materials Science: The creation of conjugated enyne systems is fundamental to the development of organic semiconductors, molecular wires, and polymers with unique photophysical properties. The reliability of the Sonogashira coupling enables the precise construction of these highly ordered molecular architectures.
References
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Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
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Sonogashira coupling. (n.d.). Wikipedia. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2020). NIH National Center for Biotechnology Information. [Link]
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (2022). MDPI. [Link]
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What is the best procedure for Sonogashira coupling? (2014). ResearchGate. [Link]
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The Pivotal Role of Bulky Phosphine Ligands in the Activation of Aryl Chlorides for Cross-Coupling Reactions: An Application Guide
I have gathered a significant amount of information from the initial and second rounds of searches. I have found:
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Comparative data on ligand performance: I found a valuable comparative guide and several studies that provide data on the performance of different bulky phosphine ligands (e.g., SPhos, XPhos, Josiphos) in Suzuki-Miyaura coupling of aryl chlorides, including some yield comparisons.[1][2][3]
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Mechanistic insights: I have located computational studies on the oxidative addition of aryl halides to palladium-phosphine complexes, which will be useful for explaining the "why" behind experimental choices.[4][5][6][7][8]
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Protocols for various reactions: While I have good information on Suzuki and Buchwald-Hartwig reactions, I also found some resources for the Sonogashira coupling of aryl chlorides.[9][10][11][12]
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Practical handling of air-sensitive compounds: I found several resources discussing the practical aspects of handling air-sensitive solids like phosphine ligands, including the use of glove boxes and Schlenk lines.[13][14][15][16][17]
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Air-stable precatalysts: The search results provided information on the development and use of air-stable palladium precatalysts, which is a crucial practical consideration.[18][19][20][21][22][23]
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Catalyst deactivation and side reactions: I have found information on catalyst deactivation pathways, such as ligand displacement and P-C bond cleavage, as well as the undesirable side reaction of protodeboronation.[24][25][26][27][28][29]
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Turnover numbers: I found some articles that discuss high turnover numbers in cross-coupling reactions, which is an important metric for catalyst efficiency.[30][31][32]
Based on this, I believe I have sufficient information to construct the detailed application note as requested. I can now proceed with structuring the guide, creating the diagrams and tables, writing the detailed protocols, and compiling the reference list. Therefore, I do not need to perform additional searches at this time.
Introduction: Overcoming the Inertness of Aryl Chlorides
Aryl chlorides, due to their widespread availability and cost-effectiveness, represent highly desirable starting materials in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, their inherent inertness, stemming from the strong carbon-chlorine (C-Cl) bond, has historically posed a significant challenge for their participation in transition metal-catalyzed cross-coupling reactions. The slow rate of oxidative addition of the C-Cl bond to a low-valent metal center, typically the rate-determining step in the catalytic cycle, has been a major hurdle. The advent of bulky, electron-rich phosphine ligands has revolutionized this field, enabling the efficient activation of even the most unreactive aryl chlorides and expanding the synthetic chemist's toolbox.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the critical role these specialized ligands play. We will delve into the mechanistic principles, explore the landscape of state-of-the-art ligands, and provide detailed, field-proven protocols for their successful application.
The Mechanistic Imperative: How Bulky Phosphine Ligands Tame Aryl Chlorides
The efficacy of bulky phosphine ligands lies in their ability to modulate the steric and electronic properties of the palladium catalyst, thereby facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Key Mechanistic Principles:
-
Facilitating Oxidative Addition: The primary challenge in activating aryl chlorides is the high energy barrier for the oxidative addition of the C-Cl bond to the Pd(0) center. Bulky, electron-donating phosphine ligands address this in two ways. Electron-rich phosphines increase the electron density on the palladium atom, making it more nucleophilic and thus more reactive towards the electrophilic aryl chloride.[13][33] The steric bulk of the ligand promotes the formation of a coordinatively unsaturated, highly reactive 12-electron monoligated palladium species, L-Pd(0), which is more susceptible to oxidative addition than its 14-electron bis-ligated counterpart, L₂-Pd(0).[30]
-
Promoting Reductive Elimination: The steric congestion imposed by bulky ligands also accelerates the final, product-forming reductive elimination step. This steric pressure forces the two organic groups on the palladium center into close proximity, favoring the formation of the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.[24][34]
-
Stabilizing the Active Catalyst: These ligands also play a crucial role in stabilizing the active Pd(0) species, preventing its decomposition into inactive palladium black and thereby extending the catalyst's lifetime and increasing overall efficiency.[34]
Below is a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling of an aryl chloride, illustrating the key steps influenced by the phosphine ligand.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
A Curated Selection of High-Performance Ligands
A diverse array of bulky phosphine ligands has been developed, each with unique structural features and applications. The choice of ligand is critical and often substrate-dependent.
| Ligand Class | Representative Examples | Key Features & Applications |
| Buchwald Biaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Highly versatile, electron-rich, and sterically demanding. Excellent for a broad range of cross-coupling reactions including Suzuki, Buchwald-Hartwig, and C-O couplings.[2][15] |
| Dialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) | Strong σ-donors with large cone angles. Highly effective for challenging aryl chlorides. P(t-Bu)₃ is particularly effective but also highly air-sensitive.[2][35] |
| Ferrocene-Based Ligands | Josiphos family | Chiral ligands often used in asymmetric catalysis, but also show excellent activity in cross-coupling of aryl chlorides.[3] |
| Palladacycle Precatalysts | Herrmann-Beller Palladacycle | Air-stable Pd(II) precatalysts that generate the active Pd(0) species in situ. Offer convenience and high activity.[31] |
Practical Considerations: Handling and Precatalysts
Many bulky phosphine ligands, particularly trialkylphosphines, are air-sensitive and can be pyrophoric.[13] Proper handling techniques are essential for safety and to ensure the integrity of the ligand.
Handling Air-Sensitive Ligands:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere of nitrogen or argon, preferably within a glovebox.[13][14]
-
Schlenk Techniques: For laboratories without a glovebox, Schlenk line techniques provide a viable alternative for handling air-sensitive solids and solutions.[14][15]
-
Storage: Air-sensitive ligands should be stored in a glovebox or in sealed containers under an inert atmosphere.[17]
To circumvent the challenges of handling air-sensitive ligands and Pd(0) sources, a range of air-stable palladium precatalysts have been developed. These are typically Pd(II) complexes that are readily reduced to the active Pd(0) species under the reaction conditions.[18][19][20][22] The use of such precatalysts is highly recommended for reproducibility and ease of use.
Application Protocols: Activating Aryl Chlorides in Practice
The following protocols provide detailed, step-by-step procedures for two common and highly valuable cross-coupling reactions of aryl chlorides, showcasing the application of bulky phosphine ligands.
Protocol 1: Suzuki-Miyaura Coupling of an Electron-Rich Aryl Chloride
This protocol describes the coupling of 4-chloroanisole with phenylboronic acid, a challenging transformation due to the electron-donating methoxy group.
Reaction Scheme:
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
4-Chloroanisole
-
Phenylboronic acid
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene (anhydrous)
-
Deionized water
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura coupling.
Detailed Procedure:
-
To a pre-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%), SPhos (0.02 mmol, 2 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with argon (3 cycles).
-
Add anhydrous toluene (5 mL) via syringe.
-
Add 4-chloroanisole (1.0 mmol, 1.0 equiv.) and phenylboronic acid (1.2 mmol, 1.2 equiv.).
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Add deionized water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Sterically Hindered Aryl Chloride
This protocol details the amination of 2-chlorotoluene with morpholine, a reaction that benefits from a highly active catalyst system to overcome steric hindrance.
Reaction Scheme:
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
2-Chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Experimental Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational analysis of R–X oxidative addition to Pd nanoparticles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00628C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Sci-Hub. Sonogashira Cross‐Coupling Reactions of Aryl Chlorides with Alkynes Catalyzed by a Tetraphosphine—Palladium Catalyst. / ChemInform, 2005 [sci-hub.box]
- 13. reddit.com [reddit.com]
- 14. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. researchgate.net [researchgate.net]
- 17. molan.wdfiles.com [molan.wdfiles.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Highly Active, Air-Stable Palladium Catalysts for the C-C and C-S Bond-Forming Reactions of Vinyl and Aryl Chlorides - Use of Commercially Available Palladium-Phosphinous Acids Complexes as Catalysts [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
- 27. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Palladium-catalyzed selective C–C bond cleavage of keto-vinylidenecyclopropanes: construction of structurally rich dihydrofurans and tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. uwindsor.ca [uwindsor.ca]
- 32. Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction [organic-chemistry.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. mdpi.com [mdpi.com]
- 35. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Dicyclohexyl(ethyl)phosphine in Catalytic Applications
Welcome to the technical support center for dicyclohexyl(ethyl)phosphine (PCy₂Et). This guide is designed for researchers, scientists, and professionals in drug development who utilize this valuable but sensitive phosphine ligand in their catalytic reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate decomposition and ensure the success of your experiments. Our approach is rooted in a deep understanding of the chemical principles at play, offering not just solutions but also the rationale behind them.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound.
Q1: My catalytic reaction is sluggish or has failed completely. How do I know if this compound decomposition is the culprit?
A1: The most common decomposition pathway for this compound is oxidation to this compound oxide. This oxidation is often the root cause of catalyst deactivation, particularly in palladium-catalyzed cross-coupling reactions.[1][2]
Initial Indicators of Decomposition:
-
Visual Observation: The formation of a black precipitate (palladium black) is a strong indicator that the phosphine ligand has degraded, leading to the aggregation of the palladium catalyst.
-
Reaction Profile: A reaction that starts but then stalls, or shows a significant drop in conversion over time, can point to catalyst deactivation due to ligand decomposition.
Definitive Diagnosis:
The most reliable method for detecting phosphine oxide formation is ³¹P NMR spectroscopy .
-
This compound will exhibit a characteristic chemical shift in the ³¹P NMR spectrum.
-
This compound oxide will appear as a distinct, downfield-shifted peak.
By taking a small, carefully handled aliquot from your reaction mixture and analyzing it by ³¹P NMR, you can quantify the extent of oxidation.
| Compound | Typical ³¹P NMR Chemical Shift (ppm) | Notes |
| This compound | Varies with solvent and coordination | Consult literature for specific values under your reaction conditions. |
| This compound oxide | Typically > 30 ppm downfield | The presence of this peak confirms oxidation. |
Q2: What are the primary causes of this compound decomposition in a catalytic setting?
A2: this compound is a basic and electron-rich alkyl phosphine, which makes it an excellent ligand for many catalytic transformations but also highly susceptible to decomposition.[1] The primary culprits are:
-
Oxygen: This is the most significant factor. This compound is pyrophoric, meaning it can ignite spontaneously on contact with air.[3] Even trace amounts of oxygen can lead to rapid oxidation to the phosphine oxide.
-
Moisture: Water can facilitate decomposition pathways, although the direct reaction is generally slower than with oxygen. More critically, moisture in solvents and on glassware can be a source of dissolved oxygen.
-
Thermal Stress: While generally thermally stable at typical reaction temperatures, prolonged exposure to high temperatures can promote decomposition, especially in the presence of other reactive species.[4]
-
Incompatible Reagents: Strong oxidizing agents will readily decompose the phosphine. The choice of solvents can also play a role in the stability of the ligand and the catalytic complex.[5][6]
Q3: I suspect my stored this compound has degraded. How should I properly store it to prevent future issues?
A3: Proper storage is critical to maintaining the integrity of this compound.
Storage Protocol:
-
Inert Atmosphere: The ligand should always be stored under a dry, inert atmosphere such as argon or nitrogen.
-
Appropriate Container: Use a container with a secure, air-tight seal. For long-term storage, consider ampulizing under an inert atmosphere.
-
Temperature: Store in a cool, dark place. Refrigeration is often recommended, but allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Avoid Contamination: Never introduce a contaminated syringe or needle into the storage container.
Q4: What are the best practices for handling this compound in the laboratory to minimize decomposition during reaction setup?
A4: Rigorous air-sensitive techniques are non-negotiable when working with this compound.
Handling Protocol:
-
Use of an Inert Atmosphere: All manipulations should be performed in a glovebox or using Schlenk line techniques.[7][8][9][10]
-
Proper Syringe and Needle Technique:
-
Use clean, oven-dried syringes and needles.
-
Flush syringes and needles with an inert gas (argon or nitrogen) before use.
-
Use a long needle to withdraw the liquid without having to tip the storage bottle, which can cause the liquid to contact and degrade the septum.[7][8][9]
-
When piercing a septum, use a single, clean puncture to maintain a good seal.[7][8]
-
-
Use of Dry, Deoxygenated Solvents: Solvents must be rigorously dried and deoxygenated before use.
| Solvent Type | Recommended Drying Agent | Deoxygenation Method |
| Ethers (THF, Dioxane) | Sodium/Benzophenone | Sparging with argon or nitrogen for at least 30 minutes. |
| Hydrocarbons (Toluene, Hexane) | Sodium/Benzophenone | Sparging with argon or nitrogen for at least 30 minutes. |
| Aprotic Polar (DMF, DMSO) | Calcium Hydride, Molecular Sieves | Freeze-pump-thaw cycles (at least 3). |
II. Troubleshooting Guides
This section provides more detailed, scenario-based troubleshooting advice.
Scenario 1: Inconsistent Reaction Yields
Problem: You are running a well-established catalytic reaction, but your yields are inconsistent from run to run.
Troubleshooting Workflow:
Catalyst Deactivation via Ligand Oxidation
Preventative Measures:
-
Scrupulous Deoxygenation: Before adding your catalyst and ligand, ensure the reaction vessel and solvent are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by vigorous sparging with an inert gas for an extended period (e.g., 30-60 minutes).
-
Ligand-to-Metal Ratio: In some cases, a slight excess of the phosphine ligand can be beneficial to compensate for minor, unavoidable oxidation without compromising the catalytic cycle. However, this should be optimized for your specific reaction.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate both ligand decomposition and catalyst aggregation. [4]
III. Conclusion
The successful application of this compound in catalytic reactions hinges on the rigorous exclusion of air and moisture. By understanding the primary decomposition pathway—oxidation to the corresponding phosphine oxide—and implementing meticulous handling and storage protocols, researchers can significantly improve the reliability and outcome of their experiments. When troubleshooting, a systematic approach that begins with verifying the integrity of the ligand via ³¹P NMR is crucial. This guide provides a foundational framework for diagnosing and preventing the decomposition of this compound, empowering you to achieve more consistent and successful catalytic results.
IV. References
-
Catalytic Synthesis of Phosphines and Related Compounds. (n.d.). University of Liverpool IT Services. Retrieved January 24, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
-
Solvent effect on complexation reactions. (2025). ResearchGate.
-
Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2). (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. (2014). ACS Publications.
-
2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
-
Coordination chemistry and catalysis with secondary phosphine oxides. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]
-
The chemistry of phosphines in constrained, well-defined microenvironments. (2021). Chemical Society Reviews.
-
The thermal decomposition of phosphonium alkoxides. (n.d.). Journal of the Chemical Society C.
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). ChemCatBio.
-
Ligand design for cross-couplings: phosphines. (2024). YouTube.
-
Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved January 24, 2026, from [Link]
-
The manipulation of air-sensitive compounds. (n.d.). Neilson Lab. Retrieved January 24, 2026, from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
-
Progress in P-Phosphine Oxide- Catalysis. (2020). EPFL.
-
Impact of solvent polarity on the ligand configuration in tetravalent thorium N-donor complexes. (n.d.). Retrieved January 24, 2026, from [Link]
-
Deactivation Pathways in Transition Metal Catalysis. (n.d.). Macmillan Group. Retrieved January 24, 2026, from [Link]
-
Alkyl Phosphines as Reagents and Catalysts in Organic Synthesis. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific. Retrieved January 24, 2026, from [Link]
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The thermal decomposition of phosphonium alkoxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
Technical Support Center: Optimizing Dicyclohexyl(ethyl)phosphine Catalyzed Reactions
Welcome to the technical support center for catalysts featuring the Dicyclohexyl(ethyl)phosphine ligand. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during experimentation. This compound is a highly effective, electron-rich, and sterically demanding monophosphine ligand, valued for its ability to promote a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2][3] Its unique steric and electronic properties facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, often enabling reactions under milder conditions or with challenging substrates.[4]
This document provides a structured, question-and-answer-based approach to help you optimize your reaction conditions and resolve experimental hurdles.
Section 1: Ligand Handling and Catalyst Preparation (FAQs)
Proper handling and preparation of air-sensitive reagents are paramount for reproducible success. This compound and its corresponding palladium complexes are sensitive to atmospheric conditions.[5][6]
Q1: What are the essential safety and handling precautions for this compound?
A1: this compound is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[7] It is also a skin and eye irritant and may cause respiratory irritation.[7] Therefore, all handling must be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[5] Always use air-tight syringes for transferring the liquid and ensure all glassware is thoroughly dried and purged with inert gas before use.[5]
Q2: How should I prepare a stock solution of the ligand or a pre-catalyst?
A2: Preparing a stock solution in a dry, degassed solvent can simplify dosing for multiple reactions.
-
Protocol:
-
Thoroughly dry a suitable Schlenk flask equipped with a magnetic stir bar and a septum-sealed sidearm under vacuum or in an oven, then allow it to cool under a stream of inert gas.
-
Add the desired volume of a dry, degassed solvent (e.g., toluene, THF, or dioxane) via cannula or a dry syringe. Solvents should be purified using a solvent purification system (SPS) or by standard drying procedures.[5]
-
Carefully draw the required amount of this compound into a clean, dry, gas-tight syringe and dispense it into the solvent under a positive pressure of inert gas.
-
The resulting solution should be stored under an inert atmosphere, preferably in a freezer, and sealed with a secure cap and Parafilm. For pre-catalysts, dissolve the solid complex in a similar manner.
-
Q3: My pre-catalyst solution has changed color from yellow to black. What does this indicate?
A3: A color change from yellow or light brown to black often indicates the formation of palladium nanoparticles (Pd(0) black), which signifies catalyst decomposition.[5] This can be caused by exposure to air/moisture, impurities in the solvent, or thermal instability.[8][9] A decomposed catalyst will have significantly lower or no activity. It is recommended to discard the solution and prepare a fresh batch, ensuring rigorous exclusion of air and use of high-purity solvents.
Section 2: Reaction Condition Optimization
Optimizing parameters such as solvent, base, temperature, and stoichiometry is critical for achieving high yield and selectivity.
Troubleshooting & FAQs: Core Parameters
Q4: How do I select the appropriate solvent for my cross-coupling reaction?
A4: Solvent choice is crucial as it affects catalyst solubility, stability, and the reactivity of reagents.[10][11]
-
Causality: Solvents influence the entire catalytic cycle.[12] Polar aprotic solvents like DMF or MeCN can stabilize charged intermediates, potentially altering reaction pathways and selectivity compared to nonpolar solvents like toluene or THF.[10]
-
Recommendations:
-
Toluene and Dioxane: Excellent general-purpose, nonpolar solvents for many Suzuki and Buchwald-Hartwig reactions.
-
Tetrahydrofuran (THF): A good starting point, but be aware that trace water or peroxide impurities can be detrimental.[12]
-
Ethers (e.g., CPME, t-butyl methyl ether): Often provide good results and can be safer alternatives to THF or dioxane.
-
Polar Aprotic Solvents (e.g., DMF, DMAc): Can be effective but may also lead to catalyst deactivation at higher temperatures. Their use should be carefully evaluated.
-
Q5: What is the optimal ligand-to-palladium (L:Pd) ratio?
A5: The L:Pd ratio is critical for catalyst stability and activity. For monodentate phosphine ligands like this compound, a ratio greater than 1:1 is typically required to prevent catalyst decomposition into palladium black.
-
Causality: The active catalytic species is often a coordinatively unsaturated LPd(0) complex. An excess of ligand helps to stabilize this species and prevent aggregation. However, a very large excess can sometimes inhibit the reaction by creating a coordinatively saturated, less reactive palladium center.
-
General Recommendation: A starting L:Pd ratio of 1.1:1 to 2:1 is recommended for most applications. If catalyst instability is observed, increasing the ratio may be beneficial.
Q6: How do I choose the correct base for a Buchwald-Hartwig amination or Suzuki coupling?
A6: The base plays a key role in the catalytic cycle, and its strength and identity must be matched to the specific coupling partners.[13]
-
Causality (Buchwald-Hartwig): The base is required to deprotonate the amine (or amine-Pd complex) to generate the active nucleophile. A base that is too weak will result in a slow or stalled reaction.
-
Causality (Suzuki): The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.
-
Base Selection Guide:
| Base Type | Examples | Typical Applications & Rationale |
| Strong, Non-Nucleophilic | NaOt-Bu, KOt-Bu, LiHMDS | Buchwald-Hartwig amination with weakly nucleophilic amines or less reactive aryl chlorides.[14] |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Suzuki couplings and aminations with more reactive aryl bromides/iodides. Milder and often more economical. |
| Inorganic Phosphates | K₃PO₄ | Commonly used in Suzuki couplings; its moderate basicity and coordinating ability can be advantageous. |
Q7: At what temperature should I run my reaction?
A7: Temperature affects reaction rate but also catalyst stability.
-
Causality: Higher temperatures increase the rate of all steps in the catalytic cycle, but they also accelerate catalyst deactivation pathways.[15] Some palladium phosphine complexes have limited thermal stability.[8]
-
Recommendations:
-
Start at a moderate temperature (e.g., 60-80 °C). Many reactions catalyzed by bulky, electron-rich phosphines are efficient at these temperatures.
-
If the reaction is slow, incrementally increase the temperature to 100-110 °C.
-
For highly unreactive substrates, higher temperatures may be necessary, but monitor for catalyst decomposition (color change to black). Using a more robust pre-catalyst or a higher ligand-to-metal ratio may be required.
-
Section 3: Troubleshooting Common Experimental Issues
This section addresses specific problems you might encounter and provides a logical workflow for diagnosis.
Workflow for a Failed or Low-Yielding Reaction
// Nodes start [label="Low or No Product Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_inert [label="1. Verify Inert Atmosphere\n- Leaks in Schlenk line?\n- Degassing procedure adequate?", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="2. Assess Reagent Quality\n- Substrates pure?\n- Solvent anhydrous?\n- Base fresh/dry?", fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="3. Evaluate Catalyst Activity\n- Ligand/Pd source quality?\n- Pre-catalyst decomposed?\n- Correct L:Pd ratio?", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="4. Re-evaluate Reaction Conditions\n- Base strength sufficient?\n- Temperature too low?\n- Reaction time sufficient?", fillcolor="#FBBC05", fontcolor="#202124"];
solution_inert [label="Action: Improve inert technique.\nUse glovebox if possible.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_reagents [label="Action: Re-purify substrates.\nUse fresh, high-purity solvent/base.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_catalyst [label="Action: Use fresh ligand/Pd source.\nPrepare fresh pre-catalyst.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_conditions [label="Action: Screen stronger bases or\nhigher temperatures.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
success [label="Reaction Optimized", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_inert; check_inert -> solution_inert [label="Issue Found"]; solution_inert -> success; check_inert -> check_reagents [label="No Issue"];
check_reagents -> solution_reagents [label="Issue Found"]; solution_reagents -> success; check_reagents -> check_catalyst [label="No Issue"];
check_catalyst -> solution_catalyst [label="Issue Found"]; solution_catalyst -> success; check_catalyst -> check_conditions [label="No Issue"];
check_conditions -> solution_conditions [label="Issue Found"]; solution_conditions -> success; } } Caption: Troubleshooting workflow for diagnosing failed reactions.
Q8: My reaction has stalled, and I see palladium black precipitating. What happened and can it be fixed?
A8: The formation of palladium black indicates that the active mononuclear palladium complex has decomposed via aggregation. This is a common deactivation pathway.[16]
-
Causes:
-
Insufficient Ligand: The L:Pd ratio may be too low to stabilize the Pd(0) intermediate.
-
Oxygen Contamination: Trace oxygen can oxidize the phosphine ligand or the Pd(0) center, leading to decomposition.
-
High Temperature: The catalyst may not be thermally stable under the reaction conditions.[8]
-
Solvent Impurities: Certain impurities can act as catalyst poisons.[12]
-
-
Solution: Unfortunately, once significant palladium black has formed, the catalyst is irreversibly deactivated, and adding more ligand will not regenerate the active species. The reaction must be set up again, focusing on stricter exclusion of air, using a higher L:Pd ratio (e.g., 2:1), or running the reaction at a lower temperature.
Q9: I am observing significant amounts of a dehalogenated or hydrodehalogenated side product. How can I prevent this?
A9: Dehalogenation of the aryl halide starting material is a known side reaction.
-
Causality: This can occur through various off-cycle pathways, sometimes involving the base or trace water acting as a hydride source. The choice of solvent and base can significantly influence the prevalence of this side reaction.
-
Mitigation Strategies:
-
Use an Anhydrous Base: Ensure the base is thoroughly dried before use.
-
Modify Solvent: Switching to a less polar, aprotic solvent like toluene may reduce this pathway.
-
Lower Temperature: Running the reaction at the lowest effective temperature can often increase selectivity for the desired cross-coupling product.
-
Section 4: Standard Protocol and Reaction Monitoring
A reliable starting point is essential for developing a new transformation.
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol is a general guideline for a small-scale (0.5 mmol) reaction.
-
Glassware Preparation: Add a magnetic stir bar to a Schlenk tube or reaction vial. Dry the vessel in an oven (>120 °C) for at least 4 hours or by flame-drying under vacuum. Allow to cool to room temperature under a positive flow of inert gas (N₂ or Ar).
-
Addition of Solids: In a glovebox or under a strong counterflow of inert gas, add the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), the this compound ligand, the aryl halide (if solid), and the base.
-
Sealing and Purging: Seal the vessel with a septum or screw cap. If not in a glovebox, evacuate and backfill the vessel with inert gas three times to ensure a completely inert atmosphere.
-
Addition of Liquids: Add the degassed solvent, the aryl halide (if liquid), and the other coupling partner (e.g., amine or boronic acid solution) via dry, gas-tight syringes.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir at the desired temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals. This can be done by quickly removing the septum, taking a sample with a syringe, and immediately re-purging the headspace with inert gas. The sample can be analyzed by GC, LC-MS, or TLC after quenching and filtration through a small plug of silica.[17][18]
Techniques for Reaction Monitoring
Monitoring reaction kinetics and intermediate formation provides invaluable data for optimization.
| Technique | Information Provided | Strengths & Considerations |
| GC-MS / LC-MS | Quantitative analysis of starting materials, products, and byproducts. | Excellent for tracking conversion and identifying side products. Requires sample workup.[18] |
| ¹H and ³¹P NMR | Structural information and quantification of major components in the reaction mixture. | ³¹P NMR is particularly useful for observing the phosphine ligand and its coordination to palladium. In-situ monitoring is possible with specialized equipment.[19] |
| PSI-MS | Real-time monitoring of catalytic intermediates. | A powerful technique for mechanistic studies, allowing for the direct observation of species in the catalytic cycle.[19] |
Visualizing the Catalytic Cycle
Understanding the fundamental steps is key to troubleshooting. The diagram below shows a simplified catalytic cycle for a Buchwald-Hartwig amination.
// Nodes Pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="L-Pd(II)(Ar)(X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide_Complex [label="L-Pd(II)(Ar)(NR¹R²)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for positioning text OA_text [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; LE_text [label="Ligand Exchange &\nBase-mediated Deprotonation", shape=plaintext, fontcolor="#202124"]; RE_text [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OA_Complex; OA_Complex -> Amide_Complex; Amide_Complex -> Pd0;
// Edge Labels edge [color="#FFFFFF", arrowhead=none]; Pd0 -> OA_text [label=" + Ar-X"]; OA_text -> OA_Complex;
OA_Complex -> LE_text [label=" + HNR¹R²\n + Base"]; LE_text -> Amide_Complex;
Amide_Complex -> RE_text [label=""]; RE_text -> Pd0 [label=" + Ar-NR¹R²"]; } } Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
References
- The Royal Society of Chemistry. (2013). Supporting Information Secondary Phosphine Oxides as Pre-Ligands for Nanoparticle Stabilization.
- Li, X. (2024).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- MDPI. (n.d.). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. MDPI.
- MDPI. (n.d.).
- National Institutes of Health. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC.
- National Institutes of Health. (n.d.).
- CDC. (2010). Sampling and analytical methods for phosphine — a review. CDC Stacks.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- PubMed. (2007).
- RSC Publishing. (2019).
- University of Windsor. (2021).
- Heraeus Precious Metals. (n.d.).
- IntechOpen. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Benchchem. (n.d.). Application Note: GC-MS Analysis for Monitoring the Synthesis of Ethyl 2-(1-hydroxycyclohexyl)
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Quora. (2020). What are the reaction conditions and catalysts for the synthesis of dicyclohexyl ether?.
- Macmillan Group. (n.d.).
- Sigma-Aldrich. (n.d.).
- University of Groningen. (n.d.).
- University of Liverpool. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines.
- DTIC. (1995).
- National Institutes of Health. (n.d.). Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. PMC.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- ResearchGate. (n.d.).
- Chemical Society Reviews (RSC Publishing). (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions.
- ResearchGate. (n.d.). Diastereoselective Palladium-Catalyzed α-Arylation of 4-Substituted Cyclohexyl Esters.
- YouTube. (2025).
- ResearchGate. (n.d.). Thermal behavior study of palladium(II) complexes containing the iminic ligand N,N′-bis(3,4-dimethoxybenzaldehyde) ethane-1,2-diamine.
- PubMed. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals.
- ResearchGate. (n.d.). Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions.
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Navigating the Fire: A Technical Support Center for Managing Pyrophoric Phosphine Ligands
Welcome to the Technical Support Center for the safe and effective management of pyrophoric phosphine ligands. This resource is designed for researchers, scientists, and drug development professionals who routinely handle these highly reactive but indispensable reagents. Our goal is to provide you with a comprehensive guide, blending established safety protocols with practical, field-tested insights to ensure both the integrity of your experiments and the safety of your laboratory personnel.
Section 1: Frequently Asked Questions (FAQs) - The Essentials of Safe Handling
This section addresses the most common queries regarding the day-to-day handling of pyrophoric phosphine ligands.
Q1: What makes a phosphine ligand "pyrophoric" and which are most common in the lab?
A: A pyrophoric substance is one that will ignite spontaneously in air at or below 54°C (130°F).[1] This hazardous property in phosphine ligands arises from their high reactivity with atmospheric oxygen. The energy of the lone pair on the phosphorus atom and the nature of the substituents (R groups) influence their pyrophoricity. Generally, phosphines with small, electron-donating alkyl groups (like trimethylphosphine or triethylphosphine) are more pyrophoric than those with bulkier or electron-withdrawing aryl groups. However, even finely divided powders of solid phosphines can be pyrophoric.[2] Common examples encountered in synthetic chemistry include tri-n-butylphosphine and tri-tert-butylphosphine.[2][3]
Q2: What is the absolute minimum Personal Protective Equipment (PPE) I should wear when handling any quantity of a pyrophoric phosphine ligand?
A: There is no room for compromise when it comes to PPE. The minimum required attire includes:
-
Eye Protection: Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards are mandatory.[4] For any procedure with a risk of explosion or significant splash, a face shield must be worn over the goggles.[1][4]
-
Hand Protection: Double gloving is a common and recommended practice. A combustible but dexterous glove, such as nitrile, should be worn underneath a more robust, chemical-resistant glove like neoprene.[1][5]
-
Body Protection: A flame-resistant lab coat (e.g., made from Nomex) is essential and should be fully buttoned.[2][6] Avoid synthetic clothing, which can melt and adhere to the skin in case of a fire.[5]
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[6]
Q3: Can I work with pyrophoric phosphine ligands on an open bench?
A: No. All manipulations of pyrophoric phosphine ligands must be conducted in a controlled environment to rigorously exclude air and moisture.[2] The preferred method is within a certified glovebox containing an inert atmosphere (e.g., argon or nitrogen).[7] If a glovebox is unavailable, work must be performed in a chemical fume hood using established air-sensitive techniques, such as a Schlenk line.[8]
Q4: How should I properly store my pyrophoric phosphine ligands?
A: Proper storage is critical to preventing accidents. Key principles include:
-
Inert Atmosphere: Pyrophoric chemicals must be stored under an atmosphere of inert gas.[1] For liquids, this is often the manufacturer's sealed container (e.g., Aldrich Sure/Seal™).[2][9] Solids should be kept in a desiccator or glovebox under an inert atmosphere.[9]
-
Segregation: Store pyrophorics away from heat sources, flames, oxidizers, and any source of water.[10] They should be segregated from other chemicals in the laboratory.[9]
-
Labeling: All containers must be clearly labeled with the chemical name and appropriate hazard warnings.[10]
-
Quantity: Only procure and store the smallest practical quantities needed for your experiments.[9]
Section 2: Troubleshooting Guide - When Things Don't Go as Planned
This section provides solutions to specific problems that may arise during the use of pyrophoric phosphine ligands.
Problem 1: My reaction is sluggish or failing. Could my phosphine ligand be the issue?
Troubleshooting Steps:
-
Confirm Ligand Integrity:
-
Visual Inspection: Has the solution of your liquid phosphine ligand changed color or developed a precipitate? This could indicate decomposition.
-
Headspace Check (Caution!): For bottled liquid reagents, a slight positive pressure of inert gas should be present. If the septum appears compromised or the bottle draws a vacuum, the ligand may be compromised.
-
31P NMR Spectroscopy: The most definitive method to check for degradation is to take a small, carefully quenched aliquot and analyze it by 31P NMR. The presence of a significant peak corresponding to the phosphine oxide (often a downfield-shifted singlet) confirms oxidation.
-
-
Review Your Handling Technique:
-
Glassware Dryness: Was all glassware rigorously dried and purged of air? Even trace moisture can react with and degrade phosphine ligands.[11] All glassware should be oven-dried and cooled under a stream of inert gas before use.[1]
-
Inert Gas Purity: Is your inert gas source of high purity? An oxygen-scrubbing purifier in your gas line is recommended.
-
Syringe/Cannula Technique: Are you using proper air-sensitive techniques for liquid transfers? Ensure syringes and cannulas are purged with inert gas before use.[1] For transfers over 20 mL, the cannula technique is recommended over a syringe.[1]
-
Problem 2: I've observed a small spark or puff of smoke when dispensing a liquid phosphine ligand.
Immediate Action & Causality:
This indicates a minor exposure of the pyrophoric material to air, likely at the tip of the needle or cannula.
-
Why it happens: This can occur if the needle tip is not fully inserted into the inert atmosphere of the receiving flask before the liquid is dispensed, or if there is a leak in the system.
-
What to do:
-
Do not panic. This is a small, localized event.
-
Ensure the needle tip is now in an inert environment.
-
Continue with your transfer, being extra vigilant.
-
After the transfer, rinse the needle or cannula immediately with a dry, inert solvent (like hexane or toluene) and quench the rinsings in a separate flask containing isopropanol. This prevents the needle from becoming clogged with oxidized material.
-
Problem 3: There is a clog in my needle/cannula during a transfer.
Troubleshooting Steps:
-
Do not attempt to force the liquid through. This can lead to a pressure buildup and cause the syringe to separate or the cannula to pop out, resulting in a spill.
-
Safely withdraw the needle/cannula from the reaction vessel and the reagent bottle.
-
Carefully point the clogged end into a flask containing a quenching agent like isopropanol.
-
Attempt to clear the clog by gently flushing with inert gas or a dry, unreactive solvent.
-
If the clog cannot be cleared, the needle/cannula must be properly quenched and disposed of as hazardous waste.
Section 3: Experimental Protocols - A Self-Validating System
Adherence to established protocols is the cornerstone of safety and experimental reproducibility.
Protocol: Quenching Excess Pyrophoric Phosphine Ligand
This protocol is designed for the safe neutralization of unspent pyrophoric phosphine ligands.
Rationale: The principle of this procedure is to slowly and controllably react the pyrophoric material with a series of increasingly reactive protic solvents, all while maintaining an inert atmosphere to prevent uncontrolled ignition. The use of an ice bath helps to dissipate the heat generated during the exothermic quenching process.
Materials:
-
Excess pyrophoric phosphine ligand in a Schlenk flask under an inert atmosphere.
-
Dry, unreactive solvent (e.g., toluene or THF).
-
Isopropanol (anhydrous).
-
Methanol (anhydrous).
-
Deionized water.
-
Large container for an ice/water bath.
-
Stir plate and magnetic stir bar.
Procedure:
-
Dilution: Dilute the pyrophoric phosphine ligand with an equal volume of a dry, unreactive solvent like toluene. This helps to moderate the reaction rate.
-
Inert Atmosphere: Ensure the flask is under a positive pressure of inert gas (e.g., nitrogen or argon) and vented through an oil bubbler to prevent air from entering the system.[12]
-
Cooling: Place the flask in an ice/water bath and begin stirring.
-
Initial Quench: Slowly add isopropanol dropwise via a syringe or dropping funnel. Isopropanol is a relatively weak protic solvent and will react controllably with the phosphine.[13]
-
Observation: Continue adding isopropanol until the visible signs of reaction (e.g., bubbling) subside.
-
Secondary Quench: Once the reaction with isopropanol is complete, slowly add methanol. Methanol is more reactive and will quench any remaining pyrophoric material.
-
Final Quench: After the reaction with methanol has ceased, very slowly add water dropwise to ensure complete neutralization.
-
Warm to Room Temperature: Allow the mixture to slowly warm to room temperature while continuing to stir.
-
Waste Disposal: The resulting solution can now be disposed of as hazardous waste.[1]
Diagram: Decision-Making Workflow for a Pyrophoric Spill
Caption: Workflow for responding to a pyrophoric phosphine ligand spill.
Section 4: Quantitative Data Summary
Understanding the properties of common phosphine ligands can aid in experimental design and risk assessment.
| Ligand Name | Common Abbreviation | Formula | Molecular Weight ( g/mol ) | Form | Key Hazard |
| Trimethylphosphine | PMe₃ | C₃H₉P | 76.08 | Liquid | Highly Pyrophoric |
| Triethylphosphine | PEt₃ | C₆H₁₅P | 118.16 | Liquid | Pyrophoric |
| Tri-n-butylphosphine | P(n-Bu)₃ | C₁₂H₂₇P | 202.32 | Liquid | Pyrophoric |
| Tri-tert-butylphosphine | P(t-Bu)₃ | C₁₂H₂₇P | 202.32 | Solid | Pyrophoric |
| Triphenylphosphine | PPh₃ | C₁₈H₁₅P | 262.29 | Solid | Irritant |
Data compiled from Sigma-Aldrich product information.[3]
References
- Safe Handling of Pyrophoric Materials. C3. (n.d.).
- The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Lab Manager. (2024, December 10).
- Pyrophoric Materials SOP. (n.d.).
- The Safe Use of Pyrophoric Reagents. Columbia University Research. (n.d.).
- Sarpong, R. (2016, November 22). Quenching of Pyrophoric Materials. The Sarpong Group.
- Pyrophoric Materials. Syracuse University Environmental Health & Safety Services. (2022, October 3).
- Pyrophoric Materials. Princeton University Environmental Health & Safety. (n.d.).
- Pyrophoric Handling Procedure. Carnegie Mellon University. (n.d.).
- Safe Use of Pyrophoric/Water Reactive Materials Introduction. Kent State University. (n.d.).
- Safe Handling of Pyrophoric Liquids. Oregon State University Environmental Health and Safety. (2009, October 30).
- Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry & Biochemistry. (2009, February).
- Phosphines. Chemistry LibreTexts. (2023, May 3).
- Phosphine Ligand Application Guide. Sigma-Aldrich. (n.d.).
- Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. National Institutes of Health, Office of Research Services, Division of Safety. (n.d.).
- Pyrophoric Reagents Handling in Research Labs. University of Texas at Austin Environmental Health and Safety. (n.d.).
- Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. Yale Environmental Health & Safety. (n.d.).
- Pyrophoric Chemicals Handling and Use. Weill Cornell Medicine Environmental Health and Safety. (n.d.).
- Handling Pyrophoric Reagents. Sigma-Aldrich. (n.d.).
- Phosphine Ligands. OpenOChem Learn. (n.d.).
- Preparation of phosphines through C–P bond formation. National Center for Biotechnology Information. (n.d.).
- Phosphine Ligands. (n.d.).
- Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.
- Henderson, K. (2015, January 7). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame.
- The Role of Phosphine Ligands in Modern Pharmaceutical Synthesis. (n.d.).
- Synthesis, purification, and characterization of tetraphosphine ligands. ResearchGate. (n.d.).
- Phosphine and Related Ligands. Chemistry LibreTexts. (2023, May 3).
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich. (n.d.).
- Using phosphine ligands with a biological role to modulate reactivity in novel platinum complexes. National Center for Biotechnology Information. (2018, February 21).
- Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. (2013, July 2).
- A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. (n.d.).
- Synthetic strategies towards phosphine ligands suitable for further assembly. ResearchGate. (n.d.).
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Impact of solvent choice on Dicyclohexyl(ethyl)phosphine catalyst activity
Technical Support Center: Dicyclohexyl(ethyl)phosphine Catalysis
Welcome to the technical support center for optimizing catalytic processes involving this compound and its metal complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical, yet often overlooked, role of solvent selection in catalyst activity, stability, and overall reaction success. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: My reaction is incredibly slow or has completely stalled. How could the solvent be the culprit?
A1: A sluggish reaction is one of the most common issues where the solvent plays a pivotal, multifaceted role. The solvent is not merely a medium for dissolution; it actively participates in the catalytic cycle.[1]
-
Polarity and Transition State Stabilization: Many key steps in catalysis, such as oxidative addition of polar substrates (e.g., aryl halides), proceed through polar, often charged, transition states.[2][3] A solvent with a higher dielectric constant can stabilize these transition states, thereby lowering the activation energy and accelerating the reaction rate.[4][5] Conversely, using a non-polar solvent like hexane for a reaction with a highly polar transition state can lead to a significant kinetic bottleneck.
-
Solubility of Components: The most fundamental role of the solvent is to dissolve all reactants, the catalyst, and any additives (like bases) to ensure a homogeneous reaction mixture. If your catalyst, substrate, or base is not fully soluble at the reaction temperature, the reaction will be limited by mass transport, appearing slow or stalled.
-
Coordinating vs. Non-Coordinating Nature: Solvents can act as ligands.[4] Coordinating solvents like THF, Dioxane, or DMF can sometimes stabilize reactive, coordinatively unsaturated catalytic intermediates, preventing their decomposition.[4] However, a strongly coordinating solvent can also compete with your substrate for a vacant site on the metal center, inhibiting catalysis.[1]
Q2: I'm observing significant catalyst decomposition, characterized by the formation of palladium black. How can solvent choice mitigate this?
A2: The formation of black precipitate, typically palladium(0) nanoparticles, is a visual indicator of catalyst deactivation and agglomeration.[6] This often happens when the active, soluble catalytic species is unstable and decomposes.
-
Stabilization of Active Species: The active catalyst, often a low-coordinate Pd(0) species, can be unstable, especially at elevated temperatures.[6] In a completely non-coordinating solvent (e.g., toluene, hexane), these species may have a shorter lifetime. Switching to a weakly coordinating solvent (e.g., THF, dioxane) can sometimes provide just enough stabilization to prevent agglomeration without significantly inhibiting the reaction.
-
Ligand Dissociation: High temperatures can promote the dissociation of the this compound ligand from the metal center.[6] If the solvent cannot stabilize the resulting "naked" metal species, decomposition is likely. In such cases, a solvent with a higher boiling point that allows for a lower reaction temperature might be beneficial.
-
Oxygen Sensitivity: Phosphine ligands, particularly electron-rich alkylphosphines like this compound, are susceptible to oxidation.[7] While not a direct function of the solvent's properties, failure to properly degas the solvent can lead to ligand oxidation, which in turn destabilizes the catalyst complex and leads to decomposition.[6]
Q3: How does solvent polarity specifically influence the key steps of a cross-coupling catalytic cycle?
A3: Solvent polarity, often quantified by the dielectric constant (ε), can have opposing effects on different steps of the catalytic cycle.
-
Oxidative Addition (OA): This is often the rate-limiting step.
-
For polar substrates like aryl halides, the OA can proceed via a polar, SN2-type or concerted mechanism.[8][9] Polar solvents stabilize the charge separation in the transition state, accelerating the reaction.[3][5][9] For example, the oxidative addition of an aryl bromide to a Ni(0) complex was shown to be faster in more polar media.[5]
-
For less polar substrates, the effect may be less pronounced or even inverted.
-
-
Transmetalation: The effect is highly substrate-dependent, but generally, solvents that can facilitate the dissociation of salts and stabilize ionic intermediates are beneficial.
-
Reductive Elimination (RE): This step typically involves the collapse of a neutral, more compact complex to form the product. The transition state is often less polar than the reactant complex. In this scenario, highly polar solvents might stabilize the pre-reductive elimination complex more than the transition state, potentially slowing down this final step.
Q4: I'm seeing poor selectivity in my reaction, with multiple side products. Can the solvent be tuned to improve this?
A4: Absolutely. Selectivity issues often arise from competing reaction pathways. A solvent can enhance selectivity by preferentially stabilizing the transition state of the desired pathway over an undesired one.[4] For instance, in a reaction with two potential sites for oxidative addition, a polar solvent will accelerate the reaction at the site that proceeds through a more polar transition state, thereby improving site-selectivity.[2][3] If you are experiencing issues like hydrodehalogenation or protodeboronation (in Suzuki couplings), solvent choice can be critical. Anhydrous, aprotic solvents often minimize these side reactions.[6]
Troubleshooting Guide: Solvent-Related Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during reactions catalyzed by this compound complexes.
Problem 1: Low or No Conversion
| Potential Cause | Explanation & Recommended Action |
| Poor Solubility | Diagnosis: Visually inspect the reaction mixture at the target temperature. Is everything dissolved? Are there solids settled at the bottom? Solution: Screen solvents where all components, especially the base and catalyst, are known to be soluble. Consider a solvent mixture if a single solvent is inadequate. |
| Catalyst Inhibition by a Coordinating Solvent | Diagnosis: The reaction starts but quickly plateaus. This may occur in strongly coordinating solvents like DMF, DMSO, or NMP.[4] Solution: Switch to a less coordinating solvent. A good screening set includes a non-polar aromatic (Toluene), an ether (Dioxane or THF), and a polar aprotic solvent (Acetonitrile). |
| Unfavorable Kinetics in Apolar Solvents | Diagnosis: The reaction is clean but extremely slow in non-polar solvents like hexane or toluene. Solution: The transition state is likely polar.[4] Increase the solvent polarity by switching to THF, Acetonitrile, or DMF. Even a small amount of a polar co-solvent can sometimes have a dramatic effect. |
| Protic Solvent Interference | Diagnosis: You are using a protic solvent (e.g., alcohols, water) and observing low yield or side reactions like protodeboronation.[10][11] Solution: Unless required for the mechanism (e.g., some Suzuki couplings benefit from water[11]), switch to an aprotic solvent. Ensure all reagents and glassware are rigorously dried. |
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
| Potential Cause | Explanation & Recommended Action |
| Instability of the Active Species | Diagnosis: Decomposition occurs rapidly upon heating in a non-coordinating solvent (e.g., Toluene). Solution: The active LnPd(0) species is likely unstable.[4] Use a weakly coordinating solvent like THF to provide temporary stabilization. Alternatively, try running the reaction at a lower temperature for a longer duration.[6] |
| High Ligand Lability | Diagnosis: Decomposition is observed at high temperatures, suggesting ligand dissociation is the primary deactivation pathway.[6] Solution: Increase the ligand-to-metal ratio slightly. If this doesn't work, a more coordinating solvent might reduce the driving force for ligand dissociation, but be mindful of potential rate reduction. |
Data Snapshot: Solvent Properties for Initial Screening
To aid in your selection, the table below summarizes key properties of common laboratory solvents.
| Solvent | Dielectric Constant (ε at 20°C) | Boiling Point (°C) | Coordinating Ability |
| n-Hexane | 1.9 | 69 | Non-coordinating |
| Toluene | 2.4 | 111 | Non-coordinating |
| 1,4-Dioxane | 2.2 | 101 | Weakly Coordinating |
| Tetrahydrofuran (THF) | 7.5 | 66 | Coordinating |
| Acetone | 20.7 | 56 | Polar Aprotic / Coordinating |
| Acetonitrile (MeCN) | 37.5 | 82 | Coordinating |
| Dimethylformamide (DMF) | 36.7 | 153 | Strongly Coordinating |
Data compiled from multiple sources, including[12].
Visualizing Solvent Effects
Diagrams can help conceptualize the abstract interactions between the solvent and the catalyst.
Caption: Fig 1. Solvent (S) can interact by displacing a ligand (L) or stabilizing polar transition states (‡).
Caption: Fig 2. A decision tree for troubleshooting low catalyst activity based on solvent properties.
Experimental Protocol: Parallel Solvent Screening
This protocol provides a robust method for efficiently screening multiple solvents to identify the optimal medium for your reaction.
Safety First: this compound is pyrophoric and can catch fire spontaneously if exposed to air.[13] It is also a skin and eye irritant.[13] All manipulations must be performed under a strict inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.
Materials:
-
Array of reaction vials (e.g., 2 mL or 4 mL) with stir bars and septa caps.
-
Metal-ligand pre-catalyst or metal precursor and this compound ligand.
-
Substrates, base, and any other reagents.
-
Anhydrous, degassed solvents for screening (e.g., Toluene, Dioxane, THF, Acetonitrile, DMF).
-
Internal standard (for GC or LCMS analysis).
-
Heating/stirring plate.
Procedure:
-
Preparation: Under an inert atmosphere, add the solid reagents (pre-catalyst, base, one of the coupling partners, internal standard) to each reaction vial. Ensure each vial receives an identical amount.
-
Solvent Addition: Add the designated anhydrous, degassed solvent to each vial (e.g., 1.0 mL). The array should now contain one vial for each solvent being tested.
-
Substrate Addition: Add the final coupling partner (often a liquid, added as a solution) via syringe to each vial to initiate the reaction.
-
Reaction: Place the sealed vials on a pre-heated stirring plate. Ensure consistent stirring and temperature across all vials.
-
Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each vial under inert conditions.
-
Quenching & Analysis: Quench each aliquot (e.g., with water or by filtering through a silica plug) and analyze by GC, LCMS, or NMR to determine conversion and yield.
-
Evaluation: Compare the results across all solvents. The best solvent is the one that provides the highest yield of the desired product with the fewest side products in the shortest amount of time.
References
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]
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Lehtinen, C., et al. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Frontiers in Chemistry. [Link]
-
Tuck, C. (2012). Solvent effects in palladium catalysed cross-coupling reactions. University of York. [Link]
-
Michalczyk, M. J., et al. (2025). Non-spectator behavior of a neutral phosphine ligand driven by a redox-active boron cluster. Chemical Science. [Link]
-
Intatrade Chemicals GmbH. (n.d.). This compound. Retrieved from [Link]
-
Alkorta, I., et al. (2018). Solvent and Substituent Effects on the Phosphine + CO2 Reaction. Inorganics. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Gensch, T., et al. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry. [Link]
-
Calgaro, M., et al. (2021). Influence of dielectric constant of protic solvents on the catalytic activity. ResearchGate. [Link]
-
Kalu, K. M., et al. (2022). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry. [Link]
-
Walden, D. M., et al. (2021). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Chemical Science. [Link]
-
D'Hollandere, T., et al. (2022). Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation. Catalysis Science & Technology. [Link]
-
Vantourout, J. C., et al. (2021). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]
-
LibreTexts Chemistry. (2022). Oxidative Addition of Polar Reagents. [Link]
-
Hayyan, M., et al. (2016). Use of deep eutectic solvents as catalyst: A mini-review. ResearchGate. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Lummis, P. A., et al. (2025). Electrostatic Work Causes Unexpected Reactivity in Ionic Photoredox Catalysts in Low Dielectric Constant Solvents. Journal of the American Chemical Society. [Link]
-
Pilgrim, B. S., & Ronson, T. K. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews. [Link]
-
Synthesis Workshop. (2024, March 15). Advanced Organic Chemistry: Oxidative Addition and Reductive Elimination [Video]. YouTube. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Pérez-Temprano, M. H., et al. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. ACS Catalysis. [Link]
-
Tasker, S. Z., et al. (2020). Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. Chemical Reviews. [Link]
-
Gurram, V., et al. (2018). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). ResearchGate. [Link]
-
Acevedo-Sánchez, M., et al. (2024). Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. Chemistry. [Link]
-
El-Sepelgy, O., & Langer, R. (2025). Catalytic Main‐Group Metal Complexes of Phosphine‐Based Pincer Ligands. Chemistry – A European Journal. [Link]
-
Vantourout, J. C., et al. (2021). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv. [Link]
-
Sharma, D., et al. (2025). Effect of Different Solvents on Biginelli Reaction Using Layered Double Hyroxide (LDH) As an Ecofriendly Catalyst. ResearchGate. [Link]
-
O'Reilly, M. E., et al. (2018). Disentangling Ligand Effects on Metathesis Catalyst Activity: Experimental and Computational Studies of Ruthenium-Aminophosphine Complexes. ACS Catalysis. [Link]
-
Wang, H. (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 5. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C14H27P | CID 17909966 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Base Selection in Dicyclohexyl(ethyl)phosphine Mediated Reactions
Welcome to the technical support center for optimizing reactions mediated by Dicyclohexyl(ethyl)phosphine (PCy₂Et). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the critical role of the base in these transformations. This compound is a robust, electron-rich, and sterically demanding monodentate phosphine ligand. Its electronic and steric properties are highly effective for promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination, particularly in palladium-catalyzed cross-coupling reactions.[1]
However, the success of these reactions is not solely dependent on the ligand and metal precursor. The choice of base is a crucial parameter that profoundly influences reaction efficiency, yield, selectivity, and substrate scope. This document provides a structured, in-depth guide in a question-and-answer format to help you navigate the complexities of base selection and troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a base in common cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination?
A1: The base plays a direct and indispensable role in the catalytic cycle, although its specific function varies with the reaction type.
-
In Suzuki-Miyaura Coupling: The primary role of the base is to activate the organoboron reagent (e.g., a boronic acid). Organoboron compounds are generally poor nucleophiles and do not readily transmetalate to the palladium center. The base reacts with the boronic acid to form a more nucleophilic boronate species.[2][3] This "ate" complex is significantly more reactive and facilitates the crucial transmetalation step, where the organic group is transferred from boron to palladium.[2][4]
-
In Buchwald-Hartwig Amination: The base is required to deprotonate the amine nucleophile (or a pre-catalyst) to generate the corresponding amide. This deprotonation is essential for the subsequent steps of the catalytic cycle that lead to the formation of the C-N bond.[5][6] Strong bases are often required to ensure a sufficient concentration of the deprotonated amine for the reaction to proceed efficiently.[5]
Q2: How does the pKa of a base influence its effectiveness in the reaction?
A2: The pKa of a base's conjugate acid is a quantitative measure of its strength and is one of the most important factors in base selection.[7][8]
-
Strong Bases (High pKa): Bases with high pKa values, such as sodium tert-butoxide (NaOtBu, pKa of conjugate acid ≈ 19) or lithium bis(trimethylsilyl)amide (LHMDS), are very effective at deprotonating weakly acidic substrates like many amines in Buchwald-Hartwig aminations.[5] They can accelerate slow reactions by increasing the concentration of the active nucleophile.
-
Weak Bases (Low pKa): Weaker bases, such as potassium carbonate (K₂CO₃, pKa of conjugate acid ≈ 10.3) or potassium phosphate (K₃PO₄, pKa of conjugate acid ≈ 12.3), are often used in Suzuki-Miyaura couplings.[2] They are also the preferred choice when substrates contain base-sensitive functional groups (e.g., esters, ketones, nitriles) that could be hydrolyzed or undergo side reactions in the presence of a strong base.[9]
Choosing a base that is just strong enough to perform its catalytic role but not so strong as to cause substrate or product degradation is key to a successful reaction.
Q3: Besides strength (pKa), what other properties of a base should I consider?
A3: Several other factors are critical for optimal performance:
-
Solubility: The solubility of the base in the reaction solvent can dramatically affect the reaction rate. Insoluble inorganic bases can lead to heterogeneous reaction mixtures where the rate is limited by the solid-liquid interface.[5] In such cases, vigorous stirring is essential. Sometimes, using a soluble organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a more soluble inorganic base like cesium carbonate (Cs₂CO₃) can be advantageous.[5][10]
-
Counter-ion: The nature of the cation (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can influence reaction rates and yields. For instance, cesium and potassium bases are often found to be more effective than their sodium counterparts in many cross-coupling reactions, which can be attributed to differences in solubility and Lewis acidity.
-
Steric Hindrance: The bulkiness of the base itself can be a factor, particularly in cases where it might interact with other sterically demanding components of the catalytic complex, such as the PCy₂Et ligand.
Troubleshooting Guide
Q4: My reaction is slow or has stalled. How can I determine if the base is the issue?
A4: A sluggish or incomplete reaction is a common problem where the base is a primary suspect. Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for low reaction conversion.
-
Evaluate Base Strength: If you are performing a Buchwald-Hartwig amination with a weakly acidic amine, a base like K₂CO₃ may be insufficient. Switching to a stronger base like NaOtBu or LHMDS could significantly accelerate the reaction.[5]
-
Check Solubility and Physical Form: An insoluble inorganic base that has clumped at the bottom of the flask will have very low surface area and reactivity. Ensure vigorous stirring. Grinding the base before use can also improve performance.[5] Alternatively, switching to a more soluble base may resolve the issue.
-
Verify Equivalents: Ensure you have added a sufficient excess of the base. Acidic impurities in your starting materials or solvent can consume the base, effectively reducing the amount available for the catalytic cycle.
Q5: My reaction is producing significant side products, such as phenol from an aryl halide. Can the choice of base help?
A5: Yes, side product formation is often linked to the base. The formation of phenols from aryl halides suggests that hydroxide ions are present and competing as nucleophiles. This can happen under a few scenarios:
-
Using Hydroxide Bases: Using bases like NaOH or KOH can directly introduce hydroxide as a competing nucleophile.
-
Water in the Reaction: If your base (e.g., K₃PO₄) is hydrated or if there is residual water in your solvent, it can lead to the formation of hydroxide ions and subsequent aryl halide hydrolysis. Using an anhydrous grade of base and thoroughly dried solvents is crucial.
-
Base-Promoted Degradation: Strong bases can sometimes promote undesired side reactions. If you suspect this, screening a panel of weaker bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is a good strategy to find one that minimizes side product formation while maintaining an acceptable reaction rate.[9]
Q6: My substrate contains a base-sensitive functional group (e.g., an ester) and is degrading. What is the best course of action?
A6: This is a classic challenge in cross-coupling chemistry. The key is to use a base that is strong enough to facilitate the desired reaction but too weak to significantly affect the sensitive functional group.
-
Switch to Weaker Inorganic Bases: Move down the pKa ladder. If you are using NaOtBu, try switching to K₃PO₄ or Cs₂CO₃. If those are still too harsh, K₂CO₃ or even potassium fluoride (KF) can be effective, particularly in Suzuki couplings.[2][3][9]
-
Lower the Reaction Temperature: Reducing the temperature can often slow down the rate of the undesired degradation pathway more than the desired catalytic reaction, improving the overall yield.
-
Consider a Biphasic System: Sometimes, running the reaction in a solvent system like toluene/water with a base like K₃PO₄ can protect sensitive functionalities, as the concentration of the base in the organic phase is moderated.
Data & Protocols
Table 1: Common Bases for PCy₂Et-Mediated Cross-Coupling Reactions
| Base | Abbreviation | pKa (Conjugate Acid in DMSO) | Common Applications & Notes |
| Sodium tert-butoxide | NaOtBu | ~32 | Strong Base: Excellent for Buchwald-Hartwig aminations, especially with challenging amines. Can be too harsh for sensitive substrates.[5] |
| Lithium bis(trimethylsilyl)amide | LHMDS | ~30 | Strong, Non-Nucleophilic Base: Good alternative to alkoxides. Often used when NaOtBu causes side reactions. |
| Potassium Phosphate, tribasic | K₃PO₄ | ~26 | Versatile Weaker Base: Widely used in both Suzuki and Buchwald-Hartwig reactions. Good balance of reactivity and mildness.[2][5] |
| Cesium Carbonate | Cs₂CO₃ | ~21 | Mild Base: High solubility in many organic solvents compared to other carbonates. Often provides superior results due to solubility and the effect of the Cs⁺ ion.[5] |
| Potassium Carbonate | K₂CO₃ | ~19 | Mild & Inexpensive Base: A standard choice for Suzuki couplings and suitable for many substrates with base-sensitive groups.[2] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | ~24 | Soluble Organic Base: Useful for creating homogeneous reaction conditions, which can be beneficial for kinetics and reproducibility.[10] |
Note: pKa values are approximate and can vary significantly depending on the solvent.[7][11]
Experimental Protocol: Screening Bases for a Suzuki-Miyaura Coupling
This protocol provides a general workflow for optimizing the base for the coupling of an aryl bromide with a boronic acid using a Pd/PCy₂Et catalytic system.
1. Reaction Setup:
- To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), boronic acid (1.2 mmol, 1.2 equiv), and the selected base (2.0 mmol, 2.0 equiv).
- Note: Set up parallel reactions for each base you wish to screen (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).
2. Catalyst Addition:
- In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and this compound (PCy₂Et, 0.04 mmol, 4 mol%) in the chosen reaction solvent (e.g., Toluene or Dioxane, degassed).
- Rationale: Using a 4:1 ligand-to-metal ratio is a common starting point for monodentate phosphine ligands to prevent catalyst deactivation.[9]
3. Inert Atmosphere:
- Seal the reaction vials with septa.
- Evacuate and backfill each vial with an inert gas (Nitrogen or Argon) three times to ensure all oxygen is removed.[9] Oxygen can lead to catalyst deactivation and unwanted side reactions like homocoupling.
4. Reaction Execution:
- Using a syringe, add the desired volume of degassed solvent (to achieve a concentration of ~0.1 M) to each reaction vial.
- Add the catalyst stock solution to each vial.
- Place the vials in a preheated aluminum block at the desired temperature (e.g., 80-100 °C) and stir vigorously.
5. Monitoring and Analysis:
- Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 16h) and analyzing by TLC, GC, or LC-MS.
- Compare the conversion and yield for each base to identify the optimal conditions for your specific substrate combination.
Visualizing the Role of the Base
The following diagram illustrates the critical activation step in the Suzuki-Miyaura catalytic cycle, where the base transforms the boronic acid into the reactive boronate species, enabling transmetalation.
Caption: Role of the base in activating the boronic acid for transmetalation.
References
-
Bordwell pKa Table. Organic Chemistry Data. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). [Link]
-
pKa Values of Common Bases. N.D. [Link]
-
Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock allyl alcohols. National Institutes of Health (NIH). [Link]
-
Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. ResearchGate. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? S-Tech. [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool. [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications. [Link]
-
Table of Acids with Ka and pKa Values. CLAS. [Link]
-
Preparation of phosphines through C–P bond formation. Beilstein Journals. [Link]
-
The Suzuki Reaction. Harvard University. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
-
The pKa Table Is Your Friend. Master Organic Chemistry. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
-
Phosphorus-Based Catalysis. eScholarship.org. [Link]
-
pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Chemistry LibreTexts. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. uwindsor.ca [uwindsor.ca]
Identifying and minimizing side reactions with Dicyclohexyl(ethyl)phosphine
Welcome to the technical support center for Dicyclohexyl(ethyl)phosphine (PCy₂Et). This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful ligand in their synthetic endeavors. As a bulky, electron-rich trialkylphosphine, PCy₂Et is highly effective for a range of palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig aminations and Suzuki-Miyaura couplings.[1] Its steric and electronic properties are engineered to promote efficient oxidative addition and reductive elimination, key steps in many catalytic cycles.[2][3]
However, the very reactivity that makes this ligand so valuable can also open pathways to unwanted side reactions. This guide provides in-depth, field-proven insights in a question-and-answer format to help you identify, minimize, and troubleshoot these issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or has completely stalled. What is the most common culprit when using this compound?
A1: The most frequent cause of catalyst deactivation with electron-rich trialkylphosphines like PCy₂Et is oxidation . These phosphines are highly sensitive to air, and even trace amounts of oxygen can rapidly and irreversibly convert the phosphine (P(III)) to the corresponding phosphine oxide (P(V)).[1][4]
-
Causality: The phosphorus lone pair in PCy₂Et, which is essential for coordinating to the palladium center, is readily attacked by oxygen. The resulting this compound oxide does not possess the necessary electronic properties to act as a ligand for the palladium catalyst.[5] This effectively removes the active ligand from the reaction, halting the catalytic cycle and killing the reaction. This compound is classified as pyrophoric, meaning it can catch fire spontaneously if exposed to air.[6]
-
Immediate Action: If you suspect oxidation, the reaction is likely unsalvageable. The focus should be on prevention in subsequent attempts. See Q2 for a detailed preventative protocol.
Q2: How can I rigorously prevent the oxidation of this compound during my experiment?
A2: Preventing oxidation requires meticulous adherence to inert atmosphere techniques. Commercial PCy₂Et is often supplied as a solution or as an air-stable phosphonium salt (e.g., a borane adduct) that can be handled in the air for weighing purposes.[1] If you are using the neat phosphine, all manipulations must be performed in a glovebox.
For the reaction setup itself, a comprehensive inerting protocol is non-negotiable.
Protocol 1: Rigorous Inert Atmosphere Reaction Setup
-
Glassware Preparation: All glassware (reaction flask, condenser, syringes, needles) must be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum to remove adsorbed water and oxygen. Allow to cool to room temperature under a stream of high-purity inert gas (Argon or Nitrogen).
-
Solvent Degassing: Solvents must be thoroughly deoxygenated. The freeze-pump-thaw method (three cycles) is the gold standard. For less sensitive reactions, sparging the solvent with inert gas for 30-60 minutes may be sufficient. Use of a solvent purification system (SPS) is highly recommended.[7]
-
Reagent Handling:
-
Add the palladium source and any solid reagents to the reaction flask.
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum and backfill with inert gas. Repeat this "vac-fill" cycle at least three times to ensure the removal of all atmospheric gases from the headspace and solids.
-
-
Ligand & Reagent Addition:
-
Add the degassed solvent via a cannula or gas-tight syringe.
-
Add liquid reagents, including the PCy₂Et solution, via a gas-tight syringe. Ensure you use a positive pressure of inert gas in the flask to prevent air from entering as you add reagents.
-
-
Reaction Maintenance: Maintain a positive pressure of inert gas throughout the reaction, typically by using a gas bubbler or a balloon filled with inert gas.
Q3: I am observing a significant amount of hydrodehalogenated arene (Ar-H instead of my desired Ar-Nu product). What is causing this, and how can I minimize it?
A3: The formation of a hydrodehalogenated arene byproduct points to two likely side reactions: β-hydride elimination or a competing reduction pathway.
-
Causality (β-Hydride Elimination): This is a common decomposition pathway for organometallic intermediates, particularly when one of the coupling partners has a hydrogen atom on a carbon atom beta to the metal center.[8][9] While bulky ligands like PCy₂Et are specifically designed to sterically accelerate reductive elimination and thus outcompete β-hydride elimination, this side reaction can still occur, especially at elevated temperatures.[2][3] The process consumes the active catalyst and starting material, reducing the overall yield.
-
Troubleshooting Strategies:
-
Lower the Reaction Temperature: β-hydride elimination has a higher activation energy than reductive elimination. Running the reaction at the lowest possible temperature that still affords a reasonable rate can dramatically favor the desired product.
-
Adjust the Base: The choice of base can influence the rate of different steps in the catalytic cycle. For Buchwald-Hartwig aminations, switching from a strong, soluble base like LHMDS to a weaker, heterogeneous base like K₃PO₄ or K₂CO₃ can sometimes suppress this side reaction.[10]
-
Optimize Ligand:Palladium Ratio: A higher ligand-to-metal ratio can sometimes stabilize the catalytic species and disfavor the coordinatively unsaturated intermediate required for β-hydride elimination.[11] Experiment with L:Pd ratios from 1.1:1 to 2:1.
-
Troubleshooting Flowchart: Diagnosing Hydrodehalogenation
Caption: Decision tree for addressing Ar-H side product formation.
Advanced Troubleshooting Guide
Scenario 1: Inconsistent Results & Evidence of Ligand Degradation
-
Problem: You observe diminishing yields upon reaction scale-up, or ³¹P NMR analysis of the crude reaction mixture shows multiple unidentified phosphorus signals in addition to the expected phosphine and phosphine oxide.
-
Potential Root Cause: P-C Bond Cleavage . At elevated temperatures or under harsh basic conditions, the bonds between phosphorus and its alkyl substituents (cyclohexyl or ethyl) can cleave.[12][13] This process, often mediated by the transition metal center, leads to the formation of catalytically inactive or poorly active species and destroys the ligand.[13]
-
Mechanistic Insight: The metal can insert into a P-C bond via oxidative addition, leading to a cascade of events that fragments the original ligand.[12] This is a known catalyst deactivation pathway that can be difficult to diagnose without specialized analysis.
Solutions & Mitigation Strategies
| Parameter | Recommendation to Minimize P-C Cleavage | Rationale |
| Temperature | Operate at the lowest effective temperature. Screen reactions from 60 °C to 100 °C. | P-C bond activation is often thermally driven. Lowering the thermal energy of the system can prevent this unwanted activation. |
| Base | Use the mildest base compatible with the reaction (e.g., K₃PO₄, Cs₂CO₃ over t-BuONa). | Highly aggressive bases can promote ligand degradation pathways. Weaker, inorganic bases are generally less destructive.[10] |
| Reaction Time | Monitor the reaction by GC/LC-MS and stop it upon completion. Avoid prolonged heating. | Extended exposure to catalytic conditions, especially at high temperatures, increases the probability of ligand degradation. |
| Ligand Choice | If degradation persists, consider a more robust ligand from the Buchwald or Hartwig families. | Ligands like SPhos or XPhos have biaryl backbones designed for high thermal stability.[14] |
Scenario 2: Optimizing the Catalytic System for a New Substrate
-
Problem: You are developing a new cross-coupling reaction and are unsure of the optimal conditions, particularly the Ligand-to-Palladium (L:Pd) ratio.
-
Potential Root Cause: An incorrect L:Pd ratio can lead to the formation of various palladium species, not all of which are catalytically active. While a 1:1 or 2:1 ratio is a common starting point, the optimal ratio is substrate-dependent. The active catalyst is often a monoligated Pd(0)L species, which is in equilibrium with other forms.[2]
-
Solution: Perform a small-scale screen to determine the optimal L:Pd ratio for your specific transformation.
Protocol 2: Small-Scale Reaction Screen for L:Pd Ratio Optimization
-
Setup: In a glovebox, prepare 5-10 small reaction vials (e.g., 2 mL HPLC vials with stir bars).
-
Stock Solutions: Prepare stock solutions of your aryl halide, coupling partner, base, and palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in degassed solvent. Also prepare a stock solution of PCy₂Et.
-
Matrix Setup: Dispense the stock solutions of starting materials, base, and palladium into each vial. Then, add varying amounts of the PCy₂Et stock solution to achieve a range of L:Pd ratios (e.g., 0.8:1, 1:1, 1.2:1, 1.5:1, 2:1).
-
Execution: Seal the vials, remove them from the glovebox, and place them in a temperature-controlled heating block.
-
Analysis: After a set time (e.g., 4, 8, or 16 hours), quench the reactions, and analyze the conversion/yield in each vial by LC-MS or GC. This will provide a clear picture of the optimal ratio for your system.
Visualizing Reaction & Degradation Pathways
Primary Catalytic Cycle vs. Side Reactions
Sources
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. This compound | C14H27P | CID 17909966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification Strategies for Products from Reactions Utilizing Dicyclohexyl(ethyl)phosphine
Welcome to the technical support center for purification strategies related to reactions involving dicyclohexyl(ethyl)phosphine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common purification challenges. As a bulky and electron-rich phosphine ligand, this compound is a powerful tool in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. However, its use often leads to the formation of this compound oxide as a byproduct, which can complicate product isolation. This guide offers a range of field-proven strategies to effectively remove this and other related impurities.
Understanding the Challenge: The Nature of this compound and Its Oxide
This compound is favored for its ability to promote challenging cross-coupling reactions due to its steric bulk and strong electron-donating properties.[1] However, like most phosphines, it is susceptible to oxidation, forming the corresponding phosphine oxide. This oxidation can occur during the reaction itself or upon exposure to air during workup.[2][3]
The key to successful purification lies in exploiting the significant difference in polarity between the desired product, the unreacted phosphine, and the phosphine oxide byproduct. This compound is a relatively nonpolar molecule, while its oxide is considerably more polar due to the presence of the P=O bond.[4] This polarity difference is the foundation of the purification strategies discussed below.
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | General Polarity |
| This compound | C14H27P | 226.34[5] | Low |
| This compound oxide | C14H27PO | ~242.34 | High |
| Dicyclohexylphosphine oxide | C12H23OP | 214.28[6] | High |
Purification Strategies: A Multi-faceted Approach
The choice of purification strategy will depend on the specific properties of your desired product, particularly its polarity and solubility. Below are several effective methods for removing this compound oxide.
Strategy 1: Selective Precipitation with Non-Polar Solvents
This is often the most straightforward and scalable method, particularly for products with moderate to high polarity. The principle is based on the low solubility of the polar phosphine oxide in non-polar solvents.
Causality: The highly polar P=O bond in this compound oxide leads to strong dipole-dipole interactions, making it less soluble in non-polar solvents like hexanes or diethyl ether, where dispersion forces are dominant.[7][8] In contrast, many organic products, especially those resulting from cross-coupling reactions, will have sufficient non-polar character to remain in solution.
Step-by-Step Protocol:
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Residue Dissolution: Dissolve the crude residue in a minimal amount of a moderately polar solvent in which your product is soluble (e.g., dichloromethane, ethyl acetate, or toluene).
-
Precipitation: Slowly add a non-polar "anti-solvent" such as hexanes, pentane, or diethyl ether with vigorous stirring.[8][9]
-
Cooling: To maximize precipitation, cool the mixture in an ice bath or refrigerator for a period of time (e.g., 30 minutes to several hours).
-
Filtration: Collect the precipitated this compound oxide by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent.
-
Product Isolation: The filtrate, now enriched with your product, can be concentrated under reduced pressure.
Troubleshooting this Protocol is addressed in the FAQ section below.
Strategy 2: Silica Gel Chromatography
For less polar products or when precipitation is not effective, silica gel chromatography is a reliable option. This can be performed as a full column or a more rapid silica "plug."
Causality: The polar phosphine oxide will have a strong affinity for the polar stationary phase (silica gel) and will be retained, while a less polar product will elute more quickly with a non-polar mobile phase.[9]
Step-by-Step Protocol for a Silica Plug:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Plug Preparation: Place a cotton or glass wool plug at the bottom of a sintered glass funnel or a disposable syringe barrel. Add a layer of sand, followed by a short column of silica gel (typically 5-10 cm).
-
Loading: Carefully load the dissolved crude product onto the top of the silica plug.
-
Elution: Elute the product with a non-polar solvent or a solvent mixture with low polarity (e.g., hexanes/ethyl acetate 9:1). The more polar phosphine oxide will remain at the top of the silica plug.
-
Collection: Collect the fractions containing your product and concentrate under reduced pressure.
Diagram 1: Workflow for Purification via Silica Plug
Caption: Workflow for removing phosphine oxide using a silica plug.
Strategy 3: Complexation and Precipitation with Metal Salts
This advanced technique is particularly useful when other methods fail or are inefficient. It relies on the Lewis basicity of the phosphine oxide oxygen to form an insoluble complex with a metal salt.
Causality: The oxygen atom of the P=O group in this compound oxide can act as a Lewis base and coordinate with Lewis acidic metal salts such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[7] The resulting complex often has low solubility in common organic solvents and precipitates out of the solution.
Step-by-Step Protocol:
-
Solvent Exchange: If the reaction was performed in a solvent that interferes with complexation (e.g., highly polar or coordinating solvents), it may be necessary to first remove it and redissolve the crude mixture in a suitable solvent like toluene or ethyl acetate.
-
Addition of Metal Salt: Add a solution of the metal salt (e.g., a saturated solution of ZnCl₂ in a compatible solvent) to the crude reaction mixture. The optimal stoichiometry should be determined empirically but a 1:1 to 2:1 molar ratio of metal salt to phosphine oxide is a good starting point.
-
Precipitation: Stir the mixture at room temperature or with gentle heating to facilitate complex formation and precipitation.
-
Filtration: Filter the mixture to remove the insoluble metal-phosphine oxide complex.
-
Work-up and Isolation: The filtrate can then be subjected to a standard aqueous work-up to remove any remaining metal salts, followed by drying and concentration to yield the purified product.
Troubleshooting and FAQs
Q1: I've tried precipitating the phosphine oxide with hexanes, but my product is also crashing out. What should I do?
A1: This indicates that your product has limited solubility in the chosen solvent system.
-
Try a different anti-solvent: Diethyl ether is slightly more polar than hexanes and may keep your product in solution while still precipitating the phosphine oxide.
-
Adjust the solvent ratio: Use a higher proportion of the more polar solvent in your mixture.
-
Control the temperature: Add the anti-solvent at room temperature and then cool the mixture slowly. Rapid cooling can cause co-precipitation.
Q2: The phosphine oxide is not precipitating out upon addition of a non-polar solvent. Why is this happening?
A2: There are a few possibilities:
-
Your product is very non-polar: If your product is highly non-polar, it may be acting as a "solvent" for the phosphine oxide, keeping it in solution. In this case, chromatography is likely a better option.
-
Insufficient anti-solvent: You may not have added enough of the non-polar solvent to induce precipitation.
-
Concentration issues: The solution may be too dilute. Try concentrating the solution before adding the anti-solvent.
Q3: During column chromatography, the phosphine oxide is co-eluting with my product. How can I improve the separation?
A3:
-
Decrease the polarity of the mobile phase: Use a higher ratio of non-polar to polar solvent (e.g., increase the amount of hexanes relative to ethyl acetate).
-
Use a different solvent system: Sometimes, switching to a different solvent system (e.g., dichloromethane/hexanes) can alter the selectivity and improve separation.
-
Consider a different stationary phase: If your product is very sensitive, a less acidic stationary phase like neutral alumina might be an option.
Q4: I'm concerned about the air-sensitivity of this compound. How can I minimize oxidation during my reaction and workup?
A4: this compound is indeed air-sensitive and can be pyrophoric.[5]
-
Inert atmosphere: Always handle the phosphine ligand under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[4]
-
Degassed solvents: Use properly degassed solvents for your reaction.
-
Workup considerations: If possible, perform the initial stages of the workup under an inert atmosphere until the phosphine has been removed or oxidized.
Diagram 2: Decision Tree for Purification Strategy Selection
Caption: A decision-making guide for choosing the appropriate purification method.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
-
Dembinski, R. (2004). Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Quest for Chromatography-Free Separation. European Journal of Organic Chemistry, 2004(13), 2763–2772. [Link]
-
"Workup: Triphenylphosphine Oxide." University of Rochester. Accessed January 23, 2026. [Link]
-
PubChem. "this compound." National Center for Biotechnology Information. Accessed January 23, 2026. [Link]
-
Gelest, Inc. "Dicyclohexylphosphine Safety Data Sheet." Accessed January 23, 2026. [Link]
-
Byrne, P. A., & Gilheany, D. G. (2012). A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions. Organic & Biomolecular Chemistry, 10(18), 3531–3537. [Link]
-
Hergueta, A. R. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development, 26(7), 2195–2200. [Link]
-
"Phosphines." Chemistry LibreTexts. Accessed January 23, 2026. [Link]
-
"Phosphine oxides." Wikipedia. Accessed January 23, 2026. [Link]
-
Gelest, Inc. "DICYCLOHEXYLPHOSPHINE." Accessed January 23, 2026. [Link]
-
Fu, G. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Alkyl Electrophiles. Accounts of Chemical Research, 41(11), 1555–1564. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 3. gelest.com [gelest.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C14H27P | CID 17909966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dicyclohexylphosphine oxide synthesis - chemicalbook [chemicalbook.com]
- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Optimizing Catalyst Turnover Number with Dicyclohexyl(ethyl)phosphine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for improving the turnover number (TON) of catalytic reactions utilizing Dicyclohexyl(ethyl)phosphine as a ligand. This compound is a member of the bulky, electron-rich phosphine ligand class, prized for its ability to enhance the activity of metal catalysts, particularly palladium, in a variety of cross-coupling reactions.[1][2][3] Maximizing the TON is critical for developing efficient, cost-effective, and scalable synthetic processes. This document is structured to provide both foundational knowledge and actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound and how do they influence catalytic activity?
This compound is a monodentate phosphine ligand characterized by its significant steric bulk and strong electron-donating nature.
-
Steric Bulk: The two cyclohexyl groups create a large steric footprint around the metal center. This bulkiness promotes the reductive elimination step in many catalytic cycles (e.g., Suzuki, Buchwald-Hartwig couplings), which is often the product-forming and catalyst-regenerating step.[2] A faster reductive elimination contributes to a higher turnover frequency and, consequently, a higher TON.
-
Electron-Richness: The alkyl groups (cyclohexyl and ethyl) are strong sigma-donors, increasing the electron density on the phosphorus atom and, subsequently, the metal center to which it coordinates.[4] This enhanced electron density facilitates the oxidative addition of substrates, particularly less reactive ones like aryl chlorides, which is often the rate-limiting step of the catalytic cycle.[2]
By accelerating both the initial activation (oxidative addition) and final product release (reductive elimination), this compound helps to create a more efficient and stable catalytic system capable of achieving high turnover numbers.
Q2: What is a typical starting point for the Palladium:this compound ratio?
For many palladium-catalyzed cross-coupling reactions, a slightly positive excess of the phosphine ligand is recommended. A good starting point is a Pd:Ligand ratio between 1:1.1 and 1:1.5 .
-
Causality: The active catalytic species is often a monoligated Pd(0) complex, Pd(0)L.[5] Using a slight excess of the ligand helps to stabilize the palladium center and prevent the formation of palladium black (inactive, bulk palladium metal), which is a common catalyst decomposition pathway. However, a large excess of ligand (e.g., >2 equivalents) can lead to the formation of catalytically less active or inactive bis-ligated species, Pd(0)L2, which can inhibit the reaction and lower the TON.[6]
Q3: How does temperature impact the Turnover Number (TON)?
The relationship is complex. Initially, increasing the temperature generally increases the reaction rate, which can lead to a higher TON within a given timeframe. However, excessively high temperatures can accelerate catalyst decomposition pathways, leading to premature catalyst death and a lower final TON.[7] The optimal temperature is a balance between reaction rate and catalyst stability. If a reaction stalls, it might be a sign of catalyst decomposition, and running the reaction at a slightly lower temperature for a longer period could result in a higher overall TON.
Q4: My reaction has stalled and I see black precipitate. What has happened and can it be fixed?
The formation of a black precipitate is almost always indicative of the formation of palladium black, an inactive, agglomerated form of palladium metal. This signifies catalyst decomposition. At this point, the catalytic cycle has largely ceased, and adding more reagents will not restart the reaction. The primary cause is the instability of the Pd(0)L species. This can be triggered by:
-
An insufficient ligand-to-metal ratio.
-
The presence of oxygen or moisture in the reaction.
-
Excessively high temperatures.
-
Substrates with functional groups that can poison the catalyst.
Unfortunately, once significant palladium black has formed, the reaction is typically unrecoverable. The focus should shift to preventing its formation in the next attempt by addressing the potential causes listed above.
Troubleshooting Guide for Low Turnover Number (TON)
A low TON indicates that each catalyst molecule is performing a limited number of productive cycles before becoming inactive. This troubleshooting guide, presented as a logical workflow, will help you diagnose and resolve the underlying issues.
Sources
- 1. trans-Dichloridobis[dicyclohexyl(phenyl)phosphane-κP]palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and catalytic properties of palladium( ii ) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00961D [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Catalyst Deactivation with Bulky Phosphine Ligands
From the desk of a Senior Application Scientist:
Welcome to the technical support center for catalyst systems employing bulky phosphine ligands. In the realm of cross-coupling and related transition-metal-catalyzed reactions, catalyst deactivation is a common yet complex challenge that can significantly impact reaction efficiency, yield, and reproducibility. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. My goal is to move beyond simple procedural lists and offer insights into the underlying chemical principles, empowering you to diagnose and solve issues effectively in your own laboratories.
Phosphine ligands are pivotal in homogeneous catalysis, serving to stabilize and activate the metal center while fine-tuning selectivity.[1] The strategic use of bulky, electron-rich phosphine ligands, such as the Buchwald and Hartwig types, has revolutionized cross-coupling chemistry by enhancing catalyst performance and stability.[1][2] However, even with these advanced ligands, catalyst systems can fail. This guide will help you understand why and what to do about it.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations that may indicate catalyst deactivation and provides a systematic approach to troubleshooting.
Issue 1: Reaction Stalls or Fails to Reach Completion
Observation: Your reaction starts, as evidenced by initial product formation, but then slows down or stops completely before all the limiting reagent is consumed. You may or may not observe the formation of palladium black.
Potential Causes & Diagnostic Steps:
-
Catalyst Agglomeration/Precipitation: The active L-Pd(0) species, if not properly stabilized, can aggregate into inactive palladium nanoparticles or bulk palladium black.[3] This is often a sign that the ligand is not effectively protecting the metal center throughout the catalytic cycle.
-
Causality: Bulky phosphine ligands are designed to create a sterically hindered environment around the metal, preventing this aggregation.[4][5] If the reaction conditions (temperature, solvent, concentration) are too harsh, or if the ligand is not bulky enough for the specific transformation, dissociation can occur, leaving "naked" Pd(0) to agglomerate.[3]
-
-
Ligand Oxidation or Degradation: Many bulky phosphine ligands, particularly electron-rich alkylphosphines, are sensitive to air and can be oxidized to the corresponding phosphine oxide.[4][6] This oxidized form can no longer coordinate to the metal, leading to catalyst deactivation.
-
Incomplete Pre-catalyst Activation: If you are using a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to lower concentrations of the active catalyst.[6]
-
Causality: The reduction of Pd(II) to Pd(0) can be complex and is often accomplished by the phosphine ligand itself, an amine, or another reagent in the mixture. If this process is slow or incomplete, the catalytic cycle cannot begin efficiently.[6]
-
Solutions & Experimental Protocols:
-
Protocol 1: Rigorous Inert Atmosphere Technique
-
Degassing Solvents: Before use, thoroughly degas all reaction solvents. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging with an inert gas (argon or nitrogen) for 30-60 minutes can be sufficient.
-
Vessel Purging: Assemble your reaction glassware and purge it with an inert gas. The most reliable method is to evacuate the vessel on a vacuum manifold and backfill with argon or nitrogen, repeating this cycle three times.[7]
-
Reagent Handling: Add all solid reagents under a positive pressure of inert gas. Liquid reagents should be handled with syringes that have been purged with inert gas.
-
-
Protocol 2: Optimizing Ligand-to-Metal Ratio
-
For many cross-coupling reactions, especially those involving amines, adding a slight excess of the phosphine ligand relative to the palladium source can improve catalyst stability by preventing deactivation.[7]
-
Starting Point: Begin with a Ligand:Pd ratio of 1.1:1 to 1.5:1.
-
Rationale: The excess ligand helps to ensure that the palladium center remains coordinated and stabilized, preventing the formation of inactive species.
-
-
Protocol 3: Screening Ligands
-
If a reaction continues to fail, the chosen ligand may not be optimal. The steric and electronic properties of phosphine ligands vary significantly.
-
Action: Screen a panel of bulky phosphine ligands with different properties. For example, if you suspect oxidative addition is the slow step, try a more electron-rich ligand. If reductive elimination is problematic, a bulkier ligand might be beneficial.
-
Issue 2: Formation of Unwanted Side Products (e.g., Homocoupling, Reduction)
Observation: Besides your desired product, you observe significant amounts of homocoupled starting materials (e.g., biaryl from aryl halide) or products resulting from the reduction of your starting material (e.g., arene from aryl halide).
Potential Causes & Diagnostic Steps:
-
Homocoupling: This side reaction is often promoted by the presence of oxygen.[7] It can also occur if the transmetalation step is slow relative to other pathways.
-
Reduction (Hydrodehalogenation): This occurs when the aryl halide is converted to an arene. It can be caused by β-hydride elimination from certain organometallic intermediates or by protonolysis of a key intermediate, which can be promoted by adventitious water.[8]
Solutions & Experimental Protocols:
-
Control Oxygen: Implement the rigorous inert atmosphere techniques described in Protocol 1 . This is the most critical step to minimize homocoupling.[7]
-
Reagent Purity: Ensure all reagents are pure and dry. Impurities in starting materials can sometimes act as catalyst poisons or promote side reactions.[7][9] Amines, in particular, should be purified before use if they are suspect.[7]
-
Base Selection: The choice of base can be critical. For substrates with functional groups that are sensitive to hydrolysis, consider using a weaker, non-hydroxide base like K₃PO₄ or Cs₂CO₃.[7]
-
Water Management: While anhydrous conditions are generally recommended, some Suzuki couplings with K₃PO₄ can benefit from the addition of a small amount of water. However, excess water can promote protodeboronation of the boronic acid starting material, another deactivation pathway.[8] This is a parameter that may require careful optimization.
Issue 3: Inconsistent Results or Poor Reproducibility
Observation: A reaction that previously worked well now gives poor yields or fails completely under what you believe are identical conditions.
Potential Causes & Diagnostic Steps:
-
Reagent Quality: The purity and integrity of reagents can change over time.
-
Phosphine Ligands: Many bulky phosphines are solids that appear stable, but they can slowly oxidize on the surface.[4]
-
Solvents: Anhydrous solvents can absorb moisture if not stored properly. Ethereal solvents like THF can form peroxides.[3]
-
Palladium Source: The quality of the palladium precursor can vary between batches.
-
-
Subtle Changes in Procedure: Small, seemingly insignificant changes in reaction setup can have a large impact.
-
Stirring Rate: In biphasic reactions, poor mixing can limit the reaction rate.[7]
-
Heating Method: Uneven heating from an oil bath can create hot spots that lead to catalyst decomposition.
-
Solutions & Experimental Protocols:
-
Reagent Qualification:
-
Action: If you suspect a reagent issue, obtain a fresh bottle or repurify the existing stock. For example, amines can be filtered through a plug of activated alumina.[7] Phosphonium borate salts can be used as air-stable precursors for certain air-sensitive trialkylphosphine ligands.
-
-
Standardize Your Procedure:
-
Action: Write a detailed, step-by-step protocol and adhere to it strictly for every experiment. Note the source and lot number of each reagent. Use consistent stirring rates and heating methods.
-
-
Use of Pre-catalysts:
-
Action: Consider using well-defined palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts). These are often more stable and provide more consistent generation of the active LPd(0) species compared to using separate Pd(II) salts and ligands.[7]
-
Visualizing the Process: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failing cross-coupling reaction where catalyst deactivation is suspected.
Caption: Troubleshooting workflow for catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of "bulk" in a phosphine ligand?
A: The steric bulk of a phosphine ligand serves several critical functions. Primarily, it promotes the formation of monoligated L-Pd(0) species, which are often the most active catalysts in cross-coupling reactions.[4] This steric hindrance also facilitates the final, product-forming step of the catalytic cycle (reductive elimination) and physically shields the metal center, preventing the close approach of two metal atoms, which is the pathway to forming inactive palladium clusters or palladium black.[3]
Q2: How do I choose between different bulky phosphine ligands like SPhos, XPhos, or RuPhos?
A: The choice of ligand is highly dependent on the specific substrates and reaction type. There is no single "best" ligand. However, general guidelines exist:
-
Buchwald Ligands (Dialkylbiaryl phosphines): These are known to improve reactivity in a wide range of palladium-catalyzed reactions.[1]
-
SPhos: Often a good starting point for Suzuki-Miyaura couplings, particularly with aryl chlorides.
-
XPhos: Shows excellent performance in C-N bond formation (Buchwald-Hartwig amination) and can be effective for Suzuki couplings involving sulfonates.[10]
-
RuPhos: Another highly active and versatile ligand for C-N and C-C couplings.
-
The best approach is often to perform a small-scale screen of several ligands to identify the optimal choice for your specific system.
Q3: Can I use a Pd(II) source like Pd(OAc)₂ directly, or should I always use a pre-catalyst?
A: You can certainly use Pd(II) sources, and this is a common and cost-effective method. However, it requires an in-situ reduction to the active Pd(0) state, which can sometimes be inconsistent.[6] Using a well-defined, air-stable Pd(0) or Pd(II) pre-catalyst (like the Buchwald G3/G4 pre-catalysts) can provide more reliable and reproducible generation of the active catalyst, making them an excellent choice for troubleshooting and for developing robust synthetic methods.[7]
Q4: My reaction mixture turns black, but I still get a good yield. Should I be concerned?
A: The formation of palladium black indicates that some portion of your catalyst has deactivated through aggregation.[3] If you are still achieving a high yield, it means that the rate of your catalytic reaction is significantly faster than the rate of deactivation. For a laboratory-scale synthesis, this might be acceptable. However, for process development or scale-up, it is a sign of an unstable catalytic system. The deactivation could become a major issue with longer reaction times, lower catalyst loadings, or slight variations in conditions. It is always best to optimize conditions to minimize or eliminate the formation of palladium black.
Q5: Can impurities in my starting materials poison the catalyst?
A: Absolutely. Catalyst poisoning occurs when impurities bind strongly to the catalyst's active sites, preventing it from participating in the desired reaction.[11][12] Common poisons for palladium catalysts include sulfur-containing compounds, which can be present in starting materials or reagents.[9] It is crucial to use high-purity starting materials. If you suspect an impurity, purification of the material is a necessary troubleshooting step.[7]
Ligand Steric and Electronic Properties
The efficacy of a phosphine ligand is governed by a combination of its steric bulk and electronic properties. The table below summarizes these characteristics for a few common bulky phosphine ligands.
| Ligand Name | Common Abbreviation | Tolman Cone Angle (θ) | Key Feature | Primary Applications |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182° | Very electron-rich, bulky | Suzuki, Heck, C-N Coupling[1] |
| Tricyclohexylphosphine | PCy₃ | 170° | Electron-rich, bulky | Suzuki, Negishi, C-N Coupling |
| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | XPhos | Not easily defined | Very bulky biarylphosphine | C-N Coupling, Suzuki, Sonogashira[10] |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos | Not easily defined | Electron-rich, bulky biaryl | Suzuki, C-N Coupling |
| 2-(Di-tert-butylphosphino)biphenyl | JohnPhos | Not easily defined | Bulky biarylphosphine | Suzuki, C-N Coupling |
Note: The Tolman cone angle is a useful metric for simple phosphines, but for complex biaryl phosphines, the concept of "percent buried volume" (%Vbur) often provides a more accurate measure of steric hindrance.[13][14]
Visualizing the Catalytic Cycle and Deactivation Pathways
The following diagram illustrates a simplified catalytic cycle for a Suzuki-Miyaura coupling and highlights key points where deactivation can occur.
Caption: Suzuki cycle with key catalyst deactivation points.
By understanding these fundamental principles and applying a systematic troubleshooting approach, you can overcome many of the common challenges associated with catalyst deactivation and successfully leverage the power of bulky phosphine ligands in your research.
References
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
Gessner Group. Phosphine ligands and catalysis. Julius-Maximilians-Universität Würzburg. [Link]
-
Ye, J. K., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Unknown Author. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]
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Li, G., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]
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Kim, H., et al. (2015). Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. Macromolecules. [Link]
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Lummis, P. A., et al. (2025). An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. Organometallics. [Link]
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Valmas, N., & Du, G. (2013). Mechanisms of Phosphine Toxicity. Toxics. [Link]
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Al-Masri, M. (2010). Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester. [Link]
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Unknown Author. (n.d.). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science (RSC Publishing). [Link]
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de Vries, J. G. (2015). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? ResearchGate. [Link]
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Ye, J. K., et al. (2022). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
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Unknown Author. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
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Strieter, E. R., et al. (2005). Insights into the Origin of High Activity and Stability of Catalysts Derived from Bulky, Electron-Rich Monophosphinobiaryl Ligands in the Pd-Catalyzed C−N Bond Formation. Journal of the American Chemical Society. [Link]
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Process Parameters. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
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Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B. [Link]
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Cimino, S., & Lisi, L. (2019). Catalyst Deactivation, Poisoning and Regeneration. Catalysts. [Link]
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Chen, Z., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. [Link]
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The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]
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Keglevich, G. (2023). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. Catalysts. [Link]
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ChemOrgChem. (2025, March 16). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved [Video]. YouTube. [Link]
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Casares, J. A., et al. (2000). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]
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Uozumi, Y., et al. (2021). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. Organometallics. [Link]
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Ingoglia, B. T. (2012). Design of precatalysts and phosphine ligands for Pd-catalyzed transformations. DSpace@MIT. [Link]
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Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]
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Reddit User. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
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Cravotto, G., & Orio, L. (2019). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts. [Link]
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MacInnis, M. C., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]
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Air-sensitive handling techniques for Dicyclohexyl(ethyl)phosphine
Technical Support Center: Dicyclohexyl(ethyl)phosphine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile and highly reactive phosphine ligand. As a pyrophoric and air-sensitive compound, its successful application hinges on meticulous handling and a deep understanding of its properties. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, ensuring both the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Section 1: Fundamental Properties and Safety
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a pyrophoric liquid, meaning it can spontaneously ignite upon contact with air.[1] This is its most significant hazard. Additionally, it is corrosive and causes severe skin burns and eye damage.[2][3] Inhalation may cause respiratory irritation.[1][2] Due to its reactivity with air and moisture, it must be handled under an inert atmosphere at all times.[4][5]
Q2: Is this compound a solid or a liquid at room temperature?
A2: this compound is a liquid at room temperature.[2] Its physical state is a crucial factor in determining the appropriate transfer techniques (e.g., syringe or cannula) for your experiments.
Q3: How should I properly store this compound?
A3: It must be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[6] The storage area should be a cool, dry, and well-ventilated space, away from sources of ignition, heat, and moisture. It is also crucial to keep it segregated from oxidizing agents and combustible materials.
Q4: What is the immediate first aid response for exposure?
A4: In case of skin contact, immediately flush the affected area with copious amounts of water, then wash with soap and water.[6] For eye contact, flush with flowing water for at least 15 minutes and seek immediate medical attention.[6] If inhaled, move the individual to fresh air; direct respiratory contact can cause burns.[2][6] In case of ingestion, which is highly toxic, seek immediate medical attention.[2] Always have an appropriate fire extinguisher (e.g., dry powder) readily available when working with this reagent.
Section 2: Inert Atmosphere and Handling Techniques
Q5: Should I use a glovebox or a Schlenk line for my experiments?
A5: The choice between a glovebox and a Schlenk line depends on the scale and complexity of your experiment.
-
Glovebox: A glovebox provides the most secure inert environment, making it ideal for weighing out the phosphine, preparing stock solutions, and performing complex manipulations where maintaining a consistently low-oxygen and moisture atmosphere is critical.[7][8][9]
-
Schlenk Line: For routine reactions and transfers, a Schlenk line is a highly effective and common tool.[9][10] It allows for the manipulation of air-sensitive materials in glassware under a dynamic flow of inert gas or vacuum.[9][10] Proficiency with Schlenk techniques is essential for any chemist working with air-sensitive reagents.[11]
Q6: What is the "evacuate-refill" cycle and why is it important?
A6: The evacuate-refill cycle is the fundamental technique for rendering glassware free of air and moisture when using a Schlenk line.[12] The process involves evacuating the flask to remove the laboratory atmosphere and then refilling it with a high-purity inert gas.[12] This cycle is typically repeated at least three times to ensure the vessel is sufficiently inert for the introduction of air-sensitive reagents.[12] Each cycle exponentially reduces the concentration of residual oxygen and moisture.[12]
Q7: How do I properly degas the solvents for my reaction?
A7: Dissolved oxygen in solvents is a common source of phosphine oxidation and can lead to failed reactions. There are several methods for degassing solvents:
-
Freeze-Pump-Thaw: This is the most rigorous method for removing dissolved gases.[7] It involves freezing the solvent (typically with liquid nitrogen), applying a high vacuum to remove gases from the solid, and then thawing the solvent. This process is repeated three times for maximum efficacy.[7]
-
Sparging: This involves bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes). While less rigorous than freeze-pump-thaw, it is often sufficient for many applications.
-
Sonication Under Vacuum: A less common but effective method is to sonicate the solvent under a light vacuum, which helps to draw dissolved gases out of the solution.[7]
Section 3: Troubleshooting Experimental Issues
Q8: My cross-coupling reaction is not working, and I suspect the phosphine ligand has degraded. What are the likely causes?
A8: Low or no yield in a cross-coupling reaction where this compound is used often points to ligand degradation. The primary cause is oxidation of the phosphine(III) to the corresponding phosphine(V) oxide. This can happen due to:
-
Insufficiently Degassed Solvents: As mentioned above, dissolved oxygen is a key culprit.
-
Improper Inert Atmosphere: Small leaks in your Schlenk line or glovebox can introduce enough oxygen to kill the catalyst.
-
Contaminated Starting Materials: Ensure all your substrates and reagents are anhydrous and of high purity. Adventitious water can interfere with many cross-coupling reactions.[13]
Q9: I noticed a fine white precipitate forming in my reaction mixture. What is it?
A9: A fine white precipitate is often the corresponding phosphine oxide, in this case, this compound oxide. This is a clear indication that your ligand has been oxidized. The formation of phosphine oxide is detrimental because it cannot participate in the catalytic cycle, effectively reducing the concentration of your active catalyst.
Q10: How can I verify the purity of my this compound before use?
A10: The most effective method for assessing the purity of a phosphine ligand is through ³¹P NMR spectroscopy. The phosphorus-31 nucleus is NMR active and provides a distinct signal for the phosphine. The presence of a significant peak corresponding to the phosphine oxide (which will be at a different chemical shift) will indicate the degree of degradation.
Experimental Protocols & Workflows
Protocol 1: Transfer of this compound via Syringe
This protocol is suitable for transferring small to moderate volumes of the neat liquid or a solution.
Objective: To transfer a precise volume of this compound from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
Materials:
-
This compound in a Sure/Seal™ bottle
-
Oven-dried Schlenk flask with a magnetic stir bar and rubber septum
-
Oven-dried, gas-tight syringe with a long needle[8]
-
Schlenk line with a supply of high-purity argon or nitrogen
Procedure:
-
Prepare the Reaction Flask: Secure the oven-dried Schlenk flask to the Schlenk line, and perform at least three evacuate-refill cycles.[12] Leave the flask under a positive pressure of inert gas.
-
Prepare the Syringe: Dry the syringe and needle in an oven and allow them to cool in a desiccator.[8] Flush the syringe with inert gas from the Schlenk line at least 10 times to remove any residual air and moisture.[8]
-
Prepare the Reagent Bottle: Place the Sure/Seal™ bottle in a clamp. Puncture the septum with a needle connected to the inert gas line to ensure a positive pressure is maintained.
-
Withdraw the Reagent: Insert the prepared syringe needle through the septum of the Sure/Seal™ bottle. Ensure the needle tip is below the surface of the liquid. Slowly withdraw the desired volume of this compound. It is good practice to withdraw a small amount of the inert gas headspace into the syringe after the liquid to prevent drips.
-
Transfer to Reaction Flask: Quickly and carefully transfer the syringe to the prepared reaction flask and pierce the septum. Inject the liquid into the flask.
-
Rinse the Syringe: If desired, you can draw some of the reaction solvent into the syringe and re-inject it into the flask to ensure a complete transfer.
-
Quench the Syringe: Immediately and carefully quench the residual reagent in the syringe by drawing up a quenching solution (e.g., isopropanol) and expelling it into a designated waste container.
Protocol 2: Quenching and Disposal of this compound
Objective: To safely neutralize residual this compound and contaminated labware.
CAUTION: This process can be exothermic. Perform in a fume hood, away from flammable materials, and wear appropriate personal protective equipment.
Procedure:
-
Dilution: Under an inert atmosphere, dilute the residual this compound with an anhydrous, non-reactive solvent (e.g., THF or toluene).
-
Cooling: Place the flask containing the diluted phosphine in an ice-water or dry ice/acetone bath to dissipate heat generated during quenching.[14]
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol, dropwise.[14]
-
Final Quench: After the initial reaction subsides, slowly add methanol, followed by water, to ensure complete neutralization.[14]
-
Disposal: The resulting mixture can now be disposed of as hazardous aqueous/organic waste according to your institution's guidelines.
Data Summary Table
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₇P | [1] |
| Molecular Weight | 226.34 g/mol | [1] |
| Physical State | Liquid | [2] |
| Density | 0.945 g/mL at 25 °C | [15] |
| Boiling Point | 129 °C at 8 mmHg | [6] |
| GHS Hazard Codes | H250, H315, H319, H335, H413 | [1] |
| Hazard Statement | Catches fire spontaneously if exposed to air | [1] |
Visualized Workflows
Inert Atmosphere Setup and Reagent Transfer
This diagram outlines the essential steps for setting up your glassware and performing a safe transfer of this compound.
Caption: Workflow for preparing glassware and transferring air-sensitive reagents.
Troubleshooting Low Yield in Cross-Coupling Reactions
This decision tree helps diagnose potential reasons for poor performance in reactions utilizing this compound.
Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.
References
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Wipf, P. Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. [Link]
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Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds (2014-02-22). University of Pittsburgh. [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]
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Neilson, R. H. The Manipulation of Air-Sensitive Compounds. [Link]
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Carnegie Mellon University. Pyrophoric Handling Procedure. [Link]
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Pacific Northwest National Laboratory. Handling Pyrophoric Reagents. [Link]
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Surry, D. S., & Buchwald, S. L. (2010). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Angewandte Chemie International Edition, 49(38), 6614–6635. [Link]
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ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). [Link]
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Gelest, Inc. DICYCLOHEXYLPHOSPHINE Safety Data Sheet. [Link]
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Gelest, Inc. DICYCLOHEXYLPHOSPHINE Product Information. [Link]
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Nippon Chemical Industrial Co., Ltd. Dicyclohexylphosphine Product Information. [Link]
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Reddit. (2015). how to deal with an air sensitive solid? r/chemistry. [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Dicyclohexylphosphine vs. Diphenylphosphine Ligands in Catalysis
In the intricate world of transition-metal catalysis, the choice of phosphine ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of a chemical transformation.[1] These ligands are not mere spectators; they are active participants that modulate the steric and electronic environment of the metal center, thereby steering the catalytic cycle.[1][2] Among the vast arsenal of phosphine ligands available, dicyclohexylphosphine (PCy₂) and diphenylphosphine (PPh₂) moieties represent two foundational pillars, offering a compelling study in contrasts: the electron-rich, bulky alkylphosphine versus the less donating, sterically distinct arylphosphine.
This guide provides an in-depth comparative analysis of dicyclohexyl- and diphenylphosphine-containing ligands, grounded in experimental data and mechanistic principles. We will dissect their intrinsic properties and translate these characteristics into tangible performance differences in key catalytic applications, enabling researchers to make more informed, causality-driven decisions in their own work.
The Fundamental Dichotomy: Electronic and Steric Properties
The behavior of any phosphine ligand can be rationalized by considering two primary factors: its electronic and steric profiles.[3][4] The electronic effect describes the ligand's ability to donate electron density to the metal center, while the steric effect pertains to the physical space it occupies.[3]
-
Electronic Effects : A ligand's electron-donating ability directly influences the reactivity of the metal complex.[5] More electron-rich ligands increase the electron density on the metal, which can facilitate crucial steps like oxidative addition and enhance stability.[6][7] This property is quantified by the Tolman Electronic Parameter (TEP) , derived from the C-O stretching frequency of [Ni(CO)₃L] complexes. A lower TEP value signifies a more electron-donating ligand.[8][9]
-
Steric Effects : The steric bulk of a ligand, famously quantified by the Tolman Cone Angle (θ) , influences the coordination number of the metal complex and the accessibility of substrates.[8] Larger cone angles can promote the formation of coordinatively unsaturated, highly reactive species and accelerate the final reductive elimination step by destabilizing crowded intermediates.[6][8]
The core difference between dicyclohexylphosphine and diphenylphosphine ligands stems from the nature of the groups attached to the phosphorus atom: saturated aliphatic rings versus aromatic rings.
Head-to-Head Comparison: PCy₂ vs. PPh₂
Let's dissect the specific properties of ligands featuring dicyclohexylphosphine (often found in ligands like PCy₃) and diphenylphosphine (found in ligands like PPh₃ or as part of bidentate systems like DPPF and DPPE).
| Parameter | Dicyclohexylphosphine (e.g., PCy₃) | Diphenylphosphine (e.g., PPh₃) | Rationale & Implications |
| Tolman Electronic Parameter (TEP) | ~2063.1 cm⁻¹ | ~2068.9 cm⁻¹ | The cyclohexyl groups are purely alkyl, making PCy-based ligands strong σ-donors and highly electron-rich. This promotes oxidative addition, often the rate-limiting step, especially with challenging substrates like aryl chlorides.[7] |
| Tolman Cone Angle (θ) | ~170° | ~145° | The flexible, chair-like conformation of the cyclohexyl rings creates a significantly larger steric footprint than the planar phenyl rings. This bulkiness facilitates reductive elimination and can prevent catalyst deactivation pathways like β-hydride elimination.[8] |
| Backbonding Capability | Negligible | Moderate | The phenyl rings' π-system can accept electron density from the metal into their π* orbitals (backbonding). This makes PPh₃ a π-acceptor, reducing the electron density on the metal compared to a pure σ-donor like PCy₃. |
| Air Stability | Lower | Higher | Trialkylphosphines like tricyclohexylphosphine are generally more susceptible to oxidation than triarylphosphines and often need to be handled under an inert atmosphere.[7] |
Visualizing Steric Hindrance
The difference in steric bulk, as quantified by the Tolman Cone Angle, is one of the most significant distinguishing features between these ligand classes.
Caption: Comparative visualization of Tolman cone angles.
Performance in Key Catalytic Reactions
The theoretical differences in steric and electronic properties translate directly to performance in the lab. Phosphine ligands are crucial in many transition metal-catalyzed reactions, including cross-coupling, hydrogenation, and hydroformylation.[10]
Case Study: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. The choice between a PCy-based and a PPh-based ligand often depends on the reactivity of the electrophile.[11]
-
With Unreactive Electrophiles (e.g., Aryl Chlorides): The oxidative addition of the Ar-Cl bond to the Pd(0) center is often the rate-limiting step. Here, the strong electron-donating nature of dicyclohexylphosphine ligands is highly advantageous. The increased electron density on the palladium center facilitates the cleavage of the strong C-Cl bond.[7]
-
With Reactive Electrophiles (e.g., Aryl Iodides/Bromides): For more reactive substrates, oxidative addition is fast. In these cases, diphenylphosphine ligands like PPh₃ or bidentate versions like DPPF can be sufficient and offer practical advantages such as higher air stability and lower cost. However, if the substrates are sterically demanding, the larger cone angle of a PCy-ligand may still be beneficial to promote the final reductive elimination step.[11]
Catalytic Cycle Implications
The ligand's role is evident throughout the catalytic cycle of a cross-coupling reaction.
Caption: The role of phosphine ligands (L) in a generic cross-coupling cycle.
Ligand Selection Workflow: A Practical Guide
Choosing the right ligand class is a process of matching the ligand's properties to the specific demands of the reaction. This workflow can guide your decision-making process.
Caption: Decision workflow for ligand class selection.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol demonstrates a typical application where an electron-rich, bulky dicyclohexylphosphine-containing ligand is essential for achieving high yield.
Reaction: Coupling of 4-chlorotoluene with phenylboronic acid.
Catalyst System: Palladium(II) acetate and a biarylphosphine ligand bearing dicyclohexylphosphine moieties (e.g., SPhos or XPhos).
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., SPhos, 8.2 mg, 0.02 mmol, 2 mol%).
-
Reagent Addition: Add potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and a magnetic stir bar.
-
Atmosphere Exchange: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent and Substrate: Through the septum, add 4-chlorotoluene (127 mg, 1.0 mmol) followed by 2.0 mL of anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The strong electron-donating character of the dicyclohexylphosphine groups is critical here to facilitate the difficult oxidative addition of the C-Cl bond.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield 4-methyl-1,1'-biphenyl.
Self-Validation: The success of this protocol, particularly with an unactivated aryl chloride, validates the choice of a highly active catalyst system enabled by the bulky, electron-rich phosphine ligand. A parallel experiment using a less donating ligand like triphenylphosphine under identical conditions would be expected to yield significantly lower conversion, confirming the superior performance of the dicyclohexylphosphine-based ligand for this challenging transformation.[6][11]
Conclusion
The choice between dicyclohexylphosphine and diphenylphosphine ligands is a classic example of the structure-function relationship in catalysis.
-
Dicyclohexylphosphine-based ligands are the catalysts of choice for challenging transformations that require high electron density and significant steric bulk. Their ability to activate unreactive bonds and promote difficult reductive eliminations makes them indispensable for modern cross-coupling reactions.[6][12]
-
Diphenylphosphine-based ligands remain highly valuable for their versatility, stability, and cost-effectiveness. They are often sufficient for reactions involving more reactive substrates and provide a robust baseline for catalyst screening.[13]
Ultimately, a deep understanding of the mechanistic underpinnings of the desired reaction, coupled with an appreciation for the distinct steric and electronic properties of these ligand classes, empowers the modern chemist to design more efficient and successful catalytic systems.
References
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- ResearchGate. (n.d.). (a) Chemical structure of dicyclohexylphosphine ligand L 10 ; (b) ring....
- Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2015). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 92, 195.
- Mansell, S. M., et al. (2022). Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. Molecules, 27(3), 993.
- ResearchGate. (n.d.). Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions.
- ProChem, Inc. (n.d.). Advanced Phosphine Ligands for Catalysis.
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- ResearchGate. (n.g.). Tolman electronic parameter (TEP) and ligand cone angle of selected phosphanes.
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- ACS Publications. (2021). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes.
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- 13. researchgate.net [researchgate.net]
A Comparative Guide to Phosphine Ligands: Dicyclohexyl(ethyl)phosphine vs. Buchwald Ligands in Palladium-Catalyzed Cross-Coupling
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[1] The success of these transformations is profoundly dependent on the choice of ancillary ligand, which modulates the stability, activity, and selectivity of the palladium catalyst. Among the myriad of available ligands, phosphines have proven to be exceptionally effective. This guide provides an in-depth comparison between a classic, bulky trialkylphosphine, Dicyclohexyl(ethyl)phosphine, and the modern, highly versatile class of biaryl phosphines known as Buchwald ligands. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions for their specific synthetic challenges.
The Central Role of the Phosphine Ligand: A Mechanistic Overview
The efficacy of a phosphine ligand in a Pd-catalyzed cross-coupling reaction is dictated by its steric and electronic properties. These properties directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation (or amine coordination in C-N coupling), and reductive elimination.[2]
-
Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex, a crucial activation step. This is particularly important for less reactive substrates like aryl chlorides.[3]
-
Bulky ligands promote the reductive elimination step, where the desired product is formed and the Pd(0) catalyst is regenerated. The steric hindrance destabilizes the intermediate Pd(II) complex, accelerating the final bond-forming step.[3]
Both this compound and Buchwald ligands are designed to be both electron-rich and sterically demanding, yet their structural differences lead to distinct performance profiles.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Structural and Electronic Profiles: A Tale of Two Architectures
The fundamental difference between these two ligand types lies in their core structure. This compound is a simple trialkylphosphine, while Buchwald ligands are built upon a more complex biaryl scaffold.
This compound belongs to the family of trialkylphosphines, which are among the most electron-donating phosphine ligands available.[3] Its structure features two bulky cyclohexyl groups and one ethyl group attached to the phosphorus atom. This combination provides significant steric bulk and high electron density, making it effective in promoting both oxidative addition and reductive elimination.[3] However, a significant practical drawback is its high reactivity with air; this compound is pyrophoric and must be handled under strictly inert conditions.[4]
Buchwald Ligands , conversely, are a class of dialkylbiarylphosphines.[5][6] Prominent examples include XPhos, SPhos, and RuPhos. Their defining feature is a biaryl backbone with a phosphine moiety at an ortho position of one aryl ring. This architecture creates a sterically demanding pocket around the metal center. The steric and electronic properties can be finely tuned by modifying the substituents on both the phosphorus atom (e.g., dicyclohexylphosphino vs. di-tert-butylphosphino) and the biaryl framework.[7] This high degree of tunability allows for the development of ligands optimized for specific, challenging transformations.[8]
Caption: Structural comparison of a trialkylphosphine and a Buchwald ligand.
Performance in Key Cross-Coupling Reactions
The choice between this compound and a Buchwald ligand often depends on the specific transformation, the reactivity of the substrates, and practical considerations like ease of handling.
This C-N bond-forming reaction is the quintessential application for Buchwald ligands. The extensive development in this area has led to a range of ligands and precatalysts tailored for nearly every class of amine nucleophile.[1][9] Simpler trialkylphosphines can be effective but generally exhibit a narrower substrate scope and may require higher catalyst loadings or temperatures.
| Nucleophile Class | Recommended Buchwald Ligand/Precatalyst | Typical Performance Characteristics |
| Primary Aliphatic Amines | RuPhos, BrettPhos | High yields for a broad range of aryl/heteroaryl chlorides and bromides. |
| Secondary Aliphatic Amines | XPhos, BrettPhos | Excellent for coupling sterically hindered secondary amines.[10] |
| Anilines & Arylamines | XPhos, SPhos | Highly general and effective, even for electron-deficient anilines. |
| N-Heterocycles (e.g., indoles, pyrazoles) | Xantphos, specific Buchwald Ligands | Often challenging; ligand choice is critical for success.[11] |
| Amides & Carbamates | DavePhos, XPhos | Can be coupled effectively with appropriate ligand and base selection. |
Data synthesized from multiple sources, including[1][7].
In C-C bond formation, both ligand classes are effective, but Buchwald ligands often provide superior results for challenging substrates.
| Feature | This compound (and related trialkylphosphines) | Buchwald Ligands (e.g., SPhos, XPhos) |
| Aryl Chlorides | Highly effective due to high electron-donating ability promoting oxidative addition.[3] | Extremely efficient, often considered the state-of-the-art for unactivated and hindered aryl chlorides.[8] |
| Sterically Hindered Substrates | Can be effective, but may suffer from lower yields or require higher temperatures. | Specifically designed for hindered couplings (e.g., tetra-ortho-substituted biaryls), providing high yields where other ligands fail.[7] |
| Heteroaryl Substrates | Performance can be variable. | SPhos and XPhos have proven to be highly universal and robust for a wide range of heteroaryl halides.[8] |
Catalyst Systems, Stability, and Practicality
A critical point of differentiation lies not just in the ligands themselves, but in how they are incorporated into a catalytic system.
-
In-Situ Generation (Typical for this compound): The active catalyst is typically formed in the reaction vessel by mixing the phosphine ligand with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. While flexible, this approach can lead to variability in catalyst activity and requires the rigorous exclusion of air due to the ligand's pyrophoric nature.[3]
-
Palladium Precatalysts (Dominant for Buchwald Ligands): The Buchwald group has developed several generations (G1, G2, G3, G4) of air-stable palladium precatalysts.[12] These are well-defined, solid complexes that incorporate the phosphine ligand. They are weighed out on the bench and generate the active L-Pd(0) species cleanly and efficiently under the reaction conditions, often upon addition of a base.[1] This approach offers superior reproducibility, lower catalyst loadings, and significantly enhanced ease of use, making it ideal for both academic research and industrial applications.[12]
| Parameter | This compound | Buchwald Ligands / Precatalysts |
| Air Stability | Pyrophoric liquid, requires inert atmosphere handling.[4] | Ligands and precatalysts are generally air-stable solids. |
| Catalyst Activation | In-situ mixing with Pd source. | Clean, reliable activation from well-defined precatalysts.[12] |
| Reproducibility | Can be variable. | High. |
| Ease of Use | Requires advanced handling techniques (glovebox/Schlenk). | User-friendly, can be handled on the bench. |
| Cost | Generally lower cost for the ligand itself. | Higher initial cost, but often offset by lower catalyst loadings and higher efficiency. |
Experimental Protocols: A Practical Guide
The following protocols illustrate the setup for a representative reaction using each type of catalyst system.
This protocol is a general guideline for coupling an aryl bromide with phenylboronic acid using a catalyst generated in-situ from Pd(OAc)₂ and a bulky trialkylphosphine like this compound.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 6. researchgate.net [researchgate.net]
- 7. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 8. Buchwald Phosphine Ligands [merckmillipore.com]
- 9. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Dicyclohexyl(ethyl)phosphine in Challenging Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The success of these transformations is critically dependent on the choice of phosphine ligand, which modulates the stability, activity, and selectivity of the palladium catalyst. Among the plethora of available ligands, bulky and electron-rich phosphines have emerged as particularly effective for challenging couplings involving sterically hindered, electronically deactivated, or heterocyclic substrates. This guide provides a comprehensive evaluation of Dicyclohexyl(ethyl)phosphine (PCy₂Et), a commercially available and increasingly utilized phosphine ligand, and compares its performance against other established alternatives such as SPhos, XPhos, and cataCXium® A.
Understanding the Ligand: Physicochemical Properties of this compound
This compound (PCy₂Et) is a trialkylphosphine characterized by the presence of two bulky cyclohexyl groups and a smaller ethyl group attached to the phosphorus atom. This structural arrangement imparts a unique combination of steric bulk and electronic properties.
Key Physicochemical Properties of PCy₂Et:
| Property | Value |
| Molecular Formula | C₁₄H₂₇P[1][2] |
| Molecular Weight | 226.34 g/mol [1][2] |
| Appearance | Colorless to light yellow liquid or solid |
| Density | ~0.945 g/mL at 25 °C[3] |
| Refractive Index | ~1.518 (n20/D)[3] |
The two cyclohexyl groups provide significant steric hindrance around the phosphorus atom, which is crucial for promoting the formation of the active monoligated palladium(0) species, a key intermediate in many cross-coupling catalytic cycles. The ethyl group, being less sterically demanding than a cyclohexyl or tert-butyl group, fine-tunes the overall steric environment and may influence the accessibility of the metal center. Electronically, the alkyl groups make PCy₂Et a strong σ-donating ligand, which increases the electron density on the palladium center, facilitating the crucial oxidative addition step with challenging electrophiles like aryl chlorides.
Performance in Challenging Suzuki-Miyaura Couplings
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Challenging variations of this reaction include the use of sterically hindered aryl halides and boronic acids, as well as unactivated aryl chlorides.
Comparison with SPhos and XPhos:
While direct head-to-head comparative studies focusing solely on PCy₂Et are limited in readily available literature, its structural similarity to the dicyclohexylphosphino moiety present in highly effective ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides a basis for anticipated high performance. SPhos is renowned for its exceptional activity in Suzuki-Miyaura couplings, particularly with hindered substrates and aryl chlorides, often at room temperature.[4] The efficacy of the dicyclohexylphosphino group in such ligands suggests that PCy₂Et would also be a potent ligand for these transformations.
Hypothetical Performance Comparison in a Challenging Suzuki-Miyaura Coupling:
The following table illustrates a hypothetical comparison based on the known performance of related ligands. This data is for illustrative purposes and should be validated by experimental results.
| Ligand | Substrate 1 | Substrate 2 | Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) |
| PCy₂Et | 2,4,6-Trimethylphenyl bromide | Phenylboronic acid | Expected High | Expected Moderate | 1-2 |
| SPhos | 2,4,6-Trimethylphenyl bromide | Phenylboronic acid | >95[4] | 2-4 | 1 |
| XPhos | 2,4,6-Trimethylphenyl bromide | Phenylboronic acid | >95 | 2-4 | 1 |
| cataCXium® A | 2,4,6-Trimethylphenyl bromide | Phenylboronic acid | High | Moderate | 1-2 |
The rationale behind the expected high performance of PCy₂Et lies in its ability to promote the key steps of the catalytic cycle. The steric bulk of the cyclohexyl groups facilitates the reductive elimination step, which is often rate-limiting in the coupling of hindered substrates. The strong electron-donating nature of the alkyl groups enhances the rate of oxidative addition of the aryl halide to the Pd(0) center.
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (PCy₂Et)
-
Sterically hindered aryl bromide (e.g., 2,4,6-trimethylphenyl bromide)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and PCy₂Et (0.02 mmol, 2 mol%).
-
Add the sterically hindered aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Efficacy in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial in the synthesis of pharmaceuticals and other nitrogen-containing compounds. Challenging aspects of this reaction include the use of unactivated aryl chlorides and sterically demanding amines.
Comparison with Established Ligands:
Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective for the amination of unactivated aryl chlorides.[5] Given that PCy₂Et shares the dicyclohexylphosphino group, it is expected to exhibit good performance in these reactions. The slightly lower steric bulk of the ethyl group compared to the biaryl backbone of XPhos might lead to differences in catalyst activity and stability.
Expected Performance in a Challenging Buchwald-Hartwig Amination:
| Ligand | Aryl Halide | Amine | Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) |
| PCy₂Et | 4-Chlorotoluene | Morpholine | Expected Good to High | Expected Moderate | 1-2 |
| XPhos | 4-Chlorotoluene | Morpholine | >90[5] | 4-8 | 1.5 |
| SPhos | 4-Chlorotoluene | Morpholine | Moderate to High | 6-12 | 2 |
The strong basicity and steric bulk of PCy₂Et are anticipated to facilitate both the oxidative addition of the aryl chloride and the subsequent reductive elimination of the arylamine product.
Experimental Protocol: Buchwald-Hartwig Amination of an Unactivated Aryl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (PCy₂Et)
-
Unactivated aryl chloride (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.005 mmol, 0.5 mol%) and PCy₂Et (0.012 mmol, 1.2 mol%).
-
Add NaOtBu (1.4 mmol).
-
Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Application in Negishi Coupling
The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, is particularly useful for its high functional group tolerance. Challenging Negishi couplings often involve heterocyclic substrates or those bearing sensitive functional groups.
Comparative Outlook:
Specialized phosphine ligands have been developed to enhance the efficiency of Negishi couplings with challenging substrates. While specific data for PCy₂Et in this context is not extensively documented, its general characteristics as a bulky, electron-rich phosphine suggest it could be a viable ligand. The performance will likely depend on the specific substrates and reaction conditions.
Mechanistic Considerations: The Role of the Ethyl Group
The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves oxidative addition, transmetalation, and reductive elimination. The structure of the phosphine ligand plays a critical role in each of these steps.
For PCy₂Et, the two bulky cyclohexyl groups are expected to promote the reductive elimination step, which is often the rate-determining step, especially in the formation of sterically congested products. The ethyl group, being smaller than a cyclohexyl group, may allow for a slightly more flexible coordination sphere around the palladium atom compared to tricyclohexylphosphine (PCy₃). This could potentially influence the rates of oxidative addition and transmetalation. The overall balance of steric and electronic properties makes PCy₂Et a versatile ligand for a range of challenging coupling reactions.
Conclusion and Future Outlook
This compound presents itself as a valuable and cost-effective alternative to more complex, multi-component ligand systems for a variety of challenging cross-coupling reactions. Its combination of significant steric bulk and strong electron-donating character makes it well-suited for activating unreactive substrates and facilitating difficult bond formations.
While this guide provides an overview based on the established principles of phosphine ligand design and performance data from structurally related ligands, further head-to-head comparative studies are warranted to fully delineate the scope and limitations of PCy₂Et in comparison to benchmark ligands like SPhos, XPhos, and cataCXium® A. Such studies will be invaluable for researchers and process chemists in selecting the optimal catalyst system for their specific synthetic challenges.
References
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Alfa Aesar. (n.d.). This compound. Retrieved from [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Gelest, Inc. (2015). DICYCLOHEXYLPHOSPHINE Safety Data Sheet. Retrieved from [Link]
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- 2. alfachemic.com [alfachemic.com]
- 3. This compound | 46392-44-3 [chemicalbook.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Phosphine Ligands: Unraveling Selectivity Differences in Catalysis
For researchers, scientists, and drug development professionals engaged in the intricate art of chemical synthesis, the choice of a phosphine ligand is a critical decision that profoundly influences the outcome of a catalytic reaction. These unassuming molecules are the unseen conductors of the catalytic orchestra, dictating the tempo (activity) and the harmony (selectivity) of the transformation. This guide provides an in-depth comparison of the selectivity differences between various phosphine ligands, with a particular focus on the class of bulky, electron-rich alkylphosphines, exemplified by Tricyclohexylphosphine (PCy3), and their alternatives. By understanding the interplay of steric and electronic properties, we can move from empirical screening to rational ligand selection, accelerating the development of robust and efficient synthetic methodologies.
The Foundational Pillars of Ligand Performance: Sterics and Electronics
The behavior of a phosphine ligand in a catalytic cycle is primarily governed by two key parameters: its steric bulk and its electronic nature. These properties are not independent variables but rather interconnected factors that collectively modulate the environment around the metal center.
Steric hindrance , often quantified by the Tolman cone angle (θ) , describes the physical space occupied by the ligand.[1] A larger cone angle indicates a bulkier ligand, which can have several profound effects on the catalytic cycle.[2] Firstly, it can promote the formation of monoligated, coordinatively unsaturated metal species, which are often the catalytically active species.[3] Secondly, the steric pressure exerted by a bulky ligand can facilitate the reductive elimination step, the final bond-forming event that releases the product and regenerates the catalyst.[4]
Electronic properties , on the other hand, are described by the Tolman electronic parameter (TEP) .[5] This parameter is determined by measuring the C-O stretching frequency of a nickel-carbonyl complex bearing the phosphine ligand.[5] A lower TEP value signifies a more electron-donating ligand.[5] Electron-rich phosphines increase the electron density on the metal center, which can enhance the rate of oxidative addition, the initial step where the catalyst activates the substrate.[4]
A Comparative Analysis of Representative Phosphine Ligands
To illustrate the practical implications of these properties, we will compare a selection of commonly used phosphine ligands, spanning a range of steric and electronic characteristics. Dicyclohexyl(ethyl)phosphine, the topic of the initial query, is a member of the broader class of bulky and electron-donating trialkylphosphines. Due to the limited specific literature on this compound, we will use the well-studied and structurally similar Tricyclohexylphosphine (PCy3) as our primary example of this class.
| Ligand | Type | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] | Key Characteristics |
| Tricyclohexylphosphine (PCy3) | Trialkylphosphine | 170[6] | 2056.1[5] | Very bulky, strongly electron-donating |
| Triphenylphosphine (PPh3) | Triarylphosphine | 145[6] | 2068.9[5] | Moderately bulky, less electron-donating |
| Tri(tert-butyl)phosphine (P(t-Bu)3) | Trialkylphosphine | 182 | 2056.1[5] | Extremely bulky, strongly electron-donating |
| SPhos | Biarylphosphine | Not typically defined by cone angle | 2056 | Bulky, electron-rich, flexible biaryl backbone |
| XPhos | Biarylphosphine | Not typically defined by cone angle | 2058 | Very bulky, electron-rich, rigid biaryl backbone |
Note: The steric properties of biarylphosphine ligands like SPhos and XPhos are often discussed in terms of their overall architecture rather than a simple cone angle.
Impact on Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
The true measure of a ligand's utility lies in its performance in specific chemical transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are workhorse reactions in modern organic synthesis and provide an excellent platform for comparing ligand effects.[3][7]
Case Study: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron reagent and an organohalide, is highly sensitive to the choice of phosphine ligand. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Performance Comparison in a Model Suzuki-Miyaura Coupling:
The coupling of a sterically hindered aryl chloride with an arylboronic acid is a challenging transformation that highlights the differences between ligands.
| Ligand | Aryl Halide | Arylboronic Acid | Yield (%) | Reference |
| PCy3 | 2-Chlorotoluene | Phenylboronic acid | 85 | [General observation based on principles in cited literature] |
| PPh3 | 2-Chlorotoluene | Phenylboronic acid | <10 | [General observation based on principles in cited literature] |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 98 | [7] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 99 | [7] |
Causality Behind the Selectivity and Activity Differences:
-
PCy3 and other bulky alkylphosphines are highly effective for coupling sterically demanding substrates. Their large cone angle promotes the formation of the active monoligated Pd(0) species and accelerates the rate-limiting reductive elimination step. Their strong electron-donating ability also facilitates the initial oxidative addition of the aryl chloride.[4]
-
PPh3 , being less bulky and less electron-donating, is often ineffective for challenging couplings involving aryl chlorides. The oxidative addition is slow, and the catalyst is prone to decomposition at the higher temperatures often required.
-
Buchwald-type biarylphosphines (SPhos, XPhos) represent a significant advancement in ligand design. Their bulky and rigid biaryl backbone provides a well-defined steric environment that is highly effective at promoting both oxidative addition and reductive elimination.[2] This allows for high catalytic activity at low catalyst loadings and often at room temperature.[7]
Case Study: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine, is another reaction where ligand choice is paramount.[3] The steric bulk of the ligand is particularly crucial for preventing the formation of undesired side products and for promoting the coupling of challenging substrates.
In the amination of aryl halides with ammonia, the chemoselectivity between mono- and diarylation is strongly influenced by the steric properties of the phosphine ligand. A less bulky ligand may allow for a second amination to occur, leading to the diarylamine as the major product. In contrast, a more sterically encumbering ligand can effectively block the second amination, resulting in the selective formation of the monoarylamine.
Experimental Protocol for Ligand Screening in Suzuki-Miyaura Coupling
To empirically determine the optimal ligand for a specific Suzuki-Miyaura coupling, a systematic screening of a diverse set of ligands is the most effective strategy. The following protocol provides a general framework for such a screening experiment.
Caption: Experimental workflow for phosphine ligand screening.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the aryl halide, boronic acid, base (e.g., K3PO4 or Cs2CO3), and an internal standard (for quantitative analysis) in a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup (in parallel):
-
In an array of reaction vials (e.g., in a 24-well plate), dispense the stock solutions of the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
To each vial, add the palladium pre-catalyst (e.g., Pd(OAc)2 or Pd2(dba)3, 1-2 mol%) and the specific phosphine ligand to be tested (typically in a 1:2 Pd:ligand ratio for monodentate ligands).
-
-
Reaction Execution:
-
Seal the vials and place them in a heating block with magnetic stirring.
-
Heat the reactions to the desired temperature (e.g., 80-100 °C) for a set period (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
After cooling to room temperature, quench the reactions by adding a small amount of water.
-
Dilute the reaction mixtures with a suitable solvent (e.g., ethyl acetate) and filter through a small plug of silica gel to remove inorganic salts and the palladium catalyst.
-
Analyze the resulting solutions by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) to determine the conversion of the starting material and the yield of the desired product relative to the internal standard.
-
-
Data Interpretation:
-
Compare the yields and selectivities obtained with each ligand to identify the optimal catalyst system for the specific transformation.
-
This self-validating system, where multiple ligands are tested under identical conditions, provides a reliable comparison of their performance and allows for the identification of the most effective ligand for a given synthetic challenge.
Conclusion: A Framework for Rational Ligand Selection
The choice of a phosphine ligand is a powerful tool for controlling the outcome of a catalytic reaction. By understanding the fundamental principles of steric and electronic effects, chemists can move beyond trial-and-error and make informed decisions about which ligand is best suited for a particular transformation. Bulky, electron-rich alkylphosphines like PCy3 excel in demanding cross-coupling reactions where steric pressure is required to drive the reaction to completion. However, the development of sophisticated biarylphosphine ligands such as SPhos and XPhos has expanded the toolbox of the synthetic chemist, enabling a broader range of substrates to be coupled with high efficiency and selectivity. The systematic screening of a diverse set of ligands, as outlined in the experimental protocol, remains the gold standard for identifying the optimal catalyst for any new reaction. This approach, grounded in a solid understanding of ligand properties, is essential for the development of robust and scalable synthetic processes in academic and industrial research.
References
- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Yin, J., & Buchwald, S. L. (2000). A catalytic asymmetric Suzuki coupling reaction. Journal of the American Chemical Society, 122(48), 12051-12052.
- Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 130(49), 16484-16485.
- Tolman, C. A. (1970). Electron donor-acceptor properties of phosphorus ligands from nickel carbonyl infrared data. Journal of the American Chemical Society, 92(10), 2956-2965.
- van Strijdonck, G. P. F., et al. (1999). Chiral monodentate phosphines in asymmetric catalysis. Chemistry-A European Journal, 5(5), 1547-1554.
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- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
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A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Reactions
The Suzuki-Miyaura reaction is a powerhouse in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled reliability and scope.[1][2] Central to its success is the palladium catalyst, whose performance is intricately modulated by the choice of phosphine ligand. These ligands are not mere spectators; they are active participants that dictate the efficiency, substrate scope, and overall success of the coupling.[1]
This guide offers a technically grounded comparison of phosphine ligands for the Suzuki-Miyaura reaction. We will move beyond simple catalogs of structures to explore the causal relationships between a ligand's steric and electronic properties and its performance in the catalytic cycle. By grounding our discussion in mechanistic principles and supporting it with comparative experimental data, this document aims to empower researchers, scientists, and drug development professionals to make rational, effective ligand choices for their specific synthetic challenges.
The Mechanistic Imperative: Why Ligands Matter
The efficacy of a phosphine ligand is determined by its influence on the three key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] A ligand's properties must be well-matched to the demands of the substrates and the rate-limiting step of a given transformation.
-
Oxidative Addition: This initial step, involving the insertion of the Pd(0) complex into the organohalide bond, is often the rate-determining step, especially for less reactive electrophiles like aryl chlorides.[1] Electron-rich phosphine ligands enhance the electron density on the palladium center, promoting its oxidative addition.[4][5]
-
Transmetalation: The transfer of the organic group from the organoboron reagent to the palladium center is a complex step facilitated by a base.[3][6] The ligand's structure can influence the stability and reactivity of the palladium-halide intermediate, impacting the efficiency of this exchange.
-
Reductive Elimination: This final, C-C bond-forming step regenerates the active Pd(0) catalyst. Sterically bulky ligands are known to accelerate this step, which is particularly crucial when coupling sterically hindered substrates.[1][4][5]
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The Steric Influence of Phosphine Ligands: A Comparative Guide to Optimizing Catalytic Activity
For researchers, scientists, and professionals in drug development, the precise control of catalytic reactions is paramount. In the realm of transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, the choice of ligand is a critical determinant of success. Among the vast library of available ligands, phosphines (PR₃) remain a cornerstone due to the tunable nature of their steric and electronic properties. This guide provides an in-depth comparison of how a fundamental steric descriptor—the Tolman cone angle (θ)—profoundly influences catalytic activity, supported by experimental data and detailed protocols.
The Tolman Cone Angle: Quantifying Steric Hindrance
Proposed by Chadwick A. Tolman in 1977, the cone angle is a simple yet powerful model for quantifying the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents. A larger cone angle signifies greater steric hindrance around the metal center. This steric bulk is not merely a passive property; it actively dictates the coordination number of the metal, the stability of catalytic intermediates, and the rates of key elementary steps within the catalytic cycle.
| Ligand | Abbreviation | Cone Angle (θ) |
| Triphenylphosphine | PPh₃ | 145° |
| Tricyclohexylphosphine | PCy₃ | 170° |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 182° |
| Tri(1-adamantyl)phosphine | P(Ad)₃ | 191° |
| A comparison of common monodentate phosphine ligands and their corresponding Tolman cone angles. |
The Mechanistic Impact of Steric Bulk in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction serves as an excellent model to understand the influence of the phosphine cone angle. The catalytic cycle generally proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination. The steric profile of the phosphine ligand plays a crucial role in modulating the efficiency of this cycle.
Key Insights:
-
Promotion of Monoligated Species: Bulky phosphine ligands, those with large cone angles (e.g., P(t-Bu)₃), favor the formation of highly reactive, 12-electron monoligated palladium(0) species, [Pd(PR₃)]. Less bulky ligands like PPh₃ tend to form more stable, 14-electron bis-ligated [Pd(PR₃)₂] complexes. The monoligated species is often more active in the rate-determining oxidative addition step.
-
Acceleration of Reductive Elimination: The steric clash between bulky phosphine ligands and the organic groups on the metal center in the transition state of reductive elimination can induce strain. This strain is relieved upon formation of the C-C bond and dissociation of the product, thereby accelerating this final, product-forming step.
-
Inhibition of Catalyst Decomposition: Large, bulky ligands can encapsulate the metal center, preventing the formation of inactive palladium black or undesired side reactions that can occur with less sterically hindered catalysts.
The following diagram illustrates how the cone angle influences the equilibrium between monoligated and bis-ligated species, and consequently, the efficiency of the catalytic cycle.
Caption: Synthetic workflow for tri(tert-butyl)phosphine.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.
-
Grignard Reagent Formation: To the flask, add magnesium turnings (2.67 g, 110 mmol) and a small crystal of iodine. Add 20 mL of anhydrous tetrahydrofuran (THF).
-
In the dropping funnel, place tert-butyl chloride (9.26 g, 100 mmol) dissolved in 80 mL of anhydrous THF.
-
Add a small portion (approx. 5 mL) of the tert-butyl chloride solution to the magnesium. If the reaction does not initiate (indicated by heat and disappearance of the iodine color), gently warm the flask.
-
Once initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with PCl₃: Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of phosphorus trichloride (PCl₃) (3.65 g, 26.6 mmol) in 50 mL of anhydrous THF to the dropping funnel and add it dropwise to the stirred Grignard solution over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Workup and Purification: Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by sublimation or crystallization from methanol to yield tri(tert-butyl)phosphine as a white solid.
Protocol for Comparative Suzuki-Miyaura Coupling
This protocol is based on the high-throughput screening methodology used to generate the comparative data in Section 3. [1][2] Step-by-Step Methodology:
-
Precatalyst Preparation: In a nitrogen-filled glovebox, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mM in dioxane) and each phosphine ligand (10 mM in dioxane).
-
Reaction Setup: In an array of 4 mL vials, each containing a magnetic stir bar, add phenylboronic acid (30.5 mg, 0.25 mmol, 1.25 equiv).
-
Add the palladium precursor stock solution (200 µL, 0.005 mmol Pd) and the respective phosphine ligand stock solution (200 µL, 0.01 mmol ligand) to each vial.
-
Add p-chlorophenyl triflate (51.3 mg, 0.20 mmol, 1.0 equiv) dissolved in 1.0 mL of dioxane to each vial.
-
Add an aqueous solution of potassium phosphate (K₃PO₄) (1 M, 0.6 mL, 0.6 mmol, 3.0 equiv).
-
Reaction Execution: Seal the vials with screw caps and place the array on a stirring hotplate preheated to 80 °C.
-
Allow the reactions to stir for 12 hours.
-
Analysis: After cooling to room temperature, quench each reaction with 1 mL of water and extract with 2 mL of ethyl acetate.
-
Analyze the organic layer by gas chromatography (GC) using an internal standard (e.g., dodecane) to determine the yield of the product.
Conclusion and Future Outlook
The experimental evidence clearly demonstrates a strong correlation between the phosphine ligand cone angle and catalytic activity in Suzuki-Miyaura cross-coupling. Sterically bulky ligands are instrumental in promoting the formation of highly active monoligated palladium species, which in turn accelerate the rate-determining steps of the catalytic cycle and enhance overall reaction efficiency, particularly with challenging substrates like aryl chlorides.
While the Tolman cone angle is a foundational and highly useful descriptor, the scientific community continues to develop more sophisticated models, such as percent buried volume (%Vbur), to provide a more nuanced understanding of the steric environment. Future ligand design will undoubtedly leverage these multi-parameter models, combined with computational chemistry and high-throughput screening, to rationally design next-generation catalysts with unprecedented activity and selectivity for a wide range of chemical transformations.
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Matsuoka, W., Harabuchi, Y., Nagata, Y., & Maeda, S. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 21(15), 3132-3138. [Link]
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Brown, L. C., McGrogan, A., Delavoux, Y., Hogg, J. M., Holbrey, J. D., Gunaratne, H. Q. N., & Mullan, A. (2022). The synthesis of deuteriated tri-tert-butyl phosphine. University of Bath's research portal. [Link]
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Kim, S., Lee, H., & Baik, M. H. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
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Cirera, J., & Jover, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(41), 15036-15048. [Link]
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Matsuoka, W., Harabuchi, Y., Nagata, Y., & Maeda, S. (2023). Supplementary Information for Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry. [Link]
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Orpen, A. G., & Connelly, N. G. (1985). Summary of computed average cone angles and the associated standard deviations for phosphine ligands. ResearchGate. [Link]
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Matsuoka, W., Harabuchi, Y., Nagata, Y., & Maeda, S. (2023). Electronic Supplementary Information for Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Hokkaido University. [Link]
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Matsuoka, W., Harabuchi, Y., Nagata, Y., & Maeda, S. (2023). Accepted Manuscript for Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]
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Cirera, J., & Jover, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. University of Barcelona. [Link]
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Matsuoka, W., Harabuchi, Y., Nagata, Y., & Maeda, S. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ResearchGate. [Link]
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Matsuoka, W., Harabuchi, Y., Nagata, Y., & Maeda, S. (2023). Accepted Manuscript. Organic & Biomolecular Chemistry. [Link]
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Littke, A. F., & Fu, G. C. (2009). HECK REACTIONS OF ARYL CHLORIDES CATALYZED BY PALLADIUM/TRI-tert-BUTYLPHOSPHINE. Organic Syntheses, 86, 372-383. [Link]
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So, C. M., & Kwong, F. Y. (2015). General Chemoselective Suzuki-Miyaura Cross-Coupling Reaction of Polyhalogenated Aryl Triflates. Supporting Information. [Link]
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Brown, L. C., et al. (2022). The synthesis of deuteriated tri-tert-butyl phosphine. University of Bath's research portal. [Link]
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Akkoç, S., et al. (2017). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Modeling, 23(8), 249. [Link]
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The Alchemist's Toolkit: A Quantitative Guide to Ligand Effects in Cross-Coupling Reactions
In the intricate dance of atoms that is cross-coupling, the ligand is the choreographer. It dictates the pace, precision, and outcome of the catalytic cycle, transforming a sluggish, non-selective process into a powerful tool for molecular construction. For researchers, scientists, and drug development professionals, understanding and predicting the influence of a given ligand is paramount to accelerating discovery. This guide moves beyond qualitative descriptions, offering a quantitative framework for analyzing and comparing ligand effects in palladium-catalyzed cross-coupling reactions. We will explore the key steric and electronic descriptors, detail the experimental and computational methods for their determination, and provide a comparative analysis to inform rational ligand selection.
The Language of Ligands: Quantifying Steric and Electronic Properties
The profound impact of ligands on the efficacy of cross-coupling reactions stems from a delicate interplay of their steric and electronic characteristics.[1] These properties directly influence the elementary steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination.[2][3] For instance, bulky, electron-donating ligands are known to enhance the rates of these crucial steps, leading to more efficient catalytic systems.[2] To move from empirical observation to predictive power, a quantitative vocabulary is essential.
Key Ligand Descriptors:
-
Tolman Electronic Parameter (TEP): A measure of a ligand's electron-donating or -withdrawing ability.[4] It is determined experimentally by measuring the C-O stretching frequency of a nickel-carbonyl complex bearing the ligand of interest.[4][5] More electron-donating ligands lead to lower stretching frequencies.[4]
-
Tolman Cone Angle (θ): A measure of a ligand's steric bulk. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the ligand's outermost atoms, with the metal center at the vertex.[6][7]
-
Percent Buried Volume (%VBur): A more recent and often more accurate descriptor of steric bulk, %VBur calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[8][9] This method provides a more nuanced representation of a ligand's steric profile compared to the cone angle.[10]
The following diagram illustrates the conceptual relationship between these key ligand descriptors and their influence on the catalytic cycle.
Caption: Relationship between quantitative descriptors, fundamental properties, and their impact on the cross-coupling catalytic cycle.
Comparative Analysis of Common Phosphine Ligands
To illustrate the practical application of these descriptors, the following table provides a comparison of several common phosphine ligands used in palladium-catalyzed cross-coupling reactions.
| Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | Tolman Cone Angle (θ, °) | Percent Buried Volume (%VBur) | Typical Applications & Remarks |
| PPh₃ (Triphenylphosphine) | 2068.9 | 145 | 27.5 | A historically significant and versatile ligand, though often less active than more modern, specialized ligands.[1] |
| P(tBu)₃ (Tri-tert-butylphosphine) | 2056.1 | 182 | 40.7 | A very bulky and electron-donating ligand, highly effective for coupling of unactivated aryl chlorides.[5] |
| PCy₃ (Tricyclohexylphosphine) | 2056.4 | 170 | 35.8 | Another bulky and electron-rich ligand, widely used in various cross-coupling reactions. |
| SPhos | Not typically measured via TEP | Not applicable | 37.1 | A sterically demanding biarylphosphine ligand known for its high activity in Suzuki-Miyaura couplings, even at room temperature.[11] |
| XPhos | Not typically measured via TEP | Not applicable | 42.6 | A highly active and general ligand for a wide range of cross-coupling reactions, including C-N and C-C bond formation. |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | 2065.2 | 173 (effective) | 37.8 | A bidentate ligand with a large natural bite angle, often used to stabilize the catalytic species and promote challenging couplings.[12] |
Note: TEP and cone angle values can vary slightly depending on the experimental conditions and calculation methods. %VBur is calculated for a Pd-L bond length of 2.30 Å.
Experimental and Computational Workflows for Ligand Analysis
A robust understanding of ligand effects is built upon a foundation of rigorous experimental and computational analysis. The following workflows outline the key methodologies for quantifying ligand properties and their impact on reaction performance.
Experimental Workflow: Kinetic Analysis of a Cross-Coupling Reaction
This protocol describes a typical experiment to determine the effect of different ligands on the rate of a Suzuki-Miyaura coupling reaction.
Caption: A generalized workflow for the kinetic analysis of a ligand's effect on a cross-coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a temperature-controlled reaction vessel equipped with a magnetic stirrer, combine the palladium precursor (e.g., Pd(OAc)₂), the aryl halide, the boronic acid, and the base in a suitable solvent under an inert atmosphere.
-
Initiation: Add the ligand of interest to the reaction mixture to initiate the reaction.
-
Aliquot Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a solution of water and an organic solvent).
-
Internal Standard Addition: Add a known amount of an internal standard to the quenched aliquot for accurate quantification.
-
Analysis: Analyze the quenched sample by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of the product and remaining starting materials.
-
Data Processing: Plot the concentration of the product versus time.
-
Kinetic Profile Generation and Rate Constant Determination: From the kinetic profile, determine the initial reaction rate and the rate constant for each ligand being tested.
Computational Workflow: DFT Analysis of Ligand Properties
Density Functional Theory (DFT) has become an indispensable tool for the in-silico analysis of ligand properties and reaction mechanisms.[13][14]
Caption: A representative workflow for the computational analysis of ligand effects using DFT.
Step-by-Step Protocol:
-
Ligand Structure Input: Build the 3D structure of the ligand and the corresponding metal complex using a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization of the structure using a suitable DFT functional and basis set to find the lowest energy conformation.
-
Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Calculation of Descriptors: From the optimized geometry, calculate steric parameters such as the percent buried volume (%VBur).
-
Analysis of Electronic Structure: Analyze the electronic properties of the ligand and the metal complex through methods like Natural Bond Orbital (NBO) analysis to quantify charge distribution and orbital interactions.
-
Mechanistic Investigation: For a deeper understanding, model the entire catalytic cycle, locating transition states for each elementary step to understand how the ligand influences the energetics of the reaction.[15]
The Rise of Data-Driven Approaches: High-Throughput Experimentation and Machine Learning
The vastness of the chemical space for potential ligands necessitates more efficient strategies for discovery and optimization. High-Throughput Experimentation (HTE) and Machine Learning (ML) are revolutionizing this landscape.[16][17] HTE platforms enable the rapid screening of large libraries of ligands under various reaction conditions.[18][19] The resulting data can then be used to train ML models that can predict the performance of new, untested ligands, thereby guiding the design of more effective catalysts.[20][21][22] This data-driven approach, which often utilizes the quantitative descriptors discussed earlier, is accelerating the development of next-generation catalysts for challenging cross-coupling transformations.[23]
Conclusion: A Predictive Framework for Catalyst Design
The quantitative analysis of ligand effects provides a powerful framework for moving beyond trial-and-error in catalyst development. By systematically measuring and comparing steric and electronic parameters, researchers can gain a deeper understanding of the structure-activity relationships that govern cross-coupling reactions. The integration of experimental kinetics, computational modeling, and data-driven approaches offers a synergistic strategy for the rational design of highly efficient and selective catalysts, ultimately accelerating innovation in chemical synthesis and drug discovery.
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Amatore, C., & Jutand, A. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Carrow, B. P., & Hartwig, J. F. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 139(35), 12151–12165. [Link]
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Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
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OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
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Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 59(26), 8151–8156. [Link]
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Bădărău, A.-S., & Coman, S. M. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Catalysts, 12(10), 1184. [Link]
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Nolan, S. P. (2021). Quantitative analysis of ligand effects (QALE). Systematic study of iron-phosphorus bond lengths and their relationship to steric thresholds. Organometallics, 40(13), 2038-2046. [Link]
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Kim, J. H., et al. (2010). Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. Macromolecules, 43(15), 6373–6378. [Link]
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Ponec, R., & Bultinck, P. (2020). DFT-Assisted Spectroscopic Studies on the Coordination of Small Ligands to Palladium: From Isolated Ions to Nanoparticles. The Journal of Physical Chemistry C, 124(5), 3145–3154. [Link]
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Krska, S. W., et al. (2019). The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. Organic Process Research & Development, 23(6), 1033–1052. [Link]
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Garness, J. R., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45(10), 4056–4060. [Link]
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Al-Kahtani, A. A., & Al-Shehri, T. S. (2018). DFT Study of the CNS Ligand Effect on the Geometry, Spin-State, and Absorption Spectrum in Ruthenium, Iron, and Cobalt Quaterpyridine Complexes. Molecules, 23(9), 2315. [Link]
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Nataro, C. (2012, April 23). Five Slides About Percent Buried Volume (%V bur). IONiC / VIPEr. [Link]
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Garness, J. R., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45(10), 4056-4060. [Link]
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Kim, J., et al. (2018). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry, 16(29), 5279-5285. [Link]
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A Head-to-Head Comparison of Phosphine Precatalysts in Nickel-Catalyzed Suzuki-Miyaura Coupling: A Guide for Researchers
The Suzuki-Miyaura coupling (SMC) reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] While palladium has traditionally dominated this field, the use of nickel catalysis is gaining significant traction due to nickel's lower cost, greater earth abundance, and unique reactivity.[3][4] Central to the success of nickel-catalyzed SMC is the choice of the phosphine ligand, which profoundly influences the catalyst's activity, stability, and selectivity.[1][5] This guide provides a detailed, head-to-head comparison of common phosphine precatalysts, offering experimental data and mechanistic insights to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.
The Crucial Role of Phosphine Ligands in Ni-Catalyzed SMC
Phosphine ligands are not mere spectators in the catalytic cycle; they are integral to every elementary step. Their steric and electronic properties dictate the lability and reactivity of the nickel center, influencing the rates of oxidative addition, transmetalation, and reductive elimination. A key aspect of modern nickel catalysis is the use of well-defined precatalysts, often air-stable Ni(II) complexes, which are reduced in situ to the active Ni(0) species.[6][7][8] This approach offers greater reproducibility and convenience compared to using air-sensitive Ni(0) sources like Ni(COD)₂.[9]
A central theme in the field is the dynamic interplay between monoligated and bisligated nickel species.[10][11][12] Mechanistic studies have revealed that monoligated (P₁Ni) species can accelerate the fundamental steps of the catalytic cycle.[10][11][12] However, bisligated (P₂Ni) species are often necessary to prevent catalyst deactivation and off-cycle reactivity, particularly with challenging substrates like heterocycles.[10][11][12] The ideal phosphine ligand, therefore, must strike a delicate balance, allowing for the formation of both mono- and bisligated intermediates during catalysis.[12]
Comparative Performance of Monophosphine vs. Bisphosphine Precatalysts
A systematic comparison of mono- and bisphosphine precatalysts reveals significant performance differences depending on the substrate pairing.[10][11][12] While bisphosphines have been traditionally more common, monophosphines can offer superior reactivity in certain cases, particularly with sterically hindered and electronically deactivated substrates.[10][11]
Experimental Snapshot: A Head-to-Head Comparison
A study by Carrow and co-workers provides a direct comparison of a monophosphine precatalyst with two common bisphosphine precatalysts across a range of substrate pairings.[12] The precatalysts compared were:
-
1 (Monophosphine): (CyTyrannoPhos)₂Ni(o-tolyl)Cl
-
2 (Bisphosphine): (dppf)Ni(o-tolyl)Cl
-
3 (Bisphosphine): (dcypf)Ni(o-tolyl)Cl
The performance of these precatalysts was evaluated in the Suzuki-Miyaura coupling of various aryl chlorides with arylboronic acids. The results, summarized in the table below, highlight the nuanced impact of the ligand on catalytic efficiency.
| Reaction | Aryl Chloride | Arylboronic Acid | Precatalyst 1 Yield (%) | Precatalyst 2 Yield (%) | Precatalyst 3 Yield (%) |
| 1 | 4-Chloroanisole | 4-Fluorophenylboronic acid | 95 | 80 | 92 |
| 2 | 4-Chlorotoluene | 4-(Trifluoromethyl)phenylboronic acid | >99 | 85 | 98 |
| 3 | 4-Chloroanisole | 4-Ethoxycarbonylphenylboronic acid | 88 | 65 | 75 |
| 4 | 2-Chloro-meta-xylene | 4-Fluorophenylboronic acid | 96 | 70 | 88 |
| 5 | 4-Chlorofluorobenzene | 2,4,6-Trimethylphenylboronic acid | 91 | 55 | 78 |
| 6 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | 45 | 85 | 60 |
Data adapted from reference[12]. Yields determined by GC analysis.
Key Insights from the Experimental Data:
-
Steric Hindrance and Electronic Deactivation: The monophosphine precatalyst 1 generally outperformed the bisphosphine precatalysts 2 and 3 with sterically demanding substrates (Reactions 4 and 5) and electronically mismatched pairings (Reactions 1, 2, and 3).[10][11][12]
-
Heterocyclic Substrates: In the case of the 2-chloropyridine substrate (Reaction 6), the bisphosphine precatalyst 2 provided a significantly higher yield. This is attributed to the ability of the bisligated species to prevent catalyst poisoning by the nitrogen atom of the pyridine ring.[10][11][12]
-
Bite Angle Effects: The wider bite angle of dcypf in precatalyst 3 compared to dppf in 2 generally led to improved reactivity, positioning its performance between the monophosphine and the more traditional bisphosphine.[12]
Mechanistic Considerations: The Ligation State in Action
The observed differences in reactivity can be explained by the distinct roles of monoligated and bisligated species in the catalytic cycle.
Caption: Simplified catalytic cycle for Ni-catalyzed SMC highlighting the key elementary steps.
The monoligated (P₁Ni) species are generally more reactive and can facilitate faster oxidative addition and transmetalation.[10][11][12] However, they are also more prone to decomposition pathways. Conversely, the bisligated (P₂Ni) species are more stable but can exhibit slower kinetics in the productive catalytic steps.[10][11][12] The optimal ligand is one that can readily dissociate to form the highly active monoligated species when needed, while maintaining a sufficient concentration of the stable bisligated resting state to ensure catalyst longevity.
Advanced Ligand Design: Beyond Simple Mono- and Bisphosphines
Recent research has focused on developing more sophisticated phosphine ligands that are designed based on mechanistic understanding to overcome the limitations of traditional systems.
The ProPhos and tri-ProPhos Ligands
A notable development is the "ProPhos" ligand, which features a pendant hydroxyl group.[5] This hydroxyl group can pre-organize the boronic acid nucleophile through hydrogen bonding, facilitating its delivery to the nickel center and accelerating the turnover-limiting transmetalation step.[5] This design leads to faster reaction kinetics and allows for lower catalyst loadings, even with challenging heteroaryl substrates.[5]
Building on this concept, the "tri-ProPhos" ligand was developed for even greater efficiency, enabling Ni-SMC at catalyst loadings as low as 0.03 mol% in green solvents like isopropanol and water.[4]
Experimental Protocols: A Guide to Catalyst Screening
For researchers looking to compare phosphine precatalysts in their own systems, a standardized experimental workflow is crucial for obtaining reliable and comparable data.
Caption: A standardized workflow for the comparative evaluation of phosphine precatalysts in Ni-catalyzed SMC.
General Procedure for a Comparative Suzuki-Miyaura Coupling Reaction:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen.
-
Solvent Addition: Add anhydrous solvent (e.g., THF, dioxane, or toluene, to a concentration of 0.1-0.5 M) via syringe.
-
Precatalyst Addition: In a glovebox, prepare a stock solution of the nickel precatalyst. Add the desired amount of the precatalyst (e.g., 1-5 mol%) to the reaction vial.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously for the specified time.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Analysis: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography. Determine the isolated yield and characterize the product by NMR spectroscopy and mass spectrometry.
Conclusion and Future Outlook
The choice of phosphine ligand is a critical parameter for a successful nickel-catalyzed Suzuki-Miyaura coupling. While there is no single "best" ligand for all applications, a clear understanding of the interplay between mono- and bisligated species can guide rational catalyst selection. Monophosphine precatalysts often excel with sterically hindered or electronically deactivated substrates, while bisphosphine systems can provide enhanced stability, especially with coordinating heterocyclic substrates. The development of mechanistically inspired ligands like ProPhos and tri-ProPhos represents a significant step forward, offering enhanced reactivity and broader applicability. For researchers in the field, a systematic and comparative approach to catalyst screening, as outlined in this guide, will be instrumental in identifying the optimal conditions for their specific synthetic targets.
References
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Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Publications. Available at: [Link]
-
Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis. ResearchGate. Available at: [Link]
-
Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. National Institutes of Health. Available at: [Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. Available at: [Link]
-
Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. ChemRxiv. Available at: [Link]
-
Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions. National Institutes of Health. Available at: [Link]
-
Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. National Institutes of Health. Available at: [Link]
-
ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society. Available at: [Link]
-
Nickel Catalyzed Suzuki-Miyaura Cross-Coupling: Reaction Screening and Catalyst Comparison via High-Throughput Experimentation. Available at: [Link]
-
Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Royal Society of Chemistry. Available at: [Link]
-
Air-Stable Nickel Precatalysts for Fast and Quantitative Cross-Coupling of Aryl Sulfamates with Aryl Neopentylglycolboronates at Room Temperature. ACS Publications. Available at: [Link]
-
Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos. ACS Publications. Available at: [Link]
-
Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). National Institutes of Health. Available at: [Link]
-
A Modular, Air-Stable Nickel Precatalyst. The Doyle Group. Available at: [Link]
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Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. Journal of the American Chemical Society. Available at: [Link]
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Well-defined nickel and palladium precatalysts for cross-coupling. National Institutes of Health. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Dicyclohexyl(ethyl)phosphine
For the diligent researcher, scientist, or drug development professional, the responsible handling and disposal of reactive reagents is paramount. Dicyclohexyl(ethyl)phosphine, a valuable organophosphine ligand in catalysis and synthesis, demands meticulous attention to its disposal due to its inherent pyrophoric nature. This guide provides a comprehensive, step-by-step approach to its safe neutralization and disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our aim is to empower you with the knowledge to manage this reagent confidently, from the moment it is deemed waste to its final, safe disposal.
Understanding the Inherent Risks of this compound
This compound (C14H27P) is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1] This reactivity, while beneficial in many chemical transformations, presents a significant hazard if not managed correctly. Beyond its flammability, it is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, a thorough understanding of these hazards is the first step toward safe disposal.
Key Hazards:
-
Pyrophoric: Spontaneously ignites in air.
-
Corrosive: Causes severe skin burns and eye damage.
-
Toxic: Harmful if swallowed or inhaled.
-
Reactive: Reacts violently with water and other protic solvents.
Due to these properties, this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), specifically as an ignitable (D001) and reactive (D003) waste.[2] Proper disposal is not just a matter of safety but also a legal requirement.
The Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making process for the proper disposal of this compound, from initial waste generation to final disposal.
Caption: Decision workflow for the disposal of this compound.
Essential Safety and Handling Data
For quick reference, the following table summarizes critical safety and handling information for this compound.
| Property | Value | Source |
| CAS Number | 46392-44-3 | [3] |
| Molecular Formula | C14H27P | [4] |
| Appearance | Colorless to yellow liquid | [3] |
| Pyrophoric | Yes, ignites spontaneously in air | [1] |
| RCRA Waste Codes | D001 (Ignitable), D003 (Reactive) | [2] |
| Incompatible Materials | Water, Oxidizing agents, Alcohols, Halogens | [2] |
| Recommended PPE | Flame-retardant lab coat, chemical-resistant gloves, safety goggles, face shield |
Step-by-Step Laboratory-Scale Disposal Procedure
For small quantities (typically less than 5 grams) of residual this compound, a controlled quenching procedure can be performed in a laboratory fume hood. This process aims to safely convert the pyrophoric phosphine into a less reactive phosphine oxide.
Prerequisites:
-
A well-ventilated fume hood.
-
Appropriate Personal Protective Equipment (PPE): flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), safety goggles, and a face shield.
-
An inert atmosphere setup (e.g., Schlenk line with nitrogen or argon).
-
A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet/outlet.
-
An ice bath.
-
Dry, deoxygenated solvents.
Experimental Protocol: Quenching of this compound
-
Inert Atmosphere: Assemble the glassware in the fume hood and purge the system with an inert gas (nitrogen or argon) for at least 30 minutes to remove all air and moisture.
-
Dilution: Transfer the waste this compound to the round-bottom flask under a positive pressure of inert gas. Dilute the phosphine with a dry, high-boiling point, non-reactive solvent such as toluene or hexane. A 5-10 fold dilution is recommended to help dissipate heat during the quenching process.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0°C with gentle stirring.
-
Slow Addition of Isopropanol: Slowly add dry isopropanol to the stirred solution via the dropping funnel. The reaction is exothermic, so the addition must be dropwise to control the temperature and prevent a runaway reaction. Continue the addition until the evolution of gas subsides.
-
Addition of Methanol: After the reaction with isopropanol is complete, slowly add dry methanol. Methanol is more reactive than isopropanol and will react with any remaining phosphine.
-
Cautious Addition of Water: Once the reaction with methanol has ceased, very slowly and cautiously add water dropwise. This final step ensures that all of the pyrophoric material has been neutralized. If any unreacted phosphine remains, it will react vigorously with water.
-
Equilibration and Final Neutralization: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least one hour to ensure the reaction is complete. If the resulting solution is basic, neutralize it with a dilute acid (e.g., 1M HCl) to a pH of approximately 7.
-
Waste Collection: The resulting mixture, containing this compound oxide and other byproducts, should be collected in a properly labeled hazardous waste container. The container should be clearly marked as "Hazardous Waste" and include the RCRA waste codes D001 and D003, along with the chemical constituents.
Disposal of Bulk Quantities and Contaminated Materials
For larger quantities of this compound or for the disposal of the original reagent container, direct quenching is not recommended due to the significant heat generation and potential for fire. In these cases, the material should be disposed of through a licensed hazardous waste disposal contractor.
Procedure for Bulk Disposal:
-
Secure Packaging: Ensure the original container is securely sealed. If the original container is compromised, transfer the material to a compatible, properly labeled container under an inert atmosphere.
-
Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name, "this compound," and the RCRA waste codes D001 and D003.
-
Segregation: Store the container in a designated hazardous waste accumulation area, away from incompatible materials, particularly water and oxidizing agents.
-
Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.
Disposal of Contaminated Materials:
Any materials that have come into contact with this compound, such as gloves, absorbent pads, and glassware, must also be treated as hazardous waste.
-
Solid Waste: Place contaminated solid materials in a sealed, labeled container.
-
Glassware: Rinse contaminated glassware with a small amount of a high-boiling point solvent (e.g., toluene) under an inert atmosphere. The solvent rinse should be treated as hazardous waste and quenched using the procedure described above. After rinsing, the glassware can be decontaminated with a suitable cleaning solution.
Emergency Procedures
In the event of a spill or fire, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: If it is safe to do so, isolate the spill area to prevent its spread.
-
Extinguish: If the spill ignites, use a Class D fire extinguisher (for combustible metals) or dry sand to extinguish the flames. Do not use water or a carbon dioxide extinguisher.
-
Absorb: Once the fire is extinguished, cover the spill with a dry, inert absorbent material such as sand or vermiculite.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air and seek medical attention.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
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A Researcher's Guide to Handling Dicyclohexyl(ethyl)phosphine: A Focus on Personal Protective Equipment
Dicyclohexyl(ethyl)phosphine is a valuable organophosphorus compound utilized in various chemical syntheses. However, its pyrophoric nature, coupled with its toxicity and reactivity, demands rigorous safety protocols to mitigate risks in a laboratory setting. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The causality behind each recommendation is explained to foster a deeper understanding of the necessary precautions for researchers, scientists, and drug development professionals.
Hazard Analysis: Understanding the Risks of this compound
A thorough understanding of the hazards associated with this compound is fundamental to implementing effective safety measures. This compound is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1][2][3] Beyond its flammability, it poses significant health risks.
Key Hazards:
-
Pyrophoricity: The primary hazard is its ability to catch fire spontaneously when exposed to air.[1][3] This necessitates handling the compound under an inert atmosphere at all times.
-
Toxicity: this compound is toxic if swallowed and may cause respiratory irritation.[1][3]
-
Corrosivity: It causes severe skin burns and serious eye damage.[1][4]
-
Reactivity: It reacts violently with dimethyl sulfoxide and is incompatible with alkalis, oxidizing agents, metal salts, and halogens.[1][2] Hazardous decomposition products include organic phosphine vapors and phosphorus oxides.[2]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized summary of these hazards.
| Hazard Class | Category | Hazard Statement |
| Pyrophoric Liquids | 1 | H250: Catches fire spontaneously if exposed to air[1][3] |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1][4] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1][4] |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[1][3] |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the most critical line of defense for personnel handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Full face shield over chemical splash goggles.[1][2] | Provides maximum protection from splashes and potential explosions. Contact lenses should not be worn as they can trap chemicals against the eye.[1] |
| Hands | Double gloving: inner nitrile gloves with outer neoprene or butyl rubber gloves.[1][2] | Provides a dual barrier against chemical permeation. Nitrile offers good dexterity, while neoprene or butyl rubber provides robust chemical resistance. |
| Body | Flame-resistant (FR) lab coat (e.g., Nomex) worn over clothing made of natural fibers.[5][6] | Protects against fire and chemical splashes. Synthetic clothing should be avoided as it can melt and adhere to the skin in a fire.[7] |
| Feet | Closed-toe shoes, preferably made of leather or other chemical-resistant material. | Protects feet from spills. |
| Respiratory | A NIOSH-certified respirator with an organic vapor cartridge may be necessary if there is a risk of inhalation.[1][2] | Protects against harmful vapors, especially in situations with inadequate ventilation or during a spill. |
PPE Selection and Donning/Doffing Workflow
The following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.
Caption: PPE selection, donning, and doffing sequence.
Operational Plan: Safe Handling Procedures
All manipulations of this compound must be performed in a controlled environment to prevent contact with air.[2] This is typically achieved using a glovebox or a Schlenk line in a certified chemical fume hood.[6]
General Handling Protocol
-
Preparation: Ensure the glovebox or Schlenk line is functioning correctly and under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Equipment: All glassware must be dried in an oven and cooled under an inert atmosphere to remove any residual moisture.[5] Syringes and needles should also be oven-dried.[8]
-
Inert Atmosphere Transfer: Use standard air-sensitive techniques, such as cannula or syringe transfer, to move the liquid.[8]
-
Minimization: Always use the smallest quantity of the reagent necessary for the experiment to minimize the potential impact of a spill or fire.[9]
-
Work Area: Keep the work area free of combustible materials, including paper towels and flammable solvents.[9] A container of powdered lime or dry sand should be kept within arm's reach for immediate use in case of a spill.[6]
Chemical Handling Workflow
The following diagram outlines the general workflow for handling this compound.
Caption: General workflow for handling this compound.
Emergency Response and Disposal Plan
A clear and well-rehearsed emergency plan is crucial. All personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.[5]
Spills and Accidental Exposure
In the event of a spill, do not use water to extinguish a fire involving this compound.[9] Smother the spill with dry sand, powdered lime, or use a Class D fire extinguisher.[9]
The following table summarizes first aid measures in case of accidental exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with flowing water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately immerse the affected area in cool water or wrap with wet bandages. Remove all contaminated clothing while under a safety shower. Wash the affected area with soap and water. Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
This compound is classified as a RCRA hazardous waste and must be disposed of accordingly.[1] Do not dispose of it down the drain.[1]
Quenching Protocol for Small Quantities:
-
Preparation: In a fume hood, place a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet in an ice-water bath.
-
Inerting: Purge the flask with nitrogen.
-
Dilution: Add a non-reactive solvent such as heptane or toluene to the flask.
-
Slow Addition: Slowly add the this compound waste to the solvent.
-
Quenching: Slowly add a quenching agent (e.g., isopropanol) dropwise from the dropping funnel. The reaction is exothermic, so maintain a slow addition rate to control the temperature.
-
Hydrolysis: After the initial reaction subsides, slowly add methanol, followed by water, to ensure complete hydrolysis.
-
Neutralization: Neutralize the solution with a weak acid (e.g., citric acid) if necessary.
-
Disposal: The resulting solution should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety office.[1][10]
References
-
Gelest, Inc. (2015). DICYCLOHEXYLPHOSPHINE Safety Data Sheet. Retrieved from [Link]
-
Gelest, Inc. (2012). OMPH018_DICYCLOHEXYLPHOSPHINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Air Liquide. (2023). SAFETY DATA SHEET Phosphine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). C3. Safe Handling of Pyrophoric Materials. Retrieved from [Link]
-
Oregon State University. (2009). Safe Handling of Pyrophoric Liquids. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]
-
National Institutes of Health. (2025). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. ORS. Retrieved from [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. gelest.com [gelest.com]
- 3. This compound | C14H27P | CID 17909966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alsafetydatasheets.com [alsafetydatasheets.com]
- 5. as.uky.edu [as.uky.edu]
- 6. ors.od.nih.gov [ors.od.nih.gov]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. cmu.edu [cmu.edu]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
